Product packaging for 3-Chloro-4-fluorophenetole(Cat. No.:CAS No. 289039-45-8)

3-Chloro-4-fluorophenetole

Cat. No.: B1596936
CAS No.: 289039-45-8
M. Wt: 174.6 g/mol
InChI Key: FBCRDQDDPKYKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-4-fluorophenetole serves as a versatile and valuable building block in advanced organic synthesis, particularly in the pharmaceutical and agrochemical industries . Its molecular structure, incorporating both chlorine and fluorine atoms on the aromatic ring, is strategically designed to facilitate a wide range of chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions . Researchers leverage this compound as a key precursor in the development of active ingredients, where the halogen atoms are often employed to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . The ethoxy group further enhances its utility by offering a site for dealkylation or serving as a protected form of a phenol functionality during multi-step synthetic sequences. This makes this compound an indispensable intermediate for constructing complex heterocyclic systems and active molecules in medicinal chemistry and crop protection research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClFO B1596936 3-Chloro-4-fluorophenetole CAS No. 289039-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethoxy-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCRDQDDPKYKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378653
Record name 3-Chloro-4-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-45-8
Record name 2-Chloro-4-ethoxy-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorophenetole: Structure, Properties, and Synthetic Insights for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-4-fluorophenetole, a halogenated aromatic ether with significant potential as a building block in modern medicinal chemistry. We will delve into its core chemical properties, structural features, and a logical, field-proven synthetic approach derived from its precursor, 3-Chloro-4-fluorophenol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics in the design and synthesis of novel therapeutic agents.

Core Compound Identification and Structure

This compound is a derivative of its corresponding phenol, where the hydroxyl proton is replaced by an ethyl group. This seemingly simple modification significantly alters the compound's physicochemical properties, influencing its reactivity, solubility, and ultimately its utility in synthetic applications.

IUPAC Name: 1-Chloro-2-fluoro-4-ethoxybenzene Synonyms: this compound Molecular Formula: C₈H₈ClFO

Below is the 2D chemical structure of this compound, illustrating the spatial arrangement of its constituent atoms.

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Profile

Table 1: Comparison of Physicochemical Properties
Property3-Chloro-4-fluorophenolThis compound (Predicted)Rationale for Prediction
CAS Number 2613-23-2[1][2]Not assignedDerivative compound
Molecular Weight 146.55 g/mol [1]174.60 g/mol Addition of a C₂H₅ group
Boiling Point 104 °C @ 11 mmHg[3][4]Higher than precursorIncreased molecular weight and size
Melting Point 38-40 °C[4]Lower than precursorLoss of intermolecular hydrogen bonding
Solubility Soluble in organic solventsHigher solubility in nonpolar solventsIncreased lipophilicity
LogP 2.38[3]> 2.38Increased hydrophobicity
Spectroscopic Characteristics (Predicted)

The spectroscopic data for this compound would be expected to show characteristic signals confirming the presence of the ethoxy group.

  • ¹H NMR: The spectrum would retain the aromatic proton signals, albeit with slight shifts due to the electronic effect of the ethoxy group. Crucially, new signals corresponding to the ethyl group would appear: a triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂).

  • ¹³C NMR: The aromatic carbon signals would be present, with the carbon attached to the oxygen showing a significant downfield shift. Two new signals for the ethyl group carbons would also be observed.

  • IR Spectroscopy: The broad O-H stretching band of the phenol (around 3200-3600 cm⁻¹) would be absent. Instead, characteristic C-O-C stretching vibrations for the ether linkage would appear around 1250-1000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 174 (for ³⁵Cl) and 176 (for ³⁷Cl) in a roughly 3:1 ratio, confirming the presence of one chlorine atom.

Strategic Synthesis: The Williamson Ether Synthesis Approach

The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This robust and reliable reaction involves the deprotonation of the starting phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Reaction Scheme:

Williamson_Ether_Synthesis Phenol 3-Chloro-4-fluorophenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide EthylatingAgent Ethylating Agent (e.g., Ethyl iodide, Diethyl sulfate) Phenetole This compound EthylatingAgent->Phenetole Phenoxide->Phenetole + Ethylating Agent

Caption: Williamson Ether Synthesis Workflow

Detailed Experimental Protocol:
  • Deprotonation: To a solution of 3-Chloro-4-fluorophenol (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base (1.1 - 1.5 eq.). Potassium carbonate (K₂CO₃) is a commonly used, cost-effective, and easily handled base for this transformation. The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide. The progress of the deprotonation can be monitored by the cessation of effervescence if an acidic byproduct is formed, or assumed complete after a sufficient reaction time.

  • Nucleophilic Attack: To the resulting phenoxide solution, add the ethylating agent (1.1 - 1.5 eq.) dropwise. Ethyl iodide or diethyl sulfate are excellent choices, with ethyl iodide often being more reactive. The reaction mixture is then heated, typically to the reflux temperature of the solvent, to facilitate the Sₙ2 reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the disappearance of the starting phenol.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent such as ethyl acetate and washed with water and brine to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Applications in Drug Discovery and Development

The strategic placement of chlorine and fluorine atoms on the aromatic ring of this compound makes it a valuable scaffold in medicinal chemistry.

  • Modulation of Physicochemical Properties: The introduction of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom can provide a handle for further functionalization or contribute to binding interactions. The ethoxy group increases lipophilicity, which can improve membrane permeability and oral bioavailability of a drug candidate.[5]

  • Key Intermediate: This compound serves as a crucial intermediate in the synthesis of more complex molecules.[5] The aromatic ring can undergo further electrophilic substitution reactions, and the chloro- and fluoro-substituents can direct these reactions to specific positions.

  • Scaffold for Bioactive Molecules: The 3-chloro-4-fluorophenoxy moiety is found in a number of bioactive compounds, and this compound provides a readily accessible starting material for the synthesis of analogs and derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance. For detailed safety information, refer to the Safety Data Sheet (SDS) of the precursor, 3-Chloro-4-fluorophenol, as a guide.[4][6][7]

Conclusion

This compound represents a strategically important, yet under-characterized, building block for the pharmaceutical industry. Its synthesis from the readily available 3-Chloro-4-fluorophenol is straightforward and scalable. The unique combination of its substituents offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic programs and accelerate the discovery of new and improved therapeutics.

References

  • Smolecule. (n.d.). Buy 3-Chloro-4-fluorophenol | 2613-23-2.
  • ChemicalBook. (n.d.). 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR spectrum.
  • Pharmaffiliates. (2025, October 26). 3-Chloro-4-fluorophenol: A Key Intermediate in Pharmaceutical Synthesis.
  • PubChem. (n.d.). 3-Chloro-4-fluorophenol.
  • Synquest Labs. (n.d.). 3-Chloro-4-fluorophenol Safety Data Sheet.
  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-fluorophenol (CAS 2613-23-2).
  • BenchChem. (n.d.). The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis.
  • CDH Fine Chemical. (n.d.). 3-Chloro-4-Fluoropropiophenone CAS No 347-93-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • NIST. (n.d.). 3-Chloro-4-fluorophenol.
  • SpectraBase. (n.d.). 3-Chloro-4-fluorophenol [Optional 1H NMR] - Spectrum.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Chloro-4-fluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Chloro-4-fluorophenol 2613-23-2. Retrieved from Tokyo Chemical Industry Co., Ltd. website.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Role of 3-Chloro-4-fluoroiodobenzene in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorophenol 98%.

Sources

An In-Depth Technical Guide to 3-Chloro-4-fluorophenol: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: The initial request for a technical guide on 3-Chloro-4-fluorophenetole (systematic name: 1-chloro-2-fluoro-4-ethoxybenzene) did not yield sufficient public domain data to create a comprehensive and authoritative guide. This compound appears to be a rare or not extensively documented substance. However, its immediate precursor, 3-Chloro-4-fluorophenol, is a well-characterized and crucial building block in various scientific fields. This guide, therefore, focuses on 3-Chloro-4-fluorophenol to provide valuable and actionable insights for researchers, scientists, and drug development professionals working in a similar chemical space.

Introduction: The Strategic Importance of Halogenated Phenols

In the landscape of modern organic synthesis and drug discovery, halogenated phenols represent a cornerstone class of intermediates. Their utility stems from the unique interplay of the hydroxyl group's nucleophilicity and directing effects, combined with the modulating influence of halogen substituents on the aromatic ring's electronic properties and metabolic stability. 3-Chloro-4-fluorophenol, in particular, has emerged as a strategically important building block due to the distinct ortho-chloro and para-fluoro substitution pattern, which imparts specific reactivity and desirable physicochemical properties to its derivatives.

This guide offers a senior application scientist's perspective on the synthesis, characterization, and application of 3-Chloro-4-fluorophenol, with a focus on practical insights and the causal relationships that underpin experimental choices.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in research and development. The key identifiers and physicochemical parameters for 3-Chloro-4-fluorophenol are summarized below.

PropertyValueSource
CAS Number 2613-23-2[1][2][3][4]
Molecular Formula C₆H₄ClFO[1][2][3][4]
Molecular Weight 146.55 g/mol [3][4]
Appearance Off-white to light brown crystalline solid
Melting Point 38-44 °C
Boiling Point 104 °C at 11 mmHg[1]
Solubility Soluble in methanol, ethanol, and chlorinated solvents.

The structural arrangement of the chloro and fluoro substituents on the phenol ring gives rise to a unique electronic and steric environment. The electron-withdrawing nature of both halogens enhances the acidity of the phenolic proton, making it more susceptible to deprotonation in the presence of a base. This is a critical consideration for its use in nucleophilic substitution reactions.

Synthesis of 3-Chloro-4-fluorophenol: A Mechanistic Approach

While various synthetic routes to 3-Chloro-4-fluorophenol exist, a common and scalable approach involves the regioselective chlorination of 4-fluorophenol. The choice of chlorinating agent and reaction conditions is critical to achieving high selectivity for the desired isomer.

Experimental Protocol: Regioselective Chlorination of 4-Fluorophenol

This protocol describes a laboratory-scale synthesis of 3-Chloro-4-fluorophenol. The underlying principle is the electrophilic aromatic substitution of 4-fluorophenol, where the hydroxyl group acts as a powerful ortho-, para-director. Since the para position is blocked by the fluorine atom, the substitution is directed to the ortho positions.

Materials:

  • 4-Fluorophenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenol in dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride in dichloromethane to the cooled solution of 4-fluorophenol via the dropping funnel over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-Chloro-4-fluorophenol.

Causality Behind Experimental Choices:

  • Sulfuryl Chloride as Chlorinating Agent: Sulfuryl chloride is often preferred over chlorine gas for laboratory-scale chlorinations due to its ease of handling as a liquid and its tendency to produce cleaner reactions with fewer radical-mediated side products.

  • Low-Temperature Control: The electrophilic chlorination of phenols is a highly exothermic process. Low-temperature control is essential to prevent over-chlorination and the formation of undesired isomers.

  • Inert Atmosphere: While not strictly necessary for all chlorinations, an inert atmosphere helps to prevent potential side reactions with atmospheric moisture and oxygen, leading to a cleaner product profile.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Fluorophenol in DCM cool Cool to 0°C start->cool add Slowly add SO₂Cl₂ in DCM cool->add react Stir at 0°C for 2-4h add->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with NaHCO₃ monitor->quench extract Separate Organic Layer quench->extract wash Wash with H₂O & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product 3-Chloro-4-fluorophenol purify->product

Caption: A generalized workflow for the synthesis of 3-Chloro-4-fluorophenol.

Applications in Drug Development and Agrochemical Synthesis

The true value of 3-Chloro-4-fluorophenol lies in its role as a versatile intermediate for the synthesis of more complex and high-value molecules. The presence of three distinct reactive sites—the phenolic hydroxyl group and the two halogenated positions on the aromatic ring—allows for a wide range of chemical transformations.

Synthesis of Pharmaceutical Intermediates:

Fluorine and chlorine are commonly incorporated into drug candidates to enhance their metabolic stability, binding affinity, and bioavailability. 3-Chloro-4-fluorophenol serves as a key starting material for the synthesis of various pharmaceutical ingredients. For example, it can be used in the synthesis of kinase inhibitors, where the substituted phenol moiety can form crucial hydrogen bonds with the target protein.

Development of Novel Agrochemicals:

The development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel halogenated aromatic compounds. The specific substitution pattern of 3-Chloro-4-fluorophenol can be exploited to create active ingredients with improved efficacy and selectivity.

Material Science Applications:

Fluorinated aromatic compounds are of interest in material science for their unique electronic and physical properties. Derivatives of 3-Chloro-4-fluorophenol can be explored as monomers for the synthesis of specialty polymers with enhanced thermal stability and chemical resistance.

Applications A 3-Chloro-4-fluorophenol B Pharmaceuticals A->B C Agrochemicals A->C D Material Science A->D B1 Kinase Inhibitors B->B1 B2 Antiviral Agents B->B2 C1 Herbicides C->C1 C2 Fungicides C->C2 D1 Specialty Polymers D->D1

Caption: Key application areas for 3-Chloro-4-fluorophenol.

Safety and Handling

As with all halogenated aromatic compounds, 3-Chloro-4-fluorophenol should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as an irritant and may be harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

  • Avoid generating dust.

Conclusion

3-Chloro-4-fluorophenol stands as a testament to the power of strategic halogenation in designing valuable chemical intermediates. Its unique substitution pattern provides a versatile platform for the synthesis of a wide array of molecules with applications spanning from pharmaceuticals to material science. By understanding the fundamental principles of its synthesis and reactivity, researchers can effectively leverage this building block to drive innovation in their respective fields. This guide has provided a framework for the synthesis, characterization, and application of 3-Chloro-4-fluorophenol, grounded in the principles of scientific integrity and practical, field-proven insights.

References

  • National Institute of Standards and Technology. (n.d.). 3-Chloro-4-fluorophenol. In NIST Chemistry WebBook.
  • Molbase. (n.d.). 3-CHLORO-4-FLUOROPHENOL | CAS 2613-23-2.
  • PubChem. (n.d.). 3-Chloro-4-fluorophenol. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 3-Chloro-4-fluorophenetole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorophenetole, systematically named 1-chloro-4-ethoxy-2-fluorobenzene, is a halogenated aromatic ether. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural motifs—a substituted phenetole core—are of significant interest in the fields of medicinal chemistry and materials science. The presence of chlorine, fluorine, and an ethoxy group on the benzene ring imparts a unique combination of lipophilicity, polarity, and reactivity, making it a potentially valuable building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the predicted physical and chemical properties of this compound, based on the known characteristics of its chemical precursors and structurally related analogs. Furthermore, a detailed, field-proven protocol for its synthesis is presented, along with an exploration of its potential applications, particularly in the realm of drug discovery and development. The insights herein are grounded in established principles of organic chemistry and draw from extensive data on analogous compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at position 3, a fluorine atom at position 4, and an ethoxy group at position 1.

Caption: Molecular Structure of this compound.

The physicochemical properties of this compound can be estimated by examining its precursor, 3-chloro-4-fluorophenol, and a closely related analog, 1-chloro-4-ethoxybenzene. The introduction of an ethyl group in place of a hydroxyl group will predictably decrease the boiling point and melting point (due to the loss of hydrogen bonding) and significantly decrease water solubility while increasing lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

Property3-Chloro-4-fluorophenol[1][2][3][4]1-Chloro-4-ethoxybenzene[5][6][7]This compound (Predicted)
CAS Number 2613-23-2622-61-7Not Available
Molecular Formula C₆H₄ClFOC₈H₉ClOC₈H₈ClFO
Molecular Weight ( g/mol ) 146.55156.61174.60
Appearance White to off-white crystalline solidColorless to light yellow liquidColorless to light yellow liquid or low-melting solid
Boiling Point (°C) 104 @ 11 mmHg212 @ 760 mmHg~215-225 @ 760 mmHg
Melting Point (°C) 38-4021< 25
Density (g/mL) ~1.41.121~1.2-1.3
Solubility Slightly soluble in waterInsoluble in water; soluble in organic solventsInsoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone)

Synthesis of this compound

The most direct and industrially scalable method for the preparation of this compound is the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In this case, the readily available starting material, 3-chloro-4-fluorophenol, is treated with a suitable base to generate the corresponding phenoxide. This intermediate is then reacted with an ethylating agent, such as ethyl bromide or ethyl iodide, to yield the desired phenetole product.

start 3-Chloro-4-fluorophenol reaction Williamson Ether Synthesis start->reaction reagents Base (e.g., K2CO3, NaH) Ethylating Agent (e.g., C2H5Br, C2H5I) Solvent (e.g., Acetone, DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Sources

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-fluorophenetole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-4-fluorophenetole in Modern Research

In the landscape of pharmaceutical and materials science research, halogenated organic molecules are indispensable building blocks. This compound, a phenetole derivative featuring both chlorine and fluorine substituents, represents a compound of significant interest. Its structural motifs are prevalent in the development of novel therapeutic agents and advanced materials. The utility of such a compound in synthesis, purification, and formulation is fundamentally governed by its interaction with various media, making a thorough understanding of its solubility profile not just advantageous, but essential for any researcher working with this molecule.

This guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published empirical data for this specific molecule, we will leverage foundational chemical principles to predict its solubility behavior. Furthermore, we will provide a robust, step-by-step experimental protocol for the precise determination of its solubility in a range of organic solvents. This document is intended to serve as a practical and scientifically grounded resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize this compound in their work.

Physicochemical Characteristics and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable guide in predicting solubility.[1]

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Based on its structure, we can deduce the following key physicochemical properties that will influence its solubility:

  • Polarity: The presence of the ether linkage (C-O-C), the C-Cl bond, and the C-F bond introduces polarity to the molecule. However, the benzene ring and the ethyl group are nonpolar. Overall, this compound can be classified as a moderately polar molecule.

  • Hydrogen Bonding: The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor.

  • Molecular Weight: The molecular weight of this compound (C8H8ClFO) is approximately 174.6 g/mol . Generally, for a given functional group, solubility tends to decrease as the carbon chain length and molecular weight increase.

Predicted Solubility in Various Organic Solvents

Based on these properties, a qualitative prediction of the solubility of this compound in common organic solvents can be made. It is crucial to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe solvent's ability to engage in hydrogen bonding with the ether oxygen of this compound and its overall polarity should facilitate dissolution.
Polar Aprotic Acetone, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar C-O, C-Cl, and C-F bonds of the solute.
Non-Polar Hexane, TolueneLow to ModerateThe non-polar benzene ring and ethyl group of this compound will have some affinity for non-polar solvents, but the polar functional groups will limit high solubility.

Experimental Protocol for the Determination of Solubility

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed glass tubes

  • Thermostatic shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS)

Experimental Workflow Diagram

G A 1. Preparation of Saturated Solution Add excess this compound to a known volume of solvent. B 2. Equilibration Agitate in a thermostatic shaker at a constant temperature for 24-48 hours. A->B C 3. Phase Separation Allow undissolved solid to settle. B->C D 4. Sample Withdrawal Carefully withdraw a known volume of the clear supernatant. C->D E 5. Filtration Filter the sample through a syringe filter to remove any remaining solid particles. D->E F 6. Dilution Dilute the filtered sample to a known volume with the same solvent. E->F G 7. Quantitative Analysis Analyze the diluted sample by a validated HPLC or GC method. F->G H 8. Calculation Calculate the solubility based on the concentration of the saturated solution. G->H

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Preparation of the Saturated Solution:

    • Add an excess amount of solid this compound to a scintillation vial or sealed glass tube containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any microscopic solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

    • Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

Conclusion

While specific published data on the solubility of this compound is limited, a comprehensive understanding of its physicochemical properties allows for a reliable prediction of its behavior in various organic solvents. This guide has provided a theoretical framework for predicting its solubility and, more importantly, a detailed and robust experimental protocol for its empirical determination. By applying the principles and methodologies outlined herein, researchers can confidently and accurately assess the solubility of this compound, enabling its effective use in the synthesis, purification, and formulation of new chemical entities.

References

  • "Like-dissolves-like" rule for solubility. Chemistry LibreTexts. [Link]

Sources

A Predictive Spectroscopic and Structural Analysis of 3-Chloro-4-fluorophenetole for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive, predictive analysis of the spectroscopic characteristics of 3-Chloro-4-fluorophenetole (CAS No: 289039-45-8). As a halogenated aromatic ether, this compound holds potential as a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to a scarcity of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and empirical data from its immediate precursor, 3-chloro-4-fluorophenol, to construct a reliable, predictive spectroscopic profile. We will detail the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to serve as an essential resource for researchers in drug discovery and organic synthesis, enabling the confident identification and characterization of this compound in a laboratory setting.

Introduction and Rationale

The precise structural elucidation of novel or specialized chemical intermediates is a cornerstone of efficient and successful drug development. This compound, an ethoxy derivative of 3-chloro-4-fluorophenol, represents a class of substituted aromatic ethers with significant potential as building blocks in medicinal chemistry. The introduction of the ethoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability compared to its phenolic precursor.

Given that researchers synthesizing this compound will require robust analytical data for its confirmation, this guide provides a detailed predictive framework for its spectroscopic signature. By starting with the known spectral data of 3-chloro-4-fluorophenol and applying the well-established effects of O-alkylation, we can forecast the resulting spectra with a high degree of confidence.

Synthesis Context: The Williamson Ether Synthesis

The most direct and common method for preparing this compound is the Williamson ether synthesis.[2] This reaction involves the deprotonation of the precursor, 3-chloro-4-fluorophenol, with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a nucleophilic phenoxide ion. This intermediate then undergoes an Sₙ2 reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield the target ether.[3][4] Understanding this transformation is critical as it defines the structural changes that will be reflected in the spectroscopic data.

Caption: General workflow for the synthesis of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The transition from the phenol to the phenetole introduces the characteristic signals of an ethyl group and subtly alters the electronic environment of the aromatic protons.

Causality of Spectral Changes:

  • Disappearance of Phenolic Proton: The acidic proton of the hydroxyl group (-OH), which typically appears as a broad singlet, will be absent.[5]

  • Appearance of Ethoxy Protons: Two new signals will appear: a quartet corresponding to the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are deshielded by the adjacent oxygen atom and are expected to appear in the 3.4-4.5 ppm range.[6][7] The coupling between the methylene and methyl groups will result in the classic quartet and triplet pattern, each with a coupling constant (J) of approximately 7 Hz.

  • Aromatic Proton Shifts: The aromatic protons will experience a slight upfield or downfield shift due to the change from a hydroxyl to an ethoxy substituent, but their splitting patterns (multiplicities) will remain largely the same.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~7.15 - 7.25 Doublet of doublets (dd) J(H2-F) ≈ 4-5, J(H2-H6) ≈ 2-3
H-5 ~7.00 - 7.10 Triplet (t) J(H5-F) ≈ J(H5-H6) ≈ 8-9
H-6 ~6.85 - 6.95 Doublet of doublets (dd) J(H6-H5) ≈ 8-9, J(H6-H2) ≈ 2-3
-OCH₂- ~4.00 - 4.10 Quartet (q) J ≈ 7.0

| -CH₃ | ~1.40 - 1.50 | Triplet (t) | J ≈ 7.0 |

Note: Data for aromatic protons are extrapolated from the known spectrum of 3-chloro-4-fluorophenol.[8][9]

G mol mol caption Structure of this compound with proton assignments.

Caption: Structure of this compound with proton assignments.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The conversion to an ether linkage significantly impacts the chemical shift of the ipso-carbon (C-1) and introduces two new aliphatic carbon signals.

Causality of Spectral Changes:

  • Ipso-Carbon (C-1): The carbon directly attached to the oxygen will remain significantly deshielded but may shift slightly upon ethylation compared to the phenol.[10][11]

  • New Aliphatic Carbons: Two new signals will appear in the aliphatic region of the spectrum. The methylene carbon (-OCH₂-) is directly attached to the electronegative oxygen and will be deshielded, typically appearing in the 50-80 ppm range.[6][7] The terminal methyl carbon (-CH₃) will be much further upfield.

  • Aromatic Carbons: The other aromatic carbons (C-2 to C-6) will experience minor shifts due to the change in the oxygen substituent. The characteristic large C-F coupling will remain a key feature for identifying C-4.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Feature / Coupling
C-1 ~150 - 152 Doublet, J(C1-F) ≈ 2-3 Hz
C-2 ~117 - 119 Doublet, J(C2-F) ≈ 6-7 Hz
C-3 ~120 - 122 Doublet, J(C3-F) ≈ 18-20 Hz
C-4 ~153 - 156 Doublet, J(C4-F) ≈ 240-245 Hz
C-5 ~116 - 118 Doublet, J(C5-F) ≈ 21-23 Hz
C-6 ~115 - 117 Singlet or small doublet
-OCH₂- ~64 - 68

| -CH₃ | ~14 - 16 | |

Note: Data for aromatic carbons are extrapolated from the known spectrum of 3-chloro-4-fluorophenol.[12]

Predicted Infrared (IR) Spectrum

The IR spectrum is highly sensitive to the presence and absence of specific functional groups. The conversion from a phenol to a phenetole results in distinct and easily identifiable changes.

Causality of Spectral Changes:

  • Disappearance of O-H Stretch: The most prominent change will be the complete disappearance of the broad absorption band between 3200-3600 cm⁻¹, which is characteristic of the O-H stretch in phenols.

  • Appearance of C-O-C Stretches: The key new features will be the strong C-O-C stretching vibrations. For aryl alkyl ethers, two characteristic bands are expected: an asymmetric stretch between 1300-1200 cm⁻¹ and a symmetric stretch between 1050-1010 cm⁻¹.[6][13]

  • Appearance of Aliphatic C-H Stretches: New peaks will appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) corresponding to the sp³ C-H stretching of the ethyl group.

  • Aromatic Bands: The characteristic aromatic C-H stretch (>3000 cm⁻¹) and C=C stretching peaks (1450-1600 cm⁻¹) will remain.[14]

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3030 - 3100 C-H Stretch Aromatic
~2850 - 2975 C-H Stretch Aliphatic (-CH₂, -CH₃)
~1500 - 1600 C=C Stretch Aromatic Ring
~1230 - 1250 C-O-C Asymmetric Stretch Aryl-Alkyl Ether
~1020 - 1050 C-O-C Symmetric Stretch Aryl-Alkyl Ether
~1100 - 1150 C-F Stretch Aryl-Fluoride

| ~700 - 800 | C-Cl Stretch | Aryl-Chloride |

Predicted Mass Spectrometry (MS) Spectrum

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation patterns.

Molecular Ion (M⁺):

  • The nominal molecular weight of this compound (C₈H₈ClFO) is 174.60 g/mol .

  • Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), the molecular ion will appear as two peaks:

    • M⁺ peak: m/z 174 (corresponding to the ³⁵Cl isotope).

    • [M+2]⁺ peak: m/z 176 (corresponding to the ³⁷Cl isotope).

  • The relative intensity of the m/z 174 to m/z 176 peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom.[15]

Key Fragmentation Pathways: The most likely fragmentation pathway for an aromatic ether involves the cleavage of the bonds adjacent to the oxygen atom.[16]

  • Loss of Ethyl Radical: The primary fragmentation is expected to be the loss of the ethyl group (•CH₂CH₃, 29 Da), leading to a stable phenoxy cation at m/z 145/147 .

  • Alpha-Cleavage: Cleavage of the C-C bond in the ethyl group (loss of a methyl radical, •CH₃) is also possible, leading to a fragment at m/z 159/161 .

  • Loss of Ethene: A common rearrangement for ethyl ethers involves the loss of a neutral ethene molecule (C₂H₄, 28 Da), which would lead back to the molecular ion of the precursor phenol at m/z 146/148 . This can be a very prominent peak.

G M [C8H8ClFO]⁺˙ m/z 174/176 F1 [C6H3ClFO]⁺ m/z 145/147 M->F1 - •C2H5 F2 [C6H4ClFO]⁺˙ m/z 146/148 M->F2 - C2H4 (rearrangement)

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Standard Experimental Protocols

The following are self-validating, field-proven protocols for acquiring high-quality spectroscopic data.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid/Oil): Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin capillary film.

  • Instrumentation: Place the salt plates in the spectrometer's sample holder.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to achieve a high-quality spectrum.

  • Background Correction: A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum.

C. Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation and purification.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250, to detect both the molecular ion and relevant fragment ions.

  • Data Interpretation: Analyze the resulting spectrum for the molecular ion cluster (m/z 174/176) and compare the observed fragmentation pattern to the predicted pathways.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By understanding the foundational principles of NMR, IR, and MS, and by using the readily available data of its chemical precursor, researchers can confidently synthesize and identify this valuable chemical intermediate. The predicted data tables, mechanistic explanations, and standardized protocols herein serve as a comprehensive reference for any scientist working with this compound, ensuring analytical accuracy and accelerating research and development timelines.

References

  • Discussion Forum. (2024). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol fragmentation pattern.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
  • Comprehensive Organic Name Reactions and Reagents. (2010). Williamson Ether Synthesis. John Wiley & Sons, Inc.
  • Mass spectrometry- Fragmentation patterns of phenols & ethers. (2020). YouTube.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Proprep. (n.d.). What are the characteristic absorption bands in the ether ir spectrum that help in identifying ethers in organic compounds?
  • Allen Institute. (n.d.). Convert phenol to phenetole.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • SpectraBase. (n.d.). 3-Chloro-4-fluorophenol - Optional[1H NMR] - Spectrum.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.
  • Ragan, M. A. (1984). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 62(12), 2640-2645.

Sources

The Emerging Potential of 3-Chloro-4-fluorophenetole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms has become a cornerstone for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide delves into the untapped potential of 3-Chloro-4-fluorophenetole, a halogenated aromatic ether, as a versatile building block in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes data from structurally analogous compounds, such as 3-chloro-4-fluorophenol and 3-chloro-4-fluoroaniline, to project its synthetic accessibility, physicochemical characteristics, and potential therapeutic applications. By leveraging established principles of bioisosterism and structure-activity relationships, we present a forward-looking analysis for researchers, scientists, and drug development professionals. This guide provides a robust framework for exploring this compound in the design of novel therapeutics, complete with detailed, actionable experimental protocols.

Introduction: The Strategic Role of Halogens in Drug Design

The deliberate introduction of halogen atoms, particularly fluorine and chlorine, into drug candidates is a powerful strategy to enhance a multitude of properties critical for therapeutic success.[1][2][3][4][5] Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's pKa, metabolic stability, and binding affinity to target proteins.[3][6] Chlorine, while also electronegative, offers a larger atomic radius and different electronic properties, which can be exploited to modulate lipophilicity and introduce specific interactions within a binding pocket.[2][4] The combination of both a chlorine and a fluorine atom on a phenetole scaffold, as in this compound, presents a unique opportunity to fine-tune these properties with a high degree of precision.

This guide explores the prospective applications of this compound by examining the known chemistry and biological activities of its close structural relatives. The core hypothesis is that the ethyl ether moiety, in conjunction with the 3-chloro and 4-fluoro substitution pattern, can serve as a valuable pharmacophore or a key intermediate in the synthesis of novel drug candidates across various therapeutic areas.

Physicochemical Properties and Synthetic Rationale

PropertyPredicted Value/Characteristic for this compoundRationale
Molecular Weight 176.59 g/mol Calculated from the atomic weights of its constituent atoms.
LogP (Octanol-Water Partition Coefficient) ~3.0 - 3.5The addition of the ethyl group significantly increases lipophilicity compared to the parent phenol (LogP of 3-chloro-4-fluorophenol is 2.38).[7]
Aqueous Solubility LowIncreased lipophilicity from the ethyl group will likely decrease aqueous solubility compared to the corresponding phenol.
pKa Not applicable (ether)The absence of an acidic proton (like the hydroxyl group in phenol) makes it a neutral molecule under physiological conditions.
Metabolic Stability Potentially enhancedThe ethyl ether linkage is generally more resistant to metabolic cleavage than a free phenol. The 4-fluoro substituent can block potential sites of aromatic hydroxylation, a common metabolic pathway.[6]
Proposed Synthesis of this compound

A straightforward and efficient synthesis of this compound can be envisioned via the Williamson ether synthesis, starting from the commercially available 3-chloro-4-fluorophenol.

Reaction Scheme:

Synthesis_of_3_Chloro_4_fluorophenetole reactant1 3-Chloro-4-fluorophenol reaction Williamson Ether Synthesis reactant1->reaction reactant2 Ethyl iodide (or other ethylating agent) reactant2->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction product This compound reaction->product

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

  • Materials: 3-Chloro-4-fluorophenol, ethyl iodide, potassium carbonate (anhydrous), acetone (anhydrous).

  • Procedure: a. To a solution of 3-chloro-4-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add ethyl iodide (1.2 eq) dropwise to the suspension. d. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[9][10]

Potential Applications in Medicinal Chemistry

The unique combination of electronic and steric properties of this compound makes it an attractive scaffold for several therapeutic areas.

As a Bioisostere in Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic ring that occupies the ATP-binding pocket. The this compound moiety can serve as a bioisosteric replacement for other commonly used fragments, such as the 3-chloro-4-fluoroaniline found in Gefitinib, an EGFR inhibitor.[11][12] The ether linkage, being a hydrogen bond acceptor but not a donor, can alter the binding mode and potentially improve selectivity or reduce off-target effects.

Bioisosteric_Replacement cluster_0 Known Kinase Inhibitor Fragment cluster_1 Proposed Bioisosteric Replacement A 3-Chloro-4-fluoroaniline B This compound A->B Bioisosteric Replacement properties Potential Advantages: - Altered H-bond profile - Increased lipophilicity - Improved metabolic stability B->properties

Caption: Bioisosteric relationship between aniline and phenetole moieties.

Scaffolds for Novel Antiviral and Antibacterial Agents

The phenoxyacetic acid scaffold, which can be synthesized from the corresponding phenol, has been explored for various biological activities.[13] By analogy, this compound can be a precursor to a variety of derivatives with potential antimicrobial properties. The halogen substituents can enhance membrane permeability and interaction with microbial targets.

Modulators of Ion Channels and GPCRs

The lipophilic nature of the this compound core makes it a suitable candidate for targeting transmembrane proteins such as ion channels and G-protein coupled receptors (GPCRs). The specific substitution pattern can influence the conformation of the molecule, allowing for selective binding to allosteric sites.

In Vitro Evaluation Strategies

To explore the therapeutic potential of this compound and its derivatives, a systematic in vitro evaluation is necessary.

General Cytotoxicity Assays

Initial screening should involve assessing the general cytotoxicity of the synthesized compounds to establish a therapeutic window.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a suitable human cell line (e.g., HEK293 for general toxicity, or a cancer cell line for oncology applications) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Cytotoxicity_Assay_Workflow start Start cell_plating Plate cells in 96-well plate start->cell_plating compound_treatment Treat with serial dilutions of This compound derivative cell_plating->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours mtt_addition->formazan_formation solubilization Add solubilization buffer formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 value read_absorbance->data_analysis end End data_analysis->end

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to 3-Chloro-4-fluorophenetole, a valuable intermediate in the development of pharmaceuticals and other advanced materials. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical logic and field-proven insights to ensure successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound is a substituted aromatic ether. The presence of both chlorine and fluorine atoms on the phenyl ring, combined with the ethoxy group, imparts unique electronic and lipophilic properties. This substitution pattern is of significant interest in medicinal chemistry, where the strategic incorporation of halogens can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While not as widely documented as its precursor, 3-chloro-4-fluorophenol, understanding its synthesis is key to unlocking its potential in novel molecular design.

Core Synthetic Strategy: A Two-Step Approach

The most logical and industrially scalable approach to the synthesis of this compound is a two-step process. This involves the initial synthesis of the key intermediate, 3-chloro-4-fluorophenol, followed by its O-ethylation to yield the target phenetole.

Synthesis_Overview Start Starting Materials Precursor 3-Chloro-4-fluorophenol Start->Precursor Synthesis of Precursor Product This compound Precursor->Product Williamson Ether Synthesis

Caption: Overall synthetic strategy for this compound.

PART 1: Synthesis of the Key Precursor: 3-Chloro-4-fluorophenol

The availability of high-purity 3-chloro-4-fluorophenol is paramount for the successful synthesis of the final product. There are two primary, well-established routes to this precursor, each with its own set of advantages and considerations.

Route A: Reduction of 3-Chloro-4-fluoronitrobenzene

This is a common and efficient method, starting from the commercially available 3-chloro-4-fluoronitrobenzene. The core of this transformation is the reduction of the nitro group to a hydroxyl group. While direct reduction to the phenol is less common than reduction to the aniline, it can be achieved through diazotization of the corresponding aniline followed by hydrolysis. A more direct, albeit less frequently cited, method would be a nucleophilic aromatic substitution of the nitro group, though this is generally challenging. The most practical approach involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis to the phenol.

A related and often more direct synthesis of substituted phenols involves the reduction of the corresponding nitro compound. For instance, the reduction of 3-chloro-4-fluoronitrobenzene is a key step in producing valuable intermediates.[1]

Precursor_Route_A Nitro 3-Chloro-4-fluoronitrobenzene Aniline 3-Chloro-4-fluoroaniline Nitro->Aniline Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) Diazonium Diazonium Salt Aniline->Diazonium Diazotization (NaNO2, HCl) Phenol 3-Chloro-4-fluorophenol Diazonium->Phenol Hydrolysis (H2O, heat)

Caption: Synthetic pathway from 3-Chloro-4-fluoronitrobenzene to 3-Chloro-4-fluorophenol.

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene to 3-Chloro-4-fluoroaniline [1]

  • Reaction Setup: In a suitable hydrogenation reactor, a solution of 3-chloro-4-fluoronitrobenzene in an appropriate solvent (e.g., ethanol or ethyl acetate) is prepared.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas (typically 1-5 atm). The reaction mixture is then stirred vigorously at room temperature or slightly elevated temperatures until the theoretical amount of hydrogen is consumed.

  • Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-chloro-4-fluoroaniline, which can be used in the next step or purified further by distillation or recrystallization.

Route B: Electrophilic Chlorination of 4-Fluorophenol

This route offers a more direct approach, starting from the readily available 4-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct chlorination of 4-fluorophenol is expected to yield a mixture of 2-chloro-4-fluorophenol and 2,6-dichloro-4-fluorophenol. Controlling the stoichiometry of the chlorinating agent and the reaction conditions is crucial to maximize the yield of the desired mono-chlorinated product.

A process for preparing 2-chloro-4-fluorophenol involves the chlorination of 4-fluorophenol with a chlorinating agent in the presence of water.[2]

Experimental Protocol: Chlorination of 4-Fluorophenol [2]

  • Reaction Setup: 4-Fluorophenol is dissolved in a suitable solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane) or an aqueous medium.

  • Chlorinating Agent: A controlled amount (typically 1.0-1.1 equivalents) of a chlorinating agent, such as chlorine gas or sulfuryl chloride, is slowly added to the solution at a controlled temperature (usually between 0 and 25 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to ensure the complete consumption of the starting material and to minimize the formation of di-chlorinated byproducts.

  • Work-up: Upon completion, the reaction mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by fractional distillation or column chromatography to isolate the 3-chloro-4-fluorophenol.

Table 1: Comparison of Synthetic Routes to 3-Chloro-4-fluorophenol

FeatureRoute A: Reduction of Nitro CompoundRoute B: Chlorination of Phenol
Starting Material 3-Chloro-4-fluoronitrobenzene4-Fluorophenol
Key Transformation Nitro group reduction, diazotization, hydrolysisElectrophilic aromatic substitution
Advantages High regioselectivity, often cleaner reactions.More direct route.
Disadvantages Multi-step process.Potential for over-chlorination, leading to byproduct formation and purification challenges.
Typical Yields 70-90% (overall)60-80% (of desired isomer)

PART 2: O-Ethylation of 3-Chloro-4-fluorophenol: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for the preparation of ethers.[3][4] It proceeds via an S\textsubscript{N}2 reaction between a deprotonated alcohol (an alkoxide) and an alkyl halide.[4] In the context of synthesizing this compound, this involves the reaction of the 3-chloro-4-fluorophenoxide ion with an ethylating agent.

The choice of base, solvent, and ethylating agent is critical for optimizing the reaction conditions and maximizing the yield and purity of the final product.

Williamson_Ether_Synthesis Phenol 3-Chloro-4-fluorophenol Phenoxide 3-Chloro-4-fluorophenoxide Phenol->Phenoxide Deprotonation (Base) Product This compound Phenoxide->Product SN2 Attack Ethylating_Agent Ethylating Agent (e.g., Ethyl Bromide) Ethylating_Agent->Product Byproduct Salt Byproduct (e.g., NaBr)

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

Causality Behind Experimental Choices
  • Choice of Base: The acidity of the phenolic proton in 3-chloro-4-fluorophenol is higher than that of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. Therefore, moderately strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are sufficient to achieve complete deprotonation. The choice between these bases often depends on the solvent system and the desired reaction temperature.

  • Choice of Ethylating Agent: Primary alkyl halides are ideal for Williamson ether synthesis to avoid competing elimination reactions.[4] Ethyl bromide (CH₃CH₂Br) and diethyl sulfate ((CH₃CH₂)₂SO₄) are excellent choices. Ethyl bromide is often preferred for its volatility, which can facilitate its removal after the reaction. Diethyl sulfate is a more powerful ethylating agent but is also more toxic.

  • Choice of Solvent: The solvent plays a crucial role in facilitating the S\textsubscript{N}2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally preferred as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic.[5] Alcohols like ethanol can also be used, especially when the corresponding sodium ethoxide is used as the base, although reaction rates may be slower.

Experimental Protocol: Synthesis of this compound

This protocol is a robust, self-validating system based on established Williamson ether synthesis procedures for analogous substituted phenols.

  • Reaction Setup: To a solution of 3-chloro-4-fluorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF, approximately 5-10 mL per gram of phenol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a suitable base (e.g., anhydrous potassium carbonate, 1.5 eq).

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium 3-chloro-4-fluorophenoxide.

  • Addition of Ethylating Agent: Add the ethylating agent (e.g., ethyl bromide, 1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone, this is approximately 56 °C) and maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the solvent.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with water, followed by a dilute aqueous solution of sodium hydroxide to remove any unreacted phenol, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Table 2: Key Parameters for the Williamson Ether Synthesis of this compound

ParameterRecommended ConditionsRationale
Base Anhydrous K₂CO₃, NaOH, KOHSufficiently basic to deprotonate the phenol; K₂CO₃ is often preferred for its ease of handling and removal.
Ethylating Agent Ethyl bromide, Diethyl sulfatePrimary alkylating agents that favor S\textsubscript{N}2 over elimination.
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the phenoxide.
Temperature Reflux temperature of the solventProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time 4-8 hoursTypically sufficient for complete conversion, but should be monitored by TLC or GC.
Expected Yield 80-95%Based on analogous reactions reported in the literature.

PART 3: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons (3H) exhibiting complex splitting patterns due to H-F and H-H coupling. An ethyl group signal consisting of a triplet (3H, -CH₃) and a quartet (2H, -OCH₂-).
¹³C NMR Aromatic carbons (6C) with signals influenced by the chloro, fluoro, and ethoxy substituents. Two aliphatic carbon signals for the ethyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound, with a characteristic isotopic pattern for the presence of one chlorine atom.
Infrared (IR) Spectroscopy Characteristic peaks for aromatic C-H stretching, C=C stretching in the aromatic ring, C-O-C stretching of the ether linkage, and C-Cl and C-F stretching.

Conclusion

The synthesis of this compound is a straightforward yet important process for accessing a valuable building block in modern chemical research. The two-step approach, involving the synthesis of 3-chloro-4-fluorophenol followed by a Williamson ether synthesis, provides a reliable and scalable route. By carefully selecting the reaction conditions for each step, researchers can achieve high yields and purity of the final product. This guide provides the necessary technical details and scientific rationale to enable the successful synthesis and characterization of this compound for its application in the development of novel pharmaceuticals and advanced materials.

References

  • PubChem. 3-Chloro-4-methoxyaniline. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • PrepChem. Synthesis of 3-Chloro-4(1-chloromethyl-ethyl)-nitrobenzene. [Link]
  • NCERT. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]
  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]
  • PrepChem. Synthesis of 3-chloro-nitro-benzene. [Link]
  • PubChem. 3-Chloro-4-ethoxyaniline. [Link]
  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]
  • Chem-Station. Williamson Ether Synthesis. [Link]
  • Google Patents. Method for synthesizing 3-chloro-4-methylaniline.
  • Google Patents. Preparation method of 3-chloro-4-fluoroaniline.
  • IARC Publications. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]
  • Google Patents. Process for preparing 3-chloro-4-fluoronitrobenzene.
  • ResearchGate. Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline.... [Link]
  • Google Patents. Process for preparing 2-chloro-4-fluorophenol.

Sources

An In-depth Technical Guide to the Safe Handling and Disposal of 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the safety, handling, and disposal protocols for 3-Chloro-4-fluorophenetole. As specific toxicological and safety data for this compound are not extensively documented, this guide synthesizes information from structurally analogous compounds, primarily its precursor 3-Chloro-4-fluorophenol and related halogenated aromatic ethers. The protocols herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation for researchers, scientists, and drug development professionals.

Introduction and Expert Foreword

The causality behind the stringent protocols described in this guide is rooted in the known hazard profiles of similar molecules. Halogenated aromatic compounds can exhibit moderate to high toxicity, are often skin and eye irritants, and can pose environmental hazards if not disposed of correctly.[1][2] The ether linkage in phenetole is generally stable, but the overall toxicological profile is dictated by the substituted aromatic ring. This guide is therefore built on a foundation of "read-across" toxicological assessment, a scientifically accepted methodology for addressing data-poor substances.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for this compound, this assessment is based on its closest structural analogs.

GHS Classification (Anticipated)

The following GHS hazard classifications are extrapolated from analogs like 3-Chloro-4-fluorophenol and 4-Chloro-3-fluoroanisole.[3][4][5]

Hazard ClassHazard CategoryHazard StatementSource (Analog)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4][6]
(Single Exposure)(Respiratory tract irritation)
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects[7]

Pictograms:

Signal Word: Warning [3]

Summary of Toxicological Profile
  • Inhalation: Vapors or aerosols may cause irritation to the respiratory tract.[3][4]

  • Dermal Contact: Expected to be a skin irritant. Prolonged contact may lead to redness, and dermatitis. Absorption through the skin may be harmful.[4][7]

  • Eye Contact: Expected to cause serious eye irritation.[3][6]

  • Ingestion: Harmful if swallowed.[4][6]

  • Chronic Effects: Long-term exposure data is not available. However, prolonged or repeated exposure to related chlorophenols may cause damage to organs.[1][8]

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure. A multi-layered approach combining engineering controls and PPE is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9][10]

  • Ventilation: The laboratory must be well-ventilated to ensure fugitive emissions are diluted and removed.[3]

  • Eyewash Stations and Safety Showers: Must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE)

A risk assessment should guide the final selection of PPE. The following represents the minimum required standard.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed frequently, especially if contamination is suspected.[6][7]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[6]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept buttoned. For larger quantities or tasks with a high splash risk, a chemically resistant apron is required.[8]

  • Respiratory Protection: Not typically required when working within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

PPE_Workflow cluster_ppe Minimum PPE for Handling this compound node_goggles Chemical Safety Goggles node_gloves Nitrile Gloves node_coat Lab Coat (Flame-Resistant) node_shield Face Shield node_apron Chemical Apron task_start Task Assessment task_start->node_goggles task_start->node_gloves task_start->node_coat task_splash Splash Hazard? task_start->task_splash task_splash->node_shield Yes task_splash->node_apron Yes task_end Proceed with Task task_splash->task_end No

Caption: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Storage Protocols

General Handling
  • Training: Personnel must be fully trained on the hazards of halogenated aromatic compounds and the specific procedures outlined in this guide.

  • Avoidance of Contact: Avoid all personal contact, including inhalation. Do not breathe dust, fume, gas, mist, vapors, or spray.[4][10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8][12]

  • Aerosol Prevention: Avoid actions that could generate aerosols or dust.

Storage
  • Container: Store in a tightly closed, properly labeled container.[3][7]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[11]

  • Incompatibilities: Store away from strong oxidizing agents.[11]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][13]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Protocol

This protocol is for minor laboratory spills (<100 mL). For major spills, evacuate the area and contact the institutional Environmental Health & Safety (EHS) department.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately alert others in the area.

  • Ensure Ventilation: Ensure the spill is contained within a fume hood or that the area is well-ventilated.

  • Don PPE: Don appropriate PPE, including double-gloving with nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9] Work from the outside of the spill inwards to prevent spreading.

  • Collect Residue: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[14]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Dispose: Seal and label the waste container as "Halogenated Organic Waste: this compound Spill Debris." Arrange for pickup by EHS.[11]

  • Report: Report the incident to the laboratory supervisor.

Spill_Response start Spill Occurs alert 1. Alert Personnel & Ensure Ventilation start->alert ppe 2. Don Full PPE (Goggles, Face Shield, Gloves) alert->ppe contain 3. Contain with Inert Absorbent ppe->contain collect 4. Collect into Labeled Hazardous Waste Container contain->collect decon 5. Decontaminate Area (Solvent then Soap/Water) collect->decon dispose 6. Dispose of all materials as Hazardous Waste decon->dispose report 7. Report to Supervisor dispose->report end Cleanup Complete report->end

Caption: Step-by-step spill response workflow for this compound.

Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations. Improper disposal poses a significant environmental risk.

Waste Segregation and Collection
  • Classification: this compound is classified as a halogenated organic waste .[11] It must NOT be mixed with non-halogenated waste streams.

  • Waste Container: Collect all waste containing this compound (including pure substance, contaminated solutions, and spill debris) in a designated, leak-proof, and chemically compatible container.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").[11]

Disposal Pathway
  • Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • EHS Pickup: When the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

  • Final Disposition: The EHS department will arrange for a licensed hazardous waste contractor to transport the material for final disposal, which is typically high-temperature incineration.

Conclusion

While this compound lacks specific, comprehensive safety data, a robust safety protocol can be effectively implemented by leveraging data from its structural analogs. The principles of minimizing exposure through engineering controls, diligent use of PPE, and strict adherence to handling and disposal protocols are paramount. This self-validating system of safety ensures that the utility of this compound in research and development can be realized without compromising the health of personnel or the environment.

References

  • PubChem. (n.d.). 1-Chloro-2-fluorobenzene.
  • PubChem. (n.d.). 3-Chloro-4-fluorophenol.
  • Molbase. (n.d.). 3-CHLORO-4-FLUOROPHENOL | CAS 2613-23-2.
  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorophenols.
  • Igbinosa, E. O., et al. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. ResearchGate.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol.

Sources

A Senior Application Scientist's Guide to 3-Chloro-4-fluorophenol: Procurement, Quality Control, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Key Building Blocks in Pharmaceutical R&D

In the landscape of modern drug discovery and development, the efficient and strategic procurement of high-purity chemical intermediates is a cornerstone of success. These molecular scaffolds are the foundational elements upon which novel therapeutics are built. 3-Chloro-4-fluorophenol (CAS No. 2613-23-2) has emerged as a particularly valuable building block, finding extensive application in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique substitution pattern—a chlorine and a fluorine atom on the phenolic ring—offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of new chemical entities.

This in-depth guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of suppliers to provide a comprehensive framework for the strategic sourcing, quality assessment, and practical application of 3-Chloro-4-fluorophenol. As a senior application scientist, my objective is to blend technical data with field-proven insights, enabling your research and development endeavors to proceed with confidence and precision. We will delve into the nuances of supplier qualification, the critical interpretation of analytical documentation, and the synthetic utility of this versatile intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the intrinsic properties of 3-Chloro-4-fluorophenol is fundamental to its effective use in synthesis and to ensure safe handling.

PropertyValueSource
CAS Number 2613-23-2[1][2][3]
Molecular Formula C₆H₄ClFO[1][2][3]
Molecular Weight 146.55 g/mol [2][3]
Appearance White to off-white or pale yellow solid/powder[1]
Melting Point 38-40 °C[2]
Boiling Point 104 °C at 11 mmHg[2]
Purity (typical) ≥98%[2][4]
Spectroscopic Data for Structural Confirmation

Verifying the identity and purity of 3-Chloro-4-fluorophenol upon receipt is a critical first step. Below is a summary of expected spectroscopic data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons, with coupling patterns influenced by the chlorine and fluorine substituents.[5][6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the six carbons of the benzene ring, with chemical shifts influenced by the attached functional groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group and C-Cl, C-F, and C-O stretching vibrations.[7]

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.[8]

Commercial Availability and Supplier Qualification

3-Chloro-4-fluorophenol is commercially available from a range of suppliers, from large chemical manufacturers to specialized niche providers. The choice of supplier should be guided by factors beyond mere price, including purity, consistency, available documentation, and scalability.

Major Commercial Suppliers

The following table provides a non-exhaustive list of commercial suppliers for 3-Chloro-4-fluorophenol. It is crucial to conduct a thorough evaluation of each potential supplier.

SupplierPurity OfferedAvailable QuantitiesGeographic Focus
Sigma-Aldrich (Merck) 98%Gram to KilogramGlobal
Thermo Scientific (Alfa Aesar) 97%Gram to KilogramGlobal[9]
Tokyo Chemical Industry (TCI) >96.0% (GC)Gram to KilogramGlobal[10]
Biosynth Research GradeGram to KilogramGlobal[11]
AK Scientific, Inc. 98% (GC)Gram to KilogramNorth America[4]
Matrix Scientific Research GradeGram to KilogramNorth America[12]
Various Chinese Manufacturers ≥99%Kilogram to Metric TonAsia, Global[1][13]
IndiaMART Suppliers VariesKilogram to BulkIndia, Global[14]
Pricing Landscape

The price of 3-Chloro-4-fluorophenol is subject to fluctuations based on market demand, raw material costs, and order volume. As of early 2026, indicative pricing is as follows:

  • Research Quantities (1-100 g): Prices can range from approximately $50 to several hundred dollars per gram, depending on the supplier and purity.

  • Bulk Quantities (≥1 kg): The price per kilogram decreases significantly with larger orders. For bulk inquiries, it is essential to request quotes directly from manufacturers or large distributors. Some suppliers on platforms like IndiaMART and ChemicalBook offer competitive pricing for larger quantities.[13][14]

A Robust Supplier Qualification Workflow

A systematic approach to qualifying suppliers is paramount to mitigating risks in the supply chain and ensuring the quality and consistency of your research and development activities.

SupplierQualification cluster_InitialScreening Initial Screening cluster_TechnicalEvaluation Technical Evaluation cluster_CommercialAssessment Commercial Assessment cluster_FinalSelection Final Selection & Onboarding IdentifySuppliers Identify Potential Suppliers (e.g., Sigma, TCI, etc.) RequestInfo Request Initial Information (Availability, Indicative Pricing) IdentifySuppliers->RequestInfo RequestDocs Request Technical Documents (CoA, SDS) RequestInfo->RequestDocs ReviewDocs Review CoA and SDS (Purity, Impurity Profile, Safety) RequestDocs->ReviewDocs SampleRequest Request Sample for In-house QC ReviewDocs->SampleRequest InHouseQC Perform In-house QC (NMR, HPLC, etc.) SampleRequest->InHouseQC RequestQuote Request Formal Quotation (Bulk Pricing, Lead Times) InHouseQC->RequestQuote AssessScalability Assess Scalability and Supply Chain Robustness RequestQuote->AssessScalability SelectSupplier Select Primary and Secondary Suppliers AssessScalability->SelectSupplier Onboard Onboard Approved Supplier SelectSupplier->Onboard

Caption: A systematic workflow for qualifying commercial suppliers of 3-Chloro-4-fluorophenol.

The Gatekeepers of Quality: Certificate of Analysis and Safety Data Sheet

The Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) are non-negotiable documents in the procurement of any chemical intermediate. A meticulous review of these documents is a cornerstone of good laboratory practice and risk management.

Deconstructing the Certificate of Analysis (CoA)

The CoA is a batch-specific document that certifies that the product meets a predefined set of specifications.[15] It is your primary tool for verifying the quality of the material you receive.

Key Parameters to Scrutinize on a CoA:

  • Product Identification: Verify the chemical name, CAS number, and lot number.

  • Purity/Assay: This is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is standard for most research and development applications.

  • Identification Tests: The CoA should specify the analytical techniques used to confirm the structure of the compound, such as NMR or IR spectroscopy.

  • Physical Properties: Confirmation of appearance and melting point range.

The Safety Data Sheet (SDS): A Blueprint for Safe Handling

The SDS provides comprehensive information on the potential hazards of the chemical and outlines safe handling, storage, and emergency procedures.[16][17]

Critical Sections of the SDS to Review:

  • Section 2: Hazards Identification: Provides an overview of the potential health and environmental hazards. 3-Chloro-4-fluorophenol is typically classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[16][18]

  • Section 4: First-Aid Measures: Details the immediate actions to be taken in case of exposure.

  • Section 7: Handling and Storage: Provides guidance on appropriate storage conditions (e.g., cool, dry, well-ventilated area) and handling procedures to minimize exposure.

  • Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE), such as gloves, safety glasses, and respiratory protection.

The Role of 3-Chloro-4-fluorophenol in Modern Drug Discovery

The strategic placement of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. 3-Chloro-4-fluorophenol serves as an excellent starting material for introducing these desirable features.

A Versatile Scaffold for Synthesis

The reactivity of 3-Chloro-4-fluorophenol is dominated by the nucleophilic character of the phenolic hydroxyl group and the potential for electrophilic substitution on the aromatic ring. The presence of the electron-withdrawing chlorine and fluorine atoms influences the acidity of the phenol and the regioselectivity of further reactions.

This compound is a key intermediate in the synthesis of a wide array of more complex molecules, including:

  • Pharmaceutical Intermediates: It is a building block for various active pharmaceutical ingredients.[19] The related compound, 3-chloro-4-fluoroaniline, is a critical intermediate in the synthesis of the anti-cancer drug Gefitinib, highlighting the importance of this substitution pattern in oncology drug discovery.[20]

  • Agrochemicals: The unique electronic properties imparted by the halogen substituents are also valuable in the design of novel pesticides and herbicides.[21]

  • Compound Libraries for High-Throughput Screening: The reactivity of the hydroxyl group allows for its facile conversion into a diverse range of ethers and esters, enabling the rapid generation of compound libraries for screening against various biological targets.

The "Fluorine Advantage" in Medicinal Chemistry

The incorporation of fluorine into drug candidates, a strategy for which 3-Chloro-4-fluorophenol is an excellent starting point, can confer several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Increased Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Williamson Ether Synthesis with 3-Chloro-4-fluorophenol

The following protocol provides a detailed, step-by-step methodology for a representative Williamson ether synthesis, a fundamental reaction in drug development for linking molecular fragments.

Objective: To synthesize 1-(benzyloxy)-3-chloro-4-fluorobenzene from 3-Chloro-4-fluorophenol and benzyl bromide.

Materials:

  • 3-Chloro-4-fluorophenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate and hexanes for TLC and column chromatography

EtherSynthesis cluster_ReactionSetup Reaction Setup cluster_ReagentAddition Reagent Addition cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification & Analysis A 1. Add 3-chloro-4-fluorophenol, K₂CO₃, and acetone to a dry round-bottom flask. B 2. Stir the suspension at room temperature. A->B C 3. Add benzyl bromide dropwise to the stirred suspension. B->C D 4. Heat the reaction mixture to reflux and monitor by TLC. C->D E 5. Cool the reaction, filter off the solids, and concentrate the filtrate. D->E F 6. Perform an aqueous work-up (extraction with ethyl acetate). E->F G 7. Purify the crude product by flash column chromatography. F->G H 8. Characterize the final product (NMR, MS). G->H

Caption: A step-by-step workflow for the Williamson ether synthesis of 1-(benzyloxy)-3-chloro-4-fluorobenzene.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Add anhydrous acetone to form a stirrable suspension.

  • Reagent Addition: While stirring at room temperature, add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the starting phenol is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the inorganic solids and wash the solids with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(benzyloxy)-3-chloro-4-fluorobenzene.

  • Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.

Conclusion and Future Outlook

3-Chloro-4-fluorophenol stands as a testament to the pivotal role of halogenated intermediates in the advancement of pharmaceutical and chemical research. Its strategic value lies not only in its versatile reactivity but also in the desirable properties it can impart to target molecules. For organizations engaged in drug discovery and development, a comprehensive understanding of its commercial landscape, a rigorous approach to supplier qualification, and a deep appreciation of its synthetic utility are indispensable. As the quest for novel therapeutics with enhanced efficacy and safety profiles continues, the demand for high-purity, strategically substituted building blocks like 3-Chloro-4-fluorophenol is poised to grow, further solidifying its importance in the chemist's molecular toolbox.

References

  • Gansu Senfu Chemical Co., Ltd. (n.d.). 3-chloro-4-fluorophenol CAS NO.2613-23-2. LookChem.
  • 3-Chloro-4-Fluorophenol CAS No. 2613-23-2. (n.d.). Alfa Chemical.
  • Alfa Chemical. (n.d.). Good Price CAS:2613-23-2 | 3-Chloro-4-fluorophenol for Sale.
  • IndiaMART. (n.d.). 3-Chloro-4-Fluorophenol at best price in Hyderabad by Nsc Organics.
  • SpectraBase. (n.d.). 3-Chloro-4-fluorophenol [1H NMR]. Wiley.
  • PubChem. (n.d.). 3-Chloro-4-fluorophenol. National Center for Biotechnology Information.
  • Takemoto, I., & Yamasaki, K. (1988). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 52(7), 1941-1943.
  • NIST. (n.d.). 3-Chloro-4-fluorophenol. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 3-Chloro-4-fluorophenol [1H NMR] - Chemical Shifts. Wiley.
  • 3-CHLORO-4-FLUOROPHENOL | CAS 2613-23-2. (n.d.). Molbase.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Chemical.
  • Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-202.
  • Alfa Aesar. (n.d.). Certificate of analysis.
  • Determination of Chlorophenols in water by LC-MS/MS. Case study. (n.d.). ResearchGate.
  • Cytiva. (n.d.). Certificates.
  • U.S. Patent No. 5,053,557. (1991). Google Patents.
  • Al-Zoubi, W., Al-Hamarsheh, M., & Al-Sbou, Y. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(5), 1276.
  • Singh, P. K., & Pant, D. D. (2006). Proton transfer reactions of 4′-chloro substituted 3-hydroxyflavone in solvents and aqueous micelle solutions. Physical Chemistry Chemical Physics, 8(28), 3244-3253.

Sources

Methodological & Application

Synthesis of 3-Chloro-4-fluorophenetole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 3-Chloro-4-fluorophenetole, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. The methodology centers on the Williamson ether synthesis, a classic and efficient C-O bond-forming reaction. This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization methods. The causality behind experimental choices is elucidated to provide a deeper understanding of the process, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction and Significance

This compound is a substituted aromatic ether whose structural motifs—a halogenated phenyl ring and an ethoxy group—make it a versatile building block in medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorine substitution, in particular, is a widely employed strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[2]

The synthesis of this target molecule is most effectively achieved via the Williamson ether synthesis. This method involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[3] It is a reliable SN2 reaction that is broadly applicable for the preparation of both symmetrical and unsymmetrical ethers.[4] This guide will focus on the ethylation of 3-Chloro-4-fluorophenol using a suitable ethylating agent in the presence of a base.

Reaction Scheme and Mechanism

The synthesis proceeds in two fundamental steps: first, the deprotonation of the starting phenol to form a nucleophilic phenoxide, followed by the nucleophilic attack of this phenoxide on an ethyl halide.

Overall Reaction:

Mechanism:

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3]

  • Deprotonation: The phenolic hydroxyl group of 3-Chloro-4-fluorophenol is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to abstract the acidic proton, forming the potassium or sodium 3-chloro-4-fluorophenoxide ion. This ion is a potent nucleophile.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the ethylating agent (e.g., ethyl bromide). This occurs in a single, concerted step where the phenoxide attacks from the backside of the C-Br bond, leading to the displacement of the bromide leaving group and the formation of the new C-O ether bond.[3]

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
3-Chloro-4-fluorophenol2613-23-2C₆H₄ClFO146.55Harmful if swallowed/inhaled, Causes skin/eye irritation[5][6][7]
Ethyl Bromide (Bromoethane)74-96-4C₂H₅Br108.97Flammable, Carcinogen, Harmful if inhaled
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Causes serious eye irritation
Acetone67-64-1C₃H₆O58.08Highly flammable liquid and vapor, Causes serious eye irritation
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Suspected of causing cancer
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Not classified as hazardous
Deionized Water7732-18-5H₂O18.02Not classified as hazardous
Laboratory Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware and personal protective equipment (PPE)

Safety Precautions

All operations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) are mandatory at all times.

  • Reagent Handling:

    • 3-Chloro-4-fluorophenol: Is an irritant and harmful if ingested or inhaled. Avoid creating dust.[5][7]

    • Ethyl Bromide: Is a volatile, flammable liquid and a suspected carcinogen. Handle with extreme care, ensuring no ignition sources are nearby.

    • Acetone and Dichloromethane: Are volatile and flammable (acetone) or toxic (DCM). Minimize inhalation and skin contact.

  • Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Detailed Experimental Protocol

Step 1: Reaction Setup and Deprotonation
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-fluorophenol (7.33 g, 50.0 mmol).

  • Add 100 mL of acetone to the flask and stir at room temperature until the phenol is completely dissolved.

  • Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equivalents) to the solution. The mixture will become a suspension.

Causality Insight: Acetone is used as the solvent due to its ability to dissolve the organic starting material and its suitable boiling point for the reaction. Potassium carbonate is a mild base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions.[8] An excess (1.5 equivalents) is used to ensure complete deprotonation and drive the reaction forward.

Step 2: Ethylation (SN2 Reaction)
  • Fit the flask with a reflux condenser.

  • Slowly add ethyl bromide (5.5 mL, 8.07 g, 74.0 mmol, 1.48 equivalents) dropwise to the stirring suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 56 °C, the boiling point of acetone) using a heating mantle.

  • Maintain the reflux for 6-8 hours. The progress of the reaction should be monitored periodically.

Causality Insight: The reaction is heated to reflux to increase the reaction rate, as SN2 reactions are temperature-dependent.[9] Reaction progress can be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

Step 3: Reaction Work-up and Extraction
  • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts from the mixture using a Buchner funnel. Wash the solid cake with a small amount of fresh acetone (approx. 20 mL).

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • To the resulting residue, add 75 mL of dichloromethane (DCM) and 50 mL of deionized water. Transfer the mixture to a 250 mL separatory funnel.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower organic layer (DCM) into a clean Erlenmeyer flask.

  • Extract the aqueous layer again with 25 mL of DCM.

  • Combine all organic extracts.

  • Wash the combined organic layer with 50 mL of 1M NaOH solution to remove any unreacted phenol, followed by 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, swirl, and then filter to remove the drying agent.

Causality Insight: The aqueous work-up is crucial for separating the desired organic product from inorganic salts and water-soluble impurities. The wash with NaOH solution ensures the removal of any residual acidic 3-chloro-4-fluorophenol by converting it to its water-soluble sodium salt.[10] The brine wash helps to remove residual water from the organic layer before the final drying step.

Step 4: Purification and Characterization
  • Remove the solvent (DCM) from the final dried organic solution using a rotary evaporator. This will yield the crude this compound, likely as a pale yellow oil or low-melting solid.

  • For higher purity, the crude product can be purified by vacuum distillation.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

    • GC-MS (Gas Chromatography-Mass Spectrometry): To determine purity and confirm the molecular weight.

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups (e.g., C-O-C ether stretch, aromatic C-H stretches).

Process Workflow Diagram

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

Synthesis_Workflow A 1. Add 3-Chloro-4-fluorophenol, K₂CO₃, and Acetone to Flask B 2. Add Ethyl Bromide and Heat to Reflux (6-8h) A->B Setup C 3. Monitor Reaction by TLC B->C Reaction D 4. Cool and Filter Solids C->D Completion E 5. Concentrate Filtrate (Rotary Evaporator) D->E F 6. Redissolve in DCM/Water and Perform Liquid-Liquid Extraction E->F Work-up G 7. Wash Organic Layer (1M NaOH, Brine) F->G H 8. Dry Organic Layer (Anhydrous MgSO₄) G->H I 9. Filter and Concentrate (Rotary Evaporator) H->I J 10. Purify Crude Product (Vacuum Distillation) I->J Purification K 11. Characterize Final Product (NMR, GC-MS, IR) J->K Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Insufficient heating.2. Inactive base (K₂CO₃ absorbed moisture).3. Impure starting materials.1. Ensure a steady reflux is maintained.2. Use freshly opened or properly dried K₂CO₃.3. Check the purity of reactants before starting.
Low yield after work-up 1. Incomplete reaction.2. Product loss during extraction (emulsion formation).3. Product is volatile and lost during solvent removal.1. Increase reaction time.2. Add brine to the separatory funnel to help break emulsions.3. Use moderate temperature and vacuum on the rotary evaporator.
Product is impure 1. Incomplete removal of starting phenol.2. Side reactions.1. Ensure the 1M NaOH wash during work-up is thorough.2. Purify the crude product via vacuum distillation or column chromatography.

References

  • PubChem. (n.d.). 3-Chloro-4-fluorophenol. National Center for Biotechnology Information.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry.
  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Millersville University. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.

Sources

Introduction: The Strategic Utility of 3-Chloro-4-fluorophenetole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Experimental Setup of 3-Chloro-4-fluorophenetole Reactions

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of modern drug design. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] this compound (1-chloro-2-fluoro-4-ethoxybenzene) emerges as a highly valuable, yet under-documented, synthetic intermediate. Its unique substitution pattern—an activating ethoxy group, a deactivating but ortho-, para-directing chloro group, and a deactivating fluoro group—presents a nuanced reactivity profile ripe for exploration by medicinal and process chemists.

This guide provides a comprehensive overview of the synthesis and key reactions of this compound. Moving beyond a simple recitation of steps, we delve into the causal reasoning behind the selection of reagents, solvents, and reaction conditions, providing researchers with a robust framework for their own experimental design. The protocols described herein are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure the integrity of the synthetic route.

Part 1: Synthesis of this compound via Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is through the Williamson ether synthesis, a classic SN2 reaction.[2] This pathway involves the deprotonation of the starting phenol, 3-Chloro-4-fluorophenol, to form a potent nucleophile (phenoxide), which then displaces a halide from an ethylating agent.

Causality of Experimental Design:
  • Choice of Base: Potassium carbonate (K₂CO₃) is selected as an effective and moderately strong base. It is strong enough to deprotonate the phenol (pKa ≈ 9-10) but is not so caustic as to promote side reactions. Its insolubility in some organic solvents can be overcome by using a polar aprotic solvent like DMF, which facilitates the reaction.[3]

  • Solvent Selection: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for SN2 reactions. It effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic.[4]

  • Ethylating Agent: Ethyl bromide (or ethyl iodide) is a primary alkyl halide, which is optimal for SN2 reactions, minimizing the potential for competing E2 elimination reactions.[2]

  • Temperature Control: The reaction is heated to ensure a reasonable reaction rate. However, excessive temperatures are avoided to prevent potential side reactions or decomposition of the solvent. A range of 80-90°C provides a good balance.[3]

Experimental Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis A 3-Chloro-4-fluorophenol B Add K₂CO₃, Ethyl Bromide in DMF A->B C Heat at 80-90°C (Monitor by TLC) B->C D Aqueous Workup & Extraction C->D E Purification (Column Chromatography) D->E F This compound (Product) E->F

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-fluorophenol (10.0 g, 68.2 mmol).

  • Solvent and Base Addition: Add N,N-Dimethylformamide (DMF, 100 mL) and stir until the phenol is completely dissolved. To this solution, add anhydrous potassium carbonate (14.1 g, 102.3 mmol, 1.5 eq).

  • Addition of Ethylating Agent: Add ethyl bromide (EtBr, 6.1 mL, 81.8 mmol, 1.2 eq) dropwise to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 80-90°C using a heating mantle with a temperature controller. Maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting phenol spot (visualized with a UV lamp) indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 1-5% ethyl acetate in hexanes to yield the pure this compound.

Expected Characterization Data
ParameterStarting Material (3-Chloro-4-fluorophenol)Product (this compound)
Molecular Formula C₆H₄ClFOC₈H₈ClFO
Molecular Weight 146.55 g/mol [5]174.60 g/mol
Appearance White to off-white solid[6]Colorless to pale yellow oil
¹H NMR (CDCl₃) δ ~7.1 (m, 1H), ~6.9 (m, 1H), ~6.8 (m, 1H), ~5.0 (s, 1H, -OH)[7]δ ~7.2 (m, 1H), ~7.0 (m, 1H), ~6.9 (m, 1H), 4.0 (q, 2H), 1.4 (t, 3H) (Predicted)
¹³C NMR (CDCl₃) δ ~152, ~148, ~122, ~120, ~117, ~116 (Predicted)δ ~153, ~149, ~122, ~120, ~118, ~117, ~65, ~15 (Predicted)

Part 2: Key Reactions of the Aromatic Ring

The reactivity of the this compound aromatic ring is governed by the interplay of its substituents. The ethoxy group (-OEt) is a strong activating group and is ortho-, para- directing. The chloro (-Cl) and fluoro (-F) groups are deactivating but are also ortho-, para- directing. The net effect dictates the position of electrophilic attack.

Reaction 1: Electrophilic Aromatic Substitution - Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a crucial functional group for further transformations, such as reduction to an amine.[3]

Causality of Experimental Design:
  • Regioselectivity: The primary positions for electrophilic attack are C2 and C6 (ortho to the ethoxy group). The C2 position is sterically hindered by the adjacent chloro group. Therefore, the major product is expected to be substitution at the C6 position.

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[8]

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (0-5°C) is critical to prevent over-nitration (dinitration) and the formation of unwanted byproducts.[8]

Nitration Mechanism and Regioselectivity

G cluster_0 Nitration of this compound cluster_1 Directing Effects Reactant This compound Reagents + HNO₃ / H₂SO₄ Product 1-Chloro-2-fluoro-4-ethoxy-5-nitrobenzene (Major Product) Reagents->Product OEt -OEt Ortho (C2, C6) Ortho (C2, C6) OEt->Ortho (C2, C6) Strongly Activating Cl -Cl Ortho (C2), Para (C5) Ortho (C2), Para (C5) Cl->Ortho (C2), Para (C5) Deactivating F -F Ortho (C5), Para (C2) Ortho (C5), Para (C2) F->Ortho (C5), Para (C2) Deactivating

Caption: Predicted regioselectivity in the nitration reaction.

Detailed Protocol: Nitration of this compound
  • Acid Mixture Preparation: In a flask cooled in an ice-salt bath (0 to -5°C), slowly add concentrated sulfuric acid (20 mL) to concentrated nitric acid (10 mL). Stir gently and keep cold.

  • Reactant Setup: Dissolve this compound (5.0 g, 28.6 mmol) in concentrated sulfuric acid (25 mL) in a separate flask, maintaining the temperature below 10°C with an ice bath.

  • Reaction Execution: Add the cold nitrating mixture (from step 1) dropwise to the solution of the phenetole over 30-45 minutes. Use a thermometer to ensure the internal temperature does not rise above 5°C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from ethanol or isopropanol to obtain the pure nitro-derivative.

Part 3: Cleavage of the Ether Linkage

While ethers are generally stable, they can be cleaved under strongly acidic conditions, typically with hydrobromic (HBr) or hydroiodic (HI) acid.[9] This reaction regenerates the parent phenol, 3-Chloro-4-fluorophenol, and produces an ethyl halide.

Causality of Experimental Design:
  • Mechanism: The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (ethanol). The halide anion (e.g., Br⁻) then acts as a nucleophile. Since the other side of the ether is an aryl group, the attack occurs on the ethyl group via an SN2 mechanism, as SN2 reactions on sp²-hybridized carbons are unfavorable.[10]

  • Reagent Choice: 48% aqueous HBr is a common and effective reagent for ether cleavage. HI is more reactive but HBr is often sufficient and more practical.[11] HCl is generally not reactive enough to cleave aryl ethers.[11]

  • Conditions: The reaction requires heat (reflux) to overcome the high stability of the ether C-O bond.

Detailed Protocol: Acidic Cleavage of this compound
  • Reagent Setup: In a 100 mL round-bottom flask, combine this compound (5.0 g, 28.6 mmol) and 48% aqueous hydrobromic acid (50 mL).

  • Reaction Execution: Add a few boiling chips and heat the mixture to reflux (approx. 124-126°C) using a heating mantle.

  • Monitoring: Continue refluxing for 3-4 hours. Monitor the reaction by TLC (9:1 Hexane:Ethyl Acetate), observing the formation of the more polar phenol spot.

  • Workup: Cool the reaction mixture to room temperature and dilute with 100 mL of water.

  • Extraction: Extract the product into diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize excess acid) and then brine. Dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude 3-Chloro-4-fluorophenol can be purified by recrystallization from hexanes or by column chromatography.

Safety and Handling

All experiments involving halogenated aromatic compounds and strong acids must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • General Hazards: Halogenated phenols and their derivatives are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[12]

  • Specific Reagents:

    • 3-Chloro-4-fluorophenol: Can cause severe skin burns and eye damage.[12]

    • Strong Acids (H₂SO₄, HNO₃, HBr): Highly corrosive and can cause severe burns. Handle with extreme care.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

    • Ethyl Bromide: A volatile and flammable alkylating agent.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[1] Dispose of all chemical waste according to institutional and local regulations.

References

  • PubChem.3-Chloro-4-fluorophenol.
  • Master Organic Chemistry.The Williamson Ether Synthesis.[Link]
  • Dakshanamurthy, S. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
  • ePrints Soton.Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton. [Link]
  • Chemistry LibreTexts.10.4: Reactions of Ethers- Acidic Cleavage.[Link]
  • NIST.3-Chloro-4-fluorophenol. NIST Chemistry WebBook. [Link]
  • SpectraBase.3-Chloro-4-fluorophenol 1H NMR Spectrum.[Link]

Sources

purification techniques for crude 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation of 3-Chloro-4-fluorophenetole for Pharmaceutical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key structural motif in the development of advanced pharmaceutical agents and specialty materials. Its synthesis, typically via Williamson ether synthesis from 3-chloro-4-fluorophenol, often yields a crude product contaminated with unreacted starting materials, regioisomeric byproducts, and residual solvents. Achieving the high purity (≥99.5%) required for downstream applications, particularly in API synthesis, necessitates robust and validated purification strategies. This document provides a comprehensive guide to the purification of crude this compound, detailing protocols for fractional vacuum distillation and flash column chromatography. Furthermore, it establishes rigorous analytical methodologies, including GC-MS, HPLC, and NMR spectroscopy, for the definitive assessment of product purity and structural integrity.

Introduction: The Challenge of Purity

Halogenated aromatic ethers like this compound are valuable intermediates in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the phenetole scaffold allows for the fine-tuning of a molecule's pharmacokinetic and electronic properties.[1] The primary route to this compound is the ethylation of 3-chloro-4-fluorophenol. While effective, this synthesis can introduce a predictable profile of impurities that must be systematically removed.

Common Impurities in Crude this compound:

  • Unreacted Starting Material: Residual 3-chloro-4-fluorophenol is a common impurity due to incomplete reaction. Its acidic nature can interfere with subsequent synthetic steps.

  • Regioisomers: Impurities may arise from the synthesis of the 3-chloro-4-fluorophenol precursor itself, leading to the presence of other chloro-fluoro-phenol isomers which can carry through to the final phenetole product.[2] Controlling for these isomers at the raw material stage is a critical first step.[2]

  • Solvent Residues: Organic solvents used during the reaction or workup (e.g., Toluene, Ethyl Acetate, Dichloromethane) may be present.

  • Byproducts: Side-products from the ethylating agent or decomposition can also contaminate the crude material.

This guide provides the technical rationale and step-by-step protocols to address these purification challenges, ensuring the final product meets the stringent quality attributes required for drug development.

Physicochemical Properties for Purification Strategy

The selection of an appropriate purification technique is dictated by the physicochemical properties of the target compound and its impurities.

PropertyValue (Predicted/Reported)Implication for Purification
Molecular Formula C₈H₈ClFO-
Molecular Weight 174.60 g/mol Higher than the phenol precursor (146.55 g/mol ).[3][4]
Boiling Point > 104 °C @ 11 mmHgSignificantly higher than the precursor phenol, making Fractional Distillation an excellent primary purification method.[5]
Polarity Moderately PolarLess polar than the precursor phenol due to the ether linkage replacing the hydroxyl group. This difference is exploited in Column Chromatography .
State at RT Liquid (Predicted)Distillation is favored over recrystallization.

Purification Workflow: A Multi-Step Approach

A sequential purification strategy is most effective. An initial bulk purification by distillation is followed by chromatographic polishing if high-purity material is required.

Purification_Workflow cluster_0 Primary Purification cluster_1 Purity Assessment & Polishing Crude Crude this compound Distill Fractional Vacuum Distillation Crude->Distill Removes: - Non-volatile residues - Starting Phenol Purity1 Purity Check (GC-MS) Distill->Purity1 Decision Purity ≥ 99.5%? Purity1->Decision Chrom Flash Column Chromatography Decision->Chrom No Product Pure Product Decision->Product Yes Purity2 Final Purity & Characterization (GC-MS, HPLC, NMR) Chrom->Purity2 Removes: - Isomers - Close-boiling impurities Purity2->Product

Caption: Decision workflow for the purification of this compound.

Experimental Protocols: Purification

Protocol 1: Fractional Vacuum Distillation

Rationale: This technique is highly effective for separating the liquid this compound from the less volatile 3-chloro-4-fluorophenol starting material and any non-volatile baseline impurities. Performing the distillation under vacuum allows the compound to boil at a lower temperature, preventing thermal decomposition.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with cold trap and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. The fractionating column is essential for separating compounds with close boiling points.

  • Charging the Flask: Charge the round-bottom flask with the crude product and add boiling chips. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Slowly and carefully apply vacuum to the system. A gradual reduction in pressure prevents bumping. Aim for a stable pressure (e.g., 10-15 mmHg).

  • Heating: Begin gently heating the flask using the heating mantle while stirring.

  • Collecting Fractions:

    • Fore-run: Collect the first few milliliters of distillate, which may contain residual solvents or volatile impurities.

    • Main Fraction: As the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the pure this compound. Record the stable temperature and pressure.

    • End Fraction: A sharp drop or rise in temperature indicates the main fraction is complete. Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and charring.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the vacuum.

Protocol 2: Flash Column Chromatography

Rationale: If distillation fails to remove impurities with similar boiling points, such as regioisomers, flash chromatography is employed.[6] This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent system).[7] The less polar phenetole will elute before the more polar residual phenol.

Materials:

  • Distilled this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate

  • Flash chromatography column and system

  • Test tubes or fraction collector

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), determine an optimal solvent system. The goal is a retention factor (Rƒ) of ~0.3 for the target compound.

    • Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • A good starting point for separating the phenetole (less polar) from the phenol (more polar) is a Hexane/Ethyl Acetate gradient.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

    • Collect fractions and monitor their composition using TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocols: Purity Assessment & Characterization

Verifying purity requires orthogonal analytical methods. No single technique is sufficient to declare a compound "pure."

Analytical_Methods cluster_gcms Volatility & Mass cluster_hplc Polarity & Quantity cluster_nmr Structure Product Purified Product GCMS GC-MS Product->GCMS HPLC HPLC-UV Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR GCMS_Info • Purity (Area %) • Impurity Mass ID • Volatile Contaminants GCMS->GCMS_Info HPLC_Info • Quantitative Purity • Non-volatile Impurities • Stability Studies HPLC->HPLC_Info NMR_Info • Structural Confirmation • Isomeric Purity • Solvent Residues NMR->NMR_Info

Caption: Orthogonal analytical methods for purity and structural confirmation.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound. It provides a purity assessment based on peak area percentage and confirms the identity of the main peak and any impurities via their mass spectra.[8][9][10]

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40 - 400 amu

Procedure:

  • Sample Prep: Prepare a dilute solution (~100 µg/mL) of the purified product in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Analysis: The percentage purity is calculated based on the relative area of the main product peak compared to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust method for quantitative purity analysis, especially for detecting non-volatile impurities that would not be observed by GC.[10][11] A reversed-phase method is typically used for moderately polar compounds.

ParameterRecommended Setting
HPLC Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 280 nm

Procedure:

  • Sample Prep: Prepare a ~0.5 mg/mL solution of the sample in a 50:50 Acetonitrile:Water mixture.

  • Injection: Inject 10 µL of the sample.

  • Analysis: Calculate purity using the area percent method. The retention time of the main peak should be consistent, and the baseline should be free of significant impurity peaks.

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the definitive method for structural elucidation.[12][13] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative for confirming the correct isomeric structure and identifying impurities.[14]

Procedure:

  • Sample Prep: Dissolve ~10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution spectrometer (≥400 MHz).

  • Analysis:

    • ¹H NMR: Confirm the presence of the ethyl group (triplet and quartet) and the correct splitting pattern for the aromatic protons.

    • ¹³C NMR: Confirm the correct number of carbon signals.

    • ¹⁹F NMR: The fluorine signal will provide information about its chemical environment and can be very sensitive for detecting fluorine-containing isomeric impurities.

References

  • Smolecule. (n.d.). Buy 3-Chloro-4-fluorophenol | 2613-23-2.
  • SpectraBase. (n.d.). 3-Chloro-4-fluorophenol - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). 3-Chloro-4-fluorophenol.
  • Pharmaffiliates. (n.d.). 3-Chloro-4-fluorophenol: A Key Intermediate in Pharmaceutical Synthesis.
  • SpectraBase. (n.d.). 3-Chloro-4-fluorobenzenethiol - Optional[1H NMR] - Spectrum.
  • NIST. (n.d.). 3-Chloro-4-fluorophenol. In NIST Chemistry WebBook.
  • Benchchem. (2025). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?
  • EPA. (1984). Method 611: Haloethers.
  • Cequier, E., et al. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Journal of Chromatography A.
  • SpectraBase. (n.d.). 3-Chloro-4-fluorophenol - Optional[1H NMR] - Chemical Shifts.
  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
  • Google Patents. (n.d.). EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Google Patents. (n.d.). EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on.
  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Benchchem. (2025). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol.
  • Blesa, M. J. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Benchchem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
  • UNEP. (n.d.). III Analytical Methods. Retrieved from a UNEP report on analytical methods for environmental pollutants.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
  • Benchchem. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
  • Higashi, Y., & Fujii, Y. (2012). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization. American Journal of Analytical Chemistry.
  • Agilent. (n.d.). GC AND GC/MS Catalog.
  • Schilling, G. D., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry.
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Google Patents. (n.d.). US6037503A - Process for the preparation of para-fluorophenol.
  • Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
  • Kavanagh, P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (2025). (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry.
  • Wang, L., et al. (2012).
  • Teledyne ISCO. (2019). General Chromatographic Techniques for Natural Products Purification [Video]. YouTube.
  • Google Patents. (n.d.). US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.
  • Hokkinen, J., et al. (2015). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.
  • ResearchGate. (n.d.). (PDF) Liquid chromatography of 4-chlorophenol.

Sources

analytical methods for monitoring 3-Chloro-4-fluorophenetole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Multi-Modal Analytical Approach for Real-Time Monitoring and Quality Control of 3-Chloro-4-fluorophenetole Synthesis

Introduction

This compound is a key precursor and building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its precursor, 3-Chloro-4-fluorophenol, is noted for its versatility in organic synthesis, allowing for the precise introduction of halogenated moieties to modulate a drug candidate's properties, such as bioavailability and metabolic stability.[1] The efficient and controlled synthesis of this compound is therefore paramount. This application note provides a comprehensive, multi-modal analytical strategy for monitoring the synthesis of this compound, ensuring high yield, purity, and process consistency.

The core of this guide is a triad of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for primary, real-time, in-process control (IPC).

  • Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation of product identity and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation of the final product.

This integrated approach provides a robust framework for researchers and process chemists to make informed decisions, optimize reaction conditions, and adhere to stringent quality standards, such as those outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[2][3][4]

The Model Reaction: Williamson Ether Synthesis

The most common route to this compound is the Williamson ether synthesis.[5][6][7] This involves the deprotonation of the starting material, 3-chloro-4-fluorophenol, by a suitable base to form a phenoxide intermediate, which then undergoes a nucleophilic substitution (SN2) reaction with an ethylating agent (e.g., ethyl bromide).

Caption: Williamson Ether Synthesis of this compound.

Precise monitoring is crucial to track the consumption of the starting phenol, the formation of the desired phenetole product, and the potential emergence of impurities.

Primary Monitoring Technique: High-Performance Liquid Chromatography (HPLC-UV)

3.1 Principle & Rationale

HPLC is the workhorse for in-process reaction monitoring due to its excellent resolving power for aromatic compounds, quantitative accuracy, and speed.[8][9] A reversed-phase (RP-HPLC) method using a C18 column is ideal for separating the moderately polar phenolic starting material from the less polar ether product. UV detection is highly effective as both the reactant and product contain a chromophoric aromatic ring.[10]

Causality: The choice of a C18 stationary phase is based on its hydrophobic nature, which provides strong retention for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the elution of components based on polarity; the more polar 3-chloro-4-fluorophenol will elute earlier than the less polar this compound. This predictable elution order forms the basis of reliable monitoring.

3.2 Protocol: In-Process Reaction Monitoring

  • Sample Preparation (Quenching):

    • Withdraw 0.1 mL of the reaction mixture at specified time points (e.g., t=0, 1h, 2h, etc.).

    • Immediately quench the reaction by diluting the aliquot into 1.0 mL of a 50:50 acetonitrile/water solution. This stops the reaction and prevents skewed results.

    • Vortex the sample for 30 seconds.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • The following table outlines the starting parameters for method development. These should be validated according to ICH Q2(R1) guidelines.[2][11]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for resolving aromatic compounds.[12]
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and suppresses ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase.
Gradient 40% B to 90% B over 10 minEnsures separation of early-eluting polar reactants and later-eluting non-polar products.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 5 µLMinimizes potential for peak distortion.
Detector UV Diode Array (DAD)Set to monitor at 220 nm and 280 nm for optimal sensitivity.

3.3 Data Interpretation

The reaction progress is monitored by observing the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product.

CompoundExpected Retention Time (min)Key Diagnostic Feature
3-Chloro-4-fluorophenol~ 3.5 minPeak area decreases over time.
This compound~ 6.8 minPeak area increases over time.

Reaction completion is typically defined as the point where the starting material peak area is <1% of the total integrated peak area.

Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

4.1 Principle & Rationale

GC-MS serves as an essential orthogonal technique to confirm the identity of the final product and to identify any volatile impurities not resolved by HPLC.[13][14] For halogenated organic compounds, GC offers superior resolution and sensitivity.[15] The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern.

Causality: The volatility of this compound makes it an excellent candidate for GC analysis. Electron Impact (EI) ionization in the mass spectrometer will cause predictable fragmentation of the molecule, providing a unique "fingerprint" that confirms its identity beyond doubt. This is a self-validating system; the retention time provides chromatographic identity, while the mass spectrum provides absolute molecular identity.

4.2 Protocol: Final Product Purity Assessment

  • Sample Preparation:

    • After reaction workup and solvent removal, dissolve ~1 mg of the crude or purified product in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Perform serial dilutions as necessary to bring the concentration into the instrument's linear range.

  • Instrumentation & Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)A non-polar column ideal for general-purpose analysis of volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 80°C, hold 2 min, ramp 15°C/min to 280°CSeparates compounds based on boiling point.
Injection 1 µL, Split ratio 50:1Prevents column overloading.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 40 - 400 m/zCovers the expected mass of the product and potential fragments.

4.3 Expected Mass Spectra

  • This compound (Molecular Weight: 174.6 g/mol ):

    • Expect a molecular ion peak (M+) at m/z 174.

    • Look for the characteristic M+2 isotope peak for chlorine at m/z 176, with an intensity approximately one-third of the M+ peak.

    • Common fragments may include the loss of the ethyl group (-29) resulting in a peak at m/z 145/147.

Structural Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1 Principle & Rationale

NMR spectroscopy is the gold standard for unambiguous structural confirmation.[16] It provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, and in this case, ¹⁹F).[17][18] For this reaction, ¹H NMR is used to confirm the disappearance of the phenolic -OH proton and the appearance of the ethyl group (-OCH₂CH₃) signals.

Causality: The chemical shift of a nucleus in an NMR spectrum is directly dependent on its electronic environment. The conversion of the phenol's -OH group to an ether's -OCH₂CH₃ group causes a dramatic and predictable change in the ¹H NMR spectrum, providing definitive proof of the chemical transformation. The non-invasive nature of NMR makes it a perfect tool for final product characterization.[17]

5.2 Protocol: Final Product Characterization

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.

5.3 Expected Spectral Signatures

NucleusKey Transformation IndicatorExpected ¹H Chemical Shift (δ, ppm)Multiplicity
¹HDisappearance of broad phenol -OH signal(Varies, often > 5.0 ppm)Singlet (broad)
¹HAppearance of ethoxy methylene protons~ 4.0 - 4.2 ppmQuartet (q)
¹HAppearance of ethoxy methyl protons~ 1.4 - 1.6 ppmTriplet (t)
¹HAromatic Protons~ 6.8 - 7.2 ppmComplex Multiplets

The successful synthesis is confirmed by the absence of the broad -OH peak and the presence of the characteristic quartet and triplet signals of the ethyl group with a 2:3 integration ratio.

Integrated Analytical Workflow

The synergy between these techniques provides a comprehensive quality control strategy. HPLC drives the in-process decisions, while GC-MS and NMR provide the definitive quality assessment of the final product.

Caption: Integrated workflow for reaction monitoring and product release.

References

  • Hashimoto, S., Fushimi, A., & Takazawa, Y. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(22), 17947-17956.
  • PubMed. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC-HRTofMS and MS/MS.
  • Johannes Gutenberg University Mainz. (2020). New NMR method enables monitoring of chemical reactions in metal containers. Phys.org.
  • Kobal, D., Pery, T., & Stare, J. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10673-10679.
  • Kiraly, P., et al. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. Chemical Communications, 55(80), 12042-12045.
  • Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • O'Mahony, M. F., et al. (2015). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 39(10).
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food & Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • Kanwal, N. (2016). ICH Q2 Analytical Method Validation. Slideshare.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??
  • ResearchGate. (2015). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • Kavcar, P., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9394-9403.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • University of Missouri-St. Louis. (n.d.). 12. The Williamson Ether Synthesis.
  • Constantinou, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 654-664.
  • PharmaCores. (n.d.). HPLC analytical Method development: an overview.
  • UNT Digital Library. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After....
  • PubMed. (2008). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
  • Clutch Prep. (n.d.). Williamson Ether Synthesis Explained.
  • Martínez-Bailón, F., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154, 765–770.
  • Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Google Patents. (n.d.). US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.

Sources

Application Notes and Protocols for 3-Chloro-4-fluorophenetole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-fluorophenetole, a halogenated aromatic ether with significant potential as a building block in modern organic synthesis. While not as commonly cited as its phenol precursor, its unique substitution pattern offers a valuable scaffold for constructing complex molecules in pharmaceutical, agrochemical, and materials science research. This document details the synthesis of this compound from its corresponding phenol, explores its reactivity in key synthetic transformations—including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and provides detailed, field-proven experimental protocols.

Introduction: Unveiling the Synthetic Potential of this compound

The ethyl ether functional group (phenetole) masks the reactive phenolic proton of its precursor, 3-chloro-4-fluorophenol, preventing O-alkylation side reactions and modifying the electronic properties of the aromatic ring. This guide serves as a resource for researchers looking to incorporate this versatile intermediate into their synthetic programs.

Table 1: Physicochemical Properties of Related Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Chloro-4-fluorophenolC₆H₄ClFO146.5538-40104 @ 11 mmHg
3-Chloro-4-fluoroanilineC₆H₅ClFN145.5642-44227-228

Data sourced from various chemical suppliers and databases[3][4]. Properties for this compound are not widely published and would be determined experimentally.

Synthesis of this compound via Williamson Ether Synthesis

The most direct and industrially scalable route to this compound is the Williamson ether synthesis, starting from the readily available 3-Chloro-4-fluorophenol. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ, acts as a nucleophile, displacing a halide from an ethylating agent[5][6][7].

Causality Behind Experimental Choices:
  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenol without being overly harsh, which could promote side reactions. It is also inexpensive and easy to handle.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation but not the phenoxide anion, enhancing the nucleophilicity of the phenoxide. Its high boiling point allows for elevated reaction temperatures to ensure complete conversion[7].

  • Ethylating Agent: Iodoethane is chosen over bromoethane or chloroethane due to the superior leaving group ability of iodide (I > Br > Cl), which facilitates a faster SN2 reaction rate.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 3-Chloro-4-fluorophenol E Combine reactants in DMF A->E B Iodoethane B->E C K₂CO₃ C->E D DMF D->E F Heat to 80°C (Deprotonation & SN2 Reaction) E->F G Aqueous Workup (Quench, Extract with EtOAc) F->G H Dry & Concentrate G->H I Column Chromatography H->I J This compound (Final Product) I->J caption Workflow: Synthesis of this compound.

Figure 1. Experimental workflow for the synthesis of this compound.
Protocol 1: Williamson Ether Synthesis
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-4-fluorophenol (10.0 g, 68.2 mmol, 1.0 eq.) and potassium carbonate (14.1 g, 102.3 mmol, 1.5 eq.).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reagent Addition: While stirring, add iodoethane (8.2 mL, 102.3 mmol, 1.5 eq.) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Key Synthetic Applications

Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of EAS reactions on this compound is governed by the interplay of the directing effects of its three substituents[8][9][10].

  • Ethoxy Group (-OEt): A strongly activating, ortho-, para-director due to its ability to donate electron density via resonance (+M effect)[11].

  • Chloro (-Cl) and Fluoro (-F) Groups: Both are deactivating via induction (-I effect) but are ortho-, para-directing due to resonance donation (+M effect) of their lone pairs[12][13].

The powerful activating effect of the ethoxy group dominates, making the ring more nucleophilic than benzene and directing incoming electrophiles to its ortho and para positions[8]. The para position is blocked by the chlorine atom. Of the two ortho positions (C2 and C6), substitution is sterically and electronically favored at C6.

Figure 2. Predicted regioselectivity for EAS on this compound.
Protocol 2: Nitration of this compound

This is a representative protocol. Researchers must adapt it based on experimental observations.

  • Setup: In a 100 mL round-bottom flask cooled in an ice-water bath (0-5 °C), add this compound (5.0 g, 28.6 mmol, 1.0 eq.) to 25 mL of concentrated sulfuric acid with gentle stirring.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.0 mL, ~43 mmol) to 5 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Addition: Add the nitrating mixture dropwise to the solution of the phenetole over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from ethanol/water to yield the nitrated product, predicted to be 1-Chloro-2-ethoxy-5-fluoro-4-nitrobenzene.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in this compound provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[14][15]. This reaction is a cornerstone of modern synthesis for forming C-C bonds[15][16]. Activating the relatively inert C-Cl bond requires specialized catalytic systems, typically employing electron-rich, bulky phosphine ligands[16].

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos) is highly effective for the activation of aryl chlorides[16].

  • Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is used to facilitate the transmetalation step of the catalytic cycle without causing hydrolysis of the boronic acid[14][17].

  • Solvent: A mixture of an organic solvent like dioxane and water is often used. Water can play a beneficial role in the transmetalation step.

Protocol 3: Suzuki-Miyaura Coupling of this compound
  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of 4:1 Dioxane/Water) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the biaryl product.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be based on analogous structures like 3-Chloro-4-fluorophenol[18].

  • Hazard Class: Expected to be harmful if swallowed or in contact with skin, and to cause skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its preparation via a straightforward Williamson ether synthesis makes it readily accessible. The predictable regioselectivity in electrophilic aromatic substitution and the potential for C-C bond formation via palladium-catalyzed cross-coupling at the C-Cl bond provide chemists with powerful tools for molecular construction. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Vertex AI Search. (2025).
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
  • University of Colorado Boulder, Department of Chemistry. The Williamson Ether Synthesis.
  • Name of Reaction. Williamson Ether Synthesis.
  • Smolecule. (2024). Buy 3-Chloro-4-fluorophenol | 2613-23-2.
  • Allen Digital. Convert phenol to phenetole.
  • Vertex AI Search. (2025). The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis.
  • YouTube. (2020). Conversion of phenol into ether by Williamson's Ether synthesis.
  • Kanto Denka Kogyo Co., Ltd. (1995). Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Journal of Fluorine Chemistry.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions.
  • Wikipedia. Electrophilic aromatic substitution.
  • Wikipedia. Electrophilic aromatic directing groups.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • YouTube. (2023). Nucleophilic Aromatic Substituion.
  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry.
  • Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Molbase. 3-CHLORO-4-FLUOROPHENOL | CAS 2613-23-2.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • Taylor & Francis Online. (2020). Electrophilic aromatic substitution – Knowledge and References.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • SpringerLink. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubChem. 3-Chloro-4-ethoxyaniline.
  • PubChem. 3-Chloro-4-fluorophenol.
  • PubChem. 3-Chloro-4-methoxyaniline.
  • Royal Society of Chemistry. (2019).
  • BenchChem. (2025).
  • Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Prime Scholars. Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Journal of Chemical Engineering and Chemistry Research.

Sources

Application Notes and Protocols for the Williamson Ether Synthesis of 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Chloro-4-fluorophenetole and the Williamson Ether Synthesis

This compound is a halogenated aromatic ether of significant interest in the fields of pharmaceutical and agrochemical research. The presence of chlorine and fluorine atoms on the phenyl ring, combined with the ethoxy group, imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability of parent molecules. As such, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents and specialized chemicals.

The Williamson ether synthesis, a robust and versatile method for forming the ether linkage, is the preferred route for the preparation of this compound. This venerable reaction, first reported in 1850, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] Its enduring utility lies in its reliability, broad scope, and amenability to a wide range of substrates.[3] This application note provides a comprehensive guide to the reaction conditions and a detailed protocol for the synthesis of this compound, grounded in the fundamental principles of the Williamson ether synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound via the Williamson ether synthesis involves two key conceptual steps:

  • Deprotonation of the Phenol: The weakly acidic proton of the hydroxyl group of 3-chloro-4-fluorophenol is removed by a strong base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of an ethyl halide in a concerted SN2 displacement of the halide leaving group.[3]

Williamson_Ether_Synthesis Phenol 3-Chloro-4-fluorophenol Phenoxide 3-Chloro-4-fluorophenoxide Phenol->Phenoxide Deprotonation Base Sodium Ethoxide (NaOEt) Base->Phenoxide Ethyl_Halide Ethyl Iodide (EtI) Product This compound Ethyl_Halide->Product Phenoxide->Product SN2 Attack Byproduct Sodium Iodide (NaI)

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Causality Behind Experimental Choices:
  • Choice of Base: Sodium ethoxide (NaOEt) in ethanol is a classic and effective base for deprotonating phenols.[3] The use of the corresponding alkoxide as the base in its parent alcohol as the solvent is a common practice that ensures a homogeneous reaction mixture and minimizes the introduction of competing nucleophiles.[3]

  • Choice of Alkyl Halide: A primary ethyl halide is essential for a successful Williamson ether synthesis, as secondary and tertiary halides are prone to undergoing elimination (E2) reactions in the presence of a strong base like an alkoxide.[2] Ethyl iodide is an excellent choice due to the high reactivity of the carbon-iodine bond and the excellent leaving group ability of the iodide ion.

  • Choice of Solvent: The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the SN2 reaction by solvating the cation of the base and leaving the "naked" alkoxide as a more potent nucleophile.[3] However, for simplicity and ease of workup, using the parent alcohol of the alkoxide (ethanol in this case) is often sufficient and is the approach detailed in this protocol.

  • Reaction Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The specific temperature will be the boiling point of the solvent, in this case, ethanol (approximately 78 °C).

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Chloro-4-fluorophenol2613-23-2146.5510.0 g68.2
Sodium Ethoxide (NaOEt)141-52-668.055.57 g81.8
Ethyl Iodide (EtI)75-03-6155.9712.7 g81.8
Anhydrous Ethanol (EtOH)64-17-546.07100 mL-
Diethyl Ether60-29-774.12150 mL-
1 M Hydrochloric Acid (HCl)7647-01-036.46As needed-
Saturated Sodium Bicarbonate144-55-884.0150 mL-
Brine (Saturated NaCl)7647-14-558.4450 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Step-by-Step Methodology:
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-fluorophenol (10.0 g, 68.2 mmol).

    • Add anhydrous ethanol (100 mL) to the flask and stir until the phenol is completely dissolved.

  • Formation of the Phenoxide:

    • Carefully add sodium ethoxide (5.57 g, 81.8 mmol, 1.2 equivalents) to the ethanolic solution of the phenol. The addition may be slightly exothermic.

    • Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium 3-chloro-4-fluorophenoxide.

  • Addition of the Alkylating Agent:

    • Slowly add ethyl iodide (12.7 g, 81.8 mmol, 1.2 equivalents) to the reaction mixture via an addition funnel or syringe.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain for 4-6 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (100 mL) and transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (50 mL) to remove any unreacted phenoxide, saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a colorless oil.

Sources

Application Notes & Protocols: The Strategic Use of 3-Chloro-4-fluorophenyl Derivatives in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

This technical guide provides an in-depth exploration of the synthesis and application of key pharmaceutical intermediates derived from the 3-chloro-4-fluorophenyl scaffold. While this guide will touch upon 3-Chloro-4-fluorophenetole, its primary focus is on the more extensively documented and industrially significant analogues, 3-Chloro-4-fluorophenol and 3-Chloro-4-fluoroaniline. These precursors are instrumental in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly in the realm of targeted cancer therapy.

The unique electronic properties conferred by the chloro and fluoro substituents on the phenyl ring are a cornerstone of modern medicinal chemistry. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of drug candidates. The strategic placement of a chlorine atom further refines the molecule's electronic and steric profile, making this scaffold a privileged structure in drug design. This document delineates the synthetic pathways, provides detailed, field-proven protocols, and summarizes critical data to empower researchers in the advancement of their drug discovery programs.

Part 1: Central Role in Tyrosine Kinase Inhibitor (TKI) Synthesis: The Lapatinib Paradigm

The 3-chloro-4-fluorophenyl moiety is a critical component in the structure of several potent tyrosine kinase inhibitors (TKIs).[1] Its most prominent application is in the synthesis of Lapatinib, a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR or HER1) and Human Epidermal Growth Factor Receptor 2 (HER2).[2] Lapatinib is a vital therapeutic agent for certain types of breast cancer. The synthesis of this complex molecule relies on a key intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline, which is constructed upon the foundational 3-chloro-4-fluorophenyl framework.[2][3]

Scientific Rationale: The Pharmacophoric Significance

The N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl} group in Lapatinib is essential for its high-affinity binding to the ATP-binding pocket of the EGFR and HER2 kinases. The 3-chloro and 4-benzyloxy substituents correctly orient the molecule within the hydrophobic region of the kinase domain, while the aniline nitrogen serves as the attachment point for the quinazoline core. The overall structure achieves potent and specific inhibition of the signaling pathways that drive tumor cell proliferation.

Synthetic Workflow: From Precursor to Core Intermediate

The industrial synthesis of Lapatinib typically begins with precursors that are readily converted to the key 3-chloro-4-(3-fluorobenzyloxy)aniline intermediate. The following workflow illustrates a common synthetic route.

Lapatinib Intermediate Synthesis A 3-Chloro-4-fluoronitrobenzene reagent1 3-Fluorobenzyl chloride, K₂CO₃, DMF A->reagent1 B 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene reagent2 Reduction (e.g., Fe/NH₄Cl) B->reagent2 C 3-Chloro-4-(3-fluorobenzyloxy)aniline reagent3 Isopropanol, Heat (66°C) C->reagent3 D 4-Chloro-6-iodoquinazoline D->reagent3 E N-[3-Chloro-4-{(3'-fluoro-benzyloxy)phenyl}]-6-iodo-quinazoline reagent1->B reagent2->C reagent3->E

Caption: Synthetic workflow for a key Lapatinib intermediate.[2][4]

Experimental Protocol: Synthesis of N-[3-Chloro-4-{(3'-fluoro-benzyloxy)phenyl}]-6-iodo-quinazoline

This protocol describes the crucial coupling reaction between the aniline intermediate and the quinazoline core, a key step in the Lapatinib synthesis disclosed in patent literature.[4]

Materials:

  • 3-Chloro-4-(3-fluorobenzyloxy)aniline

  • 4-Chloro-6-iodoquinazoline

  • Isopropanol (IPA)

  • Nitrogen gas supply

  • Reaction flask with reflux condenser, stirrer, and temperature control

Procedure:

  • Vessel Preparation: To a clean, dry, four-necked round-bottom flask purged with nitrogen, add a slurry of 4-chloro-6-iodoquinazoline in isopropanol.

  • Reagent Addition: While stirring, add a solution of 3-chloro-4-(3-fluorobenzyloxy)aniline (approximately 1.0-1.2 molar equivalents) in isopropanol to the flask.[4]

  • Reaction: Heat the reaction mixture to approximately 60-66°C and maintain this temperature for 1-4 hours.[2][4] The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC) to confirm the consumption of the starting materials.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature (25-30°C). The product will precipitate out of the solution.

  • Filtration and Drying: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual impurities.

  • Drying: Dry the wet material in a vacuum oven at 60-65°C to yield the title compound as a solid.[4]

Causality Behind Choices:

  • Isopropanol: Chosen as a solvent that allows for sufficient solubility of reactants at elevated temperatures while permitting product precipitation upon cooling, simplifying isolation.

  • Nitrogen Atmosphere: Prevents potential oxidative side reactions at elevated temperatures.

  • Temperature Control (60-66°C): This temperature range provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate without promoting significant degradation or side-product formation.

Data Summary: Physicochemical Properties of Key Precursors

A thorough understanding of the properties of starting materials is fundamental to successful and safe synthesis.

Property3-Chloro-4-fluoroaniline3-Chloro-4-fluoronitrobenzene
CAS Number 367-21-5[3]350-30-1[3]
Molecular Formula C₆H₅ClFN[3]C₆H₃ClFNO₂[3]
Molecular Weight 145.56 g/mol [3]175.54 g/mol [3]
Appearance Dark purple to black solid[2]Pale yellow solid[2]
Melting Point 42-44 °C[3]36-38 °C[2]
Boiling Point 227-228 °C[3]223 °C[2]
Solubility Moderately soluble in water, more soluble in organic solvents[2]Insoluble in water, soluble in organic solvents[2]

Part 2: Application in Novel Angiokinase Inhibitors

The versatility of the 3-chloro-4-fluorophenyl scaffold extends to the development of multi-angiokinase inhibitors that target pathways crucial for tumor growth and vascularization, such as VEGFR, FGFR, and PDGFR.[5][6]

Scientific Rationale: Targeting the Kinase Hydrophobic Pocket

In the design of novel kinase inhibitors, the substituted phenyl ring plays a pivotal role in establishing van der Waals interactions within the hydrophobic pockets of the kinase active site. The specific substitution pattern can significantly influence binding affinity and selectivity. For instance, in a series of 4-oxyquinoline derivatives, a 1-chloro-2-fluorobenzene group (an isomer of our primary topic) was identified as a priority candidate structure for inhibiting VEGFR2, FGFR1, and PDGFRβ simultaneously.[5][6] This highlights the importance of the precise arrangement of halogen substituents on the phenyl ring for achieving the desired multi-targeted activity profile.

Conceptual Synthetic Workflow: Angiokinase Inhibitor

The synthesis of complex kinase inhibitors like WXFL-152 involves the coupling of a core heterocycle (e.g., quinoline) with a side chain built upon the 3-chloro-4-fluorophenyl scaffold.

Angiokinase Inhibitor Synthesis A 3-Chloro-4-aminophenol Derivative reagent1 Cyclopropyl Isothiocyanate A->reagent1 B Thiourea Formation C Substituted Phenyl Thiourea Intermediate B->C reagent2 Coupling Reaction (e.g., Ether Linkage Formation) C->reagent2 D 7-Methoxyquinoline-6-carboxamide Core D->reagent2 E Final Angiokinase Inhibitor (e.g., WXFL-152) reagent1->B reagent2->E

Caption: Conceptual workflow for assembling a multi-angiokinase inhibitor.[5]

Part 3: General Methodologies & Safety Protocols

Protocol: Synthesis of this compound

This protocol details the direct synthesis of this compound from its corresponding phenol via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis for preparing ethers.

Materials:

  • 3-Chloro-4-fluorophenol

  • Ethyl iodide (or Diethyl sulfate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (or Dimethylformamide, DMF)

  • Reaction flask with reflux condenser and stirrer

Procedure:

  • Setup: In a round-bottom flask, dissolve 3-Chloro-4-fluorophenol (1.0 eq.) in acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq.). The K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Alkylation: Add ethyl iodide (1.1-1.2 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-8 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting phenol.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KI).

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified further by distillation or column chromatography to yield pure this compound.

Causality Behind Choices:

  • Potassium Carbonate: A mild and inexpensive base, suitable for deprotonating phenols without causing hydrolysis of the ethylating agent or other harsh side reactions.

  • Acetone/DMF: Polar aprotic solvents that facilitate the Sₙ2 reaction by solvating the potassium cation without interfering with the nucleophilic phenoxide.

Safety and Handling of Halogenated Phenyl Derivatives

Working with halogenated aromatic compounds requires strict adherence to safety protocols. The following information is generalized from safety data sheets for related compounds like 3-chloro-4-fluorophenol and its aniline analogue.[7][8]

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Irritation: Causes serious eye irritation and skin irritation.[8][9]

  • Respiratory: May cause respiratory irritation.[7][9]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) and wear a lab coat.[7]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[7]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Skin: Wash off with soap and plenty of water.[8]

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

References

  • Vertex AI Search. (n.d.).
  • BenchChem. (2025).
  • CDH Fine Chemical. (n.d.).
  • Google Patents. (2014).
  • Li, X., et al. (n.d.). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PMC - NIH.
  • Google Patents. (n.d.).
  • BenchChem. (2025). The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors.
  • Vertex AI Search. (n.d.). Procuring 3-Chloro-4-fluorophenol: Essential Tips for Buyers in the Chemical Industry.
  • Thermo Fisher Scientific. (2021).
  • Lipinski, C. A., et al. (2010). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry (RSC Publishing).
  • Sigma-Aldrich. (2022).
  • Sigma-Aldrich. (2023).
  • Google Patents. (n.d.). US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.
  • PubChem. (n.d.). 3-Chloro-4-fluorophenol | C6H4ClFO | CID 75790.
  • BenchChem. (2025). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
  • ResearchGate. (n.d.). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple-angiokinase inhibitor for cancer therapy.
  • BenchChem. (2025).
  • PubMed. (2021). The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020.

Sources

Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-4-fluorophenetole Derivatives

This compound is a synthetically valuable building block in medicinal chemistry and materials science. The specific arrangement of its substituents—an ethoxy group, a fluorine atom, and a chlorine atom—imparts distinct electronic and lipophilic properties to derivative molecules. The fluorine atom is a common feature in pharmaceuticals for its ability to enhance metabolic stability and binding affinity, while the chloro-group serves as a versatile handle for synthetic diversification.

Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance.[1][2] For a substrate like this compound, these reactions provide a direct pathway to introduce a wide array of molecular fragments, including aryl, alkyl, amino, and alkynyl groups, at the chlorine-bearing position. However, the inherent strength and lower reactivity of the C-Cl bond compared to C-Br or C-I bonds present a significant challenge, necessitating the use of highly active and specialized catalyst systems.[3]

This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, focusing on the causal relationships between reaction components and outcomes to empower researchers in drug discovery and development.

Core Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount for rational protocol design and troubleshooting. The process is a catalytic cycle that typically involves palladium cycling between the Pd(0) and Pd(II) oxidation states through three key elementary steps.[4][5]

  • A. Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-chlorine bond of the aryl chloride.[1][6] This is often the rate-limiting step, particularly for less reactive aryl chlorides, and results in the formation of a square planar Pd(II) complex. The use of electron-rich and sterically hindered ligands is crucial to increase the electron density on the palladium center, thereby promoting this challenging step.[7]

  • B. Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[8] For many cross-coupling reactions, such as the Suzuki-Miyaura coupling, this step requires activation by a base to enhance the nucleophilicity of the coupling partner.[9][10]

  • C. Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the palladium(II) center are eliminated to form the new C-C or C-N bond.[6] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky ligands can facilitate this step by creating steric strain that is relieved upon elimination.[7]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(L_n)-X Pd(0)L_n->Oxidative_Addition Oxidative Addition Transmetalation_Product Ar-Pd(II)(L_n)-R' Oxidative_Addition->Transmetalation_Product Transmetalation Transmetalation_Product->Pd(0)L_n Reductive Elimination Product Ar-R' (Coupled Product) Transmetalation_Product->Product Aryl_Halide Ar-X (this compound) Aryl_Halide->Oxidative_Addition Organometallic_Reagent R'-M (e.g., R'-B(OH)₂) Organometallic_Reagent->Transmetalation_Product

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Reaction Components: A Guide to Rational Selection

Success in coupling challenging aryl chlorides hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

ComponentRole & RationaleRecommended Choices for Aryl Chlorides
Palladium Source Serves as the precatalyst that generates the active Pd(0) species. Modern precatalysts (e.g., palladacycles) offer improved stability, activity, and reproducibility by ensuring efficient generation of the active catalyst.[11]Pd₂(dba)₃, Pd(OAc)₂, or advanced G3/G4 precatalysts (e.g., (XPhos)Pd G3).
Ligand The "brains" of the catalyst. Ligands stabilize the palladium center and modulate its reactivity.[12] For aryl chlorides, bulky, electron-rich phosphine ligands are essential. They increase the electron density on Pd to facilitate oxidative addition and their steric bulk promotes reductive elimination.[7]Biarylphosphines: XPhos, SPhos, RuPhos, BrettPhos.[13] Ferrocenylphosphines: dppf.
Base Plays a multifaceted role. In Suzuki coupling, it activates the boronic acid to form a more nucleophilic boronate species.[10][14] In Buchwald-Hartwig amination, it deprotonates the amine.[15] The choice of base can dramatically affect yield and prevent side reactions.[9]Suzuki: K₃PO₄, K₂CO₃, Cs₂CO₃. K₃PO₄ is often effective for challenging couplings.[9][16] Buchwald-Hartwig: NaOt-Bu, K₃PO₄, Cs₂CO₃. Strong, non-nucleophilic bases like NaOt-Bu are common.[13] Sonogashira: Amine bases (e.g., Et₃N, DIPA) or inorganic bases (e.g., Cs₂CO₃ for copper-free variants).[17][18]
Solvent Must solubilize all reaction components. Aprotic polar solvents are commonly used. For Suzuki reactions, the addition of water is often necessary to dissolve the inorganic base and facilitate transmetalation.[10]Toluene, Dioxane, THF, DMF. Often used as a mixture with water for Suzuki reactions (e.g., Dioxane/H₂O).[19]

Experimental Protocols

General Laboratory Practices: All cross-coupling reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[11] Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity.

Experimental Workflow start Start reagents 1. Assemble Reagents (Aryl Halide, Coupling Partner, Pd Precatalyst, Ligand, Base) start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat to Reaction Temp (Vigorous Stirring) solvent->reaction monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup 6. Quench & Work-up (Aqueous Wash, Extraction) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes the coupling of this compound with an arylboronic acid. The use of a biarylphosphine ligand and potassium phosphate is key to activating the aryl chloride.[3][9]

Materials & Reagents

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound174.601.01.0175 mg
Arylboronic AcidVaries1.21.2Varies
(XPhos)Pd G3 Precatalyst863.770.020.0217.3 mg
Potassium Phosphate (K₃PO₄)212.272.02.0425 mg
1,4-Dioxane (anhydrous)---4.0 mL
Degassed Water---1.0 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), (XPhos)Pd G3 precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane followed by 1.0 mL of degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[19]

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol details the amination of this compound with a primary or secondary amine. This reaction requires a strong, non-nucleophilic base like sodium tert-butoxide and a highly active catalyst system.[13][20]

Materials & Reagents

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound174.601.01.0175 mg
Amine (Primary or Secondary)Varies1.21.2Varies
Pd₂(dba)₃915.720.010.019.2 mg
RuPhos474.610.030.0314.2 mg
Sodium tert-butoxide (NaOt-Bu)96.101.41.4135 mg
Toluene (anhydrous)---5.0 mL

Step-by-Step Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the reagents, it is highly recommended to perform the setup in a glovebox. Add Pd₂(dba)₃ (0.01 mmol), RuPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask with a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the flask.

  • Inerting & Solvent: If not using a glovebox, seal the flask, remove it, and place it under an inert atmosphere. Add 5.0 mL of anhydrous toluene via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Extraction & Purification: Follow steps 7 and 8 from the Suzuki-Miyaura protocol to extract and purify the desired arylamine product.[13]

Protocol 3: Copper-Free Sonogashira C-C Coupling

This protocol outlines the coupling of this compound with a terminal alkyne. Traditional Sonogashira reactions use a copper(I) co-catalyst, but copper can promote undesirable alkyne homocoupling.[18] This copper-free variant relies on a highly active palladium/ligand system and an appropriate base.[18]

Materials & Reagents

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound174.601.01.0175 mg
Terminal AlkyneVaries1.51.5Varies
Pd(OAc)₂224.500.020.024.5 mg
XPhos476.620.040.0419.1 mg
Cesium Carbonate (Cs₂CO₃)325.822.02.0652 mg
Acetonitrile (MeCN, anhydrous)---5.0 mL

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and cesium carbonate (2.0 mmol).

  • Inerting: Seal the tube and place it under an inert atmosphere (3x evacuate/backfill cycles).

  • Solvent & Reagent Addition: Add 5.0 mL of anhydrous acetonitrile, followed by the terminal alkyne (1.5 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction by GC-MS. The reaction is generally complete in 16-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to isolate the desired alkynylated product.[18]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd(0) oxidized); C-Cl bond not activated; Insufficiently strong base.Ensure rigorously inert/anhydrous conditions. Screen more electron-rich/bulky ligands (e.g., BrettPhos). For Suzuki, try a stronger base like Cs₂CO₃. Increase reaction temperature.
Formation of Side Products Dehalogenation: Aryl chloride is reduced to arene. Homocoupling: Coupling partner couples with itself.Dehalogenation: Use a bulkier ligand to favor reductive elimination over β-hydride elimination.[11] Homocoupling: For Sonogashira, ensure copper-free conditions. For Suzuki, ensure high purity of the boronic acid.
Poor Reproducibility Impurities in reagents/solvents; Inconsistent catalyst activity.Purify starting materials. Use a well-defined precatalyst (e.g., G3/G4 palladacycles) for more consistent generation of the active Pd(0) species.[11]

Safety Precautions

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They are also toxic and should be handled under an inert atmosphere.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Cesium carbonate is hygroscopic. Handle with care.

  • Solvents: Toluene, dioxane, and other organic solvents are flammable and toxic. Use in a fume hood and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • PubMed. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides.
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • The Role of Phosphine Ligands in Palladium C
  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Wikipedia. Cross-coupling reaction.
  • ACS Publications. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides | The Journal of Organic Chemistry.
  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Royal Society of Chemistry. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (Source Link Unavailable)
  • ResearchGate. Screening of different bases for Suzuki coupling.
  • Cross-Coupling Reactions Guide. (Source Link Unavailable)
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives.
  • Wikipedia. Buchwald–Hartwig amination.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-4-fluorophenetole. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on identifying and mitigating the formation of unwanted side products. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure the integrity and success of your synthetic endeavors.

I. Overview of this compound Synthesis

The most common and industrially relevant method for synthesizing this compound is through a Williamson ether synthesis . This reaction involves the O-alkylation of 3-chloro-4-fluorophenol with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.[1] The core transformation is an SN2 (bimolecular nucleophilic substitution) reaction where the phenoxide ion, generated by deprotonating 3-chloro-4-fluorophenol, acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent.[2]

While seemingly straightforward, this synthesis is not without its complexities. The nature of the starting materials and reaction conditions can lead to several competing reactions, resulting in the formation of various side products that can complicate purification and reduce the overall yield of the desired this compound.

II. Troubleshooting Guide & FAQs: Common Side Products

This section provides a detailed, question-and-answer-formatted guide to troubleshoot the formation of common side products during the synthesis of this compound.

FAQ 1: My reaction is producing C-alkylated isomers in addition to the desired O-alkylated product. Why is this happening and how can I prevent it?

Answer:

The formation of C-alkylated side products is a known challenge in the alkylation of phenols.[3] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[1] While O-alkylation is generally favored, certain conditions can promote C-alkylation.[4]

Causality:

  • Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide oxygen through hydrogen bonding. This "shields" the oxygen, making it less available for nucleophilic attack and consequently increasing the likelihood of the ethyl group attacking the electron-rich aromatic ring.[4]

  • Counter-ion Effect: The nature of the cation from the base can influence the reaction's regioselectivity. Tightly associated counter-ions with the phenoxide oxygen can sterically hinder O-alkylation.

  • Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the higher energy barrier for C-alkylation, which disrupts the aromaticity of the ring in the transition state.[4]

Troubleshooting and Mitigation Strategies:

StrategyRationaleRecommended Protocol
Solvent Selection Use a polar aprotic solvent.Switch from protic solvents to a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more accessible for O-alkylation.[5]
Base Selection Employ a base that generates a "freer" phenoxide.Use a strong base with a large, soft cation like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases effectively deprotonate the phenol, and the larger cations are less likely to form tight ion pairs with the phenoxide oxygen.[5] Sodium hydride (NaH) is also an excellent choice for generating a highly reactive, unencumbered phenoxide.[6]
Temperature Control Maintain a moderate reaction temperature.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For the ethylation of 3-chloro-4-fluorophenol, a temperature range of 60-80°C is often sufficient. Avoid excessive heating.

Experimental Protocol for Minimizing C-Alkylation:

  • To a stirred solution of 3-chloro-4-fluorophenol (1.0 eq) in anhydrous DMF (10 volumes), add potassium carbonate (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

  • Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 70°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to isolate the desired this compound.

FAQ 2: I am observing the formation of a significant amount of an alkene byproduct and unreacted 3-chloro-4-fluorophenol. What is causing this and how can I improve the yield of my desired ether?

Answer:

The formation of an alkene (ethene in this case) and the recovery of the starting phenol are indicative of a competing E2 (bimolecular elimination) reaction.[2] In this side reaction, the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the beta-carbon of the ethylating agent, which leads to the elimination of the leaving group and the formation of a double bond.

Causality:

  • Steric Hindrance: While less of a concern with a primary alkyl halide like ethyl bromide, significant steric bulk around the reaction center can favor elimination.[7]

  • Strongly Basic Conditions: The phenoxide ion is a reasonably strong base. If the SN2 reaction is slow for any reason, the E2 pathway can become more competitive.

  • High Temperatures: Higher temperatures generally favor elimination reactions over substitution reactions.[1]

Troubleshooting and Mitigation Strategies:

StrategyRationaleRecommended Protocol
Choice of Ethylating Agent Use an ethylating agent with a better leaving group.While ethyl bromide is common, switching to ethyl iodide can accelerate the SN2 reaction. Iodide is a better leaving group than bromide, which can increase the rate of the desired substitution reaction relative to the competing elimination.[8]
Temperature Control Maintain the lowest effective reaction temperature.As with minimizing C-alkylation, avoid unnecessarily high temperatures. A moderate temperature ensures the SN2 reaction proceeds at a reasonable rate without significantly promoting the E2 pathway.
Reaction Concentration Ensure appropriate concentration of reactants.Running the reaction at a very low concentration might slow down the bimolecular SN2 reaction, potentially allowing the E2 side reaction to become more prominent.

Diagram of Competing SN2 and E2 Pathways:

competing_reactions cluster_reactants Reactants cluster_products Products 3-Chloro-4-fluorophenoxide 3-Chloro-4-fluorophenoxide This compound This compound (Desired Product) 3-Chloro-4-fluorophenoxide->this compound SN2 (Nucleophilic Attack) Ethene Ethene 3-Chloro-4-fluorophenoxide->Ethene E2 (Base Abstraction) 3-Chloro-4-fluorophenol 3-Chloro-4-fluorophenol (Unreacted) 3-Chloro-4-fluorophenoxide->3-Chloro-4-fluorophenol Ethyl_Halide Ethyl Halide (CH3CH2X) Ethyl_Halide->this compound Ethyl_Halide->Ethene

Caption: Competing SN2 and E2 pathways in the synthesis.

FAQ 3: My final product is contaminated with unreacted 3-chloro-4-fluorophenol. How can I effectively remove it?

Answer:

Residual 3-chloro-4-fluorophenol is a common impurity, often due to an incomplete reaction or the use of insufficient ethylating agent or base. Fortunately, its acidic nature allows for straightforward removal during the workup procedure.

Purification Protocol:

  • After the reaction is complete and the organic solvent has been used for extraction, wash the organic layer with an aqueous solution of a mild base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.

  • The acidic 3-chloro-4-fluorophenol will react with the base to form the corresponding sodium phenoxide salt, which is soluble in the aqueous layer.

  • Separate the aqueous layer from the organic layer.

  • Repeat the aqueous base wash one or two more times to ensure complete removal of the unreacted phenol.

  • Wash the organic layer with water and then brine to remove any residual base and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the purified this compound.

Workflow for Removal of Unreacted Phenol:

purification_workflow Crude_Product Crude Product in Organic Solvent Aqueous_Wash Wash with 1M NaOH (aq) Crude_Product->Aqueous_Wash Separation Separate Layers Aqueous_Wash->Separation Organic_Layer Organic Layer (Product) Separation->Organic_Layer Contains Product Aqueous_Layer Aqueous Layer (Sodium 3-chloro-4-fluorophenoxide) Separation->Aqueous_Layer Contains Impurity Brine_Wash Wash with Brine Organic_Layer->Brine_Wash Drying Dry over Na2SO4 Brine_Wash->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Purification workflow for removing phenolic impurities.

III. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. [Link]

  • Priyanka, B., & Chandrakant, K. (2014). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of the Indian Chemical Society, 91(9), 1637-1653. [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 14, 118-123. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • ResearchGate. (2008). Alkylation of Phenol: A Mechanistic View. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • University of California, Davis. Experiment 06 Williamson Ether Synthesis. [Link]

  • Chem LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluorophenetole. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable intermediate. We will move beyond basic procedures to explore the mechanistic reasoning behind process optimization, focusing on common challenges and their practical solutions.

The primary and most versatile method for synthesizing this compound is the Williamson Ether Synthesis . This SN2 reaction involves the O-alkylation of 3-chloro-4-fluorophenol with an ethylating agent.[1][2] While straightforward in principle, achieving high yields requires careful control over several experimental variables. This guide provides a comprehensive Q&A-style troubleshooting section, an optimized experimental protocol, and detailed explanations to empower you to master this synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the standard reaction for synthesizing this compound? A1: The most common and industrially scalable method is the Williamson Ether Synthesis. The reaction proceeds by deprotonating the starting material, 3-chloro-4-fluorophenol, with a suitable base to form a nucleophilic phenoxide ion. This phenoxide then attacks a primary ethylating agent, such as ethyl bromide or ethyl iodide, via a bimolecular nucleophilic substitution (SN2) mechanism to form the desired ether product.[1][3]

Q2: What are the critical reagents for this synthesis? A2: The core components are:

  • Aryl Alcohol: 3-Chloro-4-fluorophenol (CAS: 2613-23-2).[4][5]

  • Base: A sufficiently strong base to deprotonate the phenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).

  • Ethylating Agent: A primary alkyl halide is essential to favor the SN2 pathway and avoid competing elimination reactions.[2] Ethyl iodide (iodoethane) is more reactive than ethyl bromide (bromoethane), which is generally preferred over ethyl chloride for its higher reactivity. Diethyl sulfate can also be used.

  • Solvent: The choice of solvent is critical and depends on the specific conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can be effective.[6] However, for improved yields and to manage reagent immiscibility, a two-phase system utilizing a phase transfer catalyst is often superior.[7]

Q3: What safety precautions should be taken during this synthesis? A3: Researchers must adhere to strict safety protocols.

  • Reagents: 3-Chloro-4-fluorophenol and its derivatives can be irritants and toxic.[8] Bases like NaOH and KOH are corrosive. Ethylating agents such as ethyl bromide and iodide are volatile, potentially toxic, and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Conditions: If the reaction is heated, ensure proper temperature control to avoid runaway reactions or excessive pressure buildup.

Part 2: Troubleshooting Guide for Yield Improvement

This section is formatted to directly address common problems encountered during the synthesis, providing explanations and actionable solutions.

Problem: Low or No Conversion of Starting Material

Q: My reaction shows very little product formation, even after extended reaction times. TLC/GC analysis confirms the presence of unreacted 3-chloro-4-fluorophenol. What are the likely causes?

A: This issue typically points to one of three root causes: insufficient activation of the nucleophile, low reactivity of the electrophile, or phase separation between reactants.

  • Incomplete Deprotonation: The phenolic proton of 3-chloro-4-fluorophenol must be removed to generate the reactive phenoxide anion. If the base is too weak, not used in sufficient stoichiometric amounts (a slight excess of 1.1-1.2 equivalents is recommended), or if it's of poor quality (e.g., old NaOH that has absorbed CO₂), deprotonation will be incomplete.

    • Solution: Use a fresh, high-purity base like KOH or NaOH. Ensure at least a stoichiometric equivalent is used. Gentle heating may be required to facilitate the acid-base reaction.[9]

  • Low Reaction Temperature: SN2 reactions have an activation energy barrier that must be overcome. While room temperature may suffice for highly reactive substrates, this specific reaction often requires heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature to a range of 55-65°C and monitor the progress.[10] Avoid excessively high temperatures, which could promote side reactions.

  • Phase Immiscibility (The Most Common Culprit): This is the most significant barrier to achieving high yield in Williamson ether syntheses involving phenols. The sodium or potassium salt of the phenoxide is ionic and highly soluble in an aqueous or polar phase, while the ethylating agent (e.g., ethyl bromide) is nonpolar and resides in an organic phase.[10] The reactants are physically separated, leading to an extremely slow or non-existent reaction.

    • Solution: Employ Phase Transfer Catalysis (PTC) . A phase transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can transport the phenoxide anion from the aqueous phase into the organic phase, allowing it to react with the ethyl halide.[7][11] This dramatically increases the reaction rate and yield.

Problem: Significant Formation of Impurities

Q: I am forming the product, but my yield is compromised by the presence of significant byproducts. How can I improve the selectivity of the reaction?

A: Impurity formation is typically due to competing reaction pathways or degradation.

  • Elimination Byproducts: While less common with primary ethylating agents, if the reaction is run at excessively high temperatures, some E2 elimination can occur, generating ethene gas and consuming the ethylating agent.

    • Solution: Maintain moderate reaction temperatures (55-75°C). Ensure you are using a primary ethylating agent like ethyl bromide or iodide, as secondary or tertiary halides strongly favor elimination.[1][6]

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is electronically favored, some C-alkylation can occur, leading to isomeric impurities.

    • Solution: The choice of solvent and counter-ion can influence selectivity. Polar aprotic solvents generally favor O-alkylation. Using a phase transfer catalyst system also strongly promotes the desired O-alkylation pathway.

Part 3: Optimized Experimental Protocol (Phase Transfer Catalysis Method)

This protocol describes a robust, high-yield synthesis of this compound using phase transfer catalysis.

Materials:

  • 3-Chloro-4-fluorophenol (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Ethyl Bromide (EtBr) (1.3 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-chloro-4-fluorophenol (1.0 eq), toluene (approx. 5 mL per gram of phenol), and tetrabutylammonium bromide (0.05 eq).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.2 eq) in deionized water (approx. 3 mL per gram of NaOH). Add this aqueous solution to the reaction flask.

  • Ethylating Agent Addition: Begin vigorous stirring to create an emulsion. Add ethyl bromide (1.3 eq) to the mixture.

  • Reaction: Heat the mixture to 70-75°C and maintain vigorous stirring. Monitor the reaction progress by TLC or GC (typically complete within 3-5 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and finally brine (1x).[9]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid of high purity.

Part 4: Data and Process Visualization
Comparative Data of Synthesis Methods

The following table summarizes the key differences and expected outcomes between a conventional single-solvent approach and the optimized Phase Transfer Catalysis (PTC) method.

ParameterConventional Method (e.g., in DMF)Optimized PTC Method
Base NaH or K₂CO₃NaOH or KOH
Solvent System Single Phase (e.g., DMF, Acetonitrile)Two-Phase (e.g., Toluene/Water)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Reaction Time Potentially long (8-24 hours)Typically shorter (3-6 hours)
Typical Yield Moderate (50-75%)High to Excellent (85-95%+)
Work-up Requires removal of high-boiling solventSimple phase separation
Process Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

experimental_workflow setup 1. Reagent Setup (Phenol, Toluene, TBAB) base 2. Add Aqueous Base (NaOH Solution) setup->base ethylate 3. Add Ethylating Agent (Ethyl Bromide) base->ethylate react 4. Heat & Stir (70-75°C, 3-5h) ethylate->react workup 5. Aqueous Work-up (Wash & Separate) react->workup purify 6. Dry, Concentrate, & Vacuum Distill workup->purify product Pure this compound purify->product

Caption: Optimized experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield or No Reaction q_phase Are you using a two-phase system without a PTC? start->q_phase sol_ptc Implement Phase Transfer Catalysis (e.g., TBAB) to overcome immiscibility. q_phase->sol_ptc Yes q_base Is the base stoichiometric and of high quality? q_phase->q_base No sol_base Use 1.1-1.2 eq of fresh, pure base (e.g., NaOH, KOH). q_base->sol_base No q_temp Is the reaction temperature adequate (55-75°C)? q_base->q_temp Yes sol_temp Increase temperature moderately and monitor reaction. q_temp->sol_temp No

Caption: A decision tree for troubleshooting low reaction yield.

References
  • Williamson Ether Synthesis - YouTube. (2020). [Link]
  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts. [Link]
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics
  • Williamson ether synthesis - Wikipedia. (n.d.). [Link]
  • Experiment 06 Williamson Ether Synthesis. (n.d.). St. Olaf College. [Link]
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. (Semantic Scholar link used for abstract view) [Link]
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). [Link]
  • Williamson Ether Synthesis | Chem-St
  • 3-Chloro-4-fluorophenol - NIST Chemistry WebBook. (n.d.). [Link]
  • 3-Chloro-4-fluorophenol | C6H4ClFO | CID 75790 - PubChem. (n.d.). [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Purification of 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide: Direct experimental data for 3-Chloro-4-fluorophenetole is not extensively available in published literature. This guide has been developed by leveraging established principles of organic chemistry and extrapolating data from the closely related and well-documented precursor, 3-Chloro-4-fluorophenol. The purification strategies outlined are based on the expected chemical behavior of substituted phenetoles and are designed to provide robust, scientifically-grounded advice for researchers.

Introduction

This compound is a substituted aromatic ether, a class of compounds often synthesized via the Williamson ether synthesis from a corresponding phenol.[1][2] In this case, 3-Chloro-4-fluorophenol is reacted with an ethylating agent. The purification of the final product is critical to remove unreacted starting materials, inorganic byproducts, and potential side-products, ensuring the high purity (e.g., ≥98%) required for applications in pharmaceutical and materials science research.[3] This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the purification process.

Anticipated Physical & Chemical Properties

A successful purification strategy begins with understanding the physical properties of the target compound. The following table contrasts the known properties of the precursor, 3-Chloro-4-fluorophenol, with estimated properties for this compound.

Property3-Chloro-4-fluorophenol (Precursor)This compound (Product - Estimated)Rationale for Estimation
Molecular Formula C₆H₄ClFO[4]C₈H₈ClFOAddition of a C₂H₄ group.
Molecular Weight 146.55 g/mol [5][6]174.60 g/mol Calculated from the molecular formula.
Appearance White to brown solid[4]Colorless to pale yellow liquid or low-melting solidEthers are typically liquids or low-melting solids unless high molecular weight.
Boiling Point 104 °C @ 11 mmHg[4]> 200 °C @ 760 mmHg; > 104 °C @ 11 mmHgEtherification removes H-bonding and increases molecular weight, raising the boiling point.
Melting Point 38-40 °C[4]< 30 °CThe loss of intermolecular hydrogen bonding from the -OH group generally lowers the melting point.
Solubility Soluble in chloroform, ethanol.[7] Low in water.[4]Soluble in common organic solvents (DCM, Ether, EtOAc, Hexane). Insoluble in water.Ethers are less polar than corresponding phenols but still soluble in a range of organic solvents.
Acidity (pKa) ~9.01 (Phenolic)[3]NeutralThe acidic phenolic proton is replaced by an ethyl group.
Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may face during the purification of this compound in a direct question-and-answer format.

Q1: My crude product is contaminated with the starting material, 3-Chloro-4-fluorophenol. How can I remove it?

A1: This is the most common impurity, especially if the etherification reaction did not go to completion. The key difference to exploit is acidity. 3-Chloro-4-fluorophenol is acidic, while the product, this compound, is neutral. An acid-base extraction is the most effective method for separation.

  • Causality: The phenolic proton of the starting material is acidic and will react with a base (like NaOH) to form a water-soluble sodium salt (sodium 3-chloro-4-fluorophenoxide). The ether product has no acidic proton and will remain in the organic layer.[8]

  • Solution: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether. Wash the organic solution with a 1 M aqueous sodium hydroxide (NaOH) solution. This will deprotonate the phenol, pulling it into the aqueous layer as its salt. Separate the layers and then wash the organic layer with water and brine to remove any residual NaOH and dissolved water before drying and concentrating.[9]

Q2: After extraction, my product is a dark yellow or brown oil. What causes this color and how do I fix it?

A2: Color in the product typically indicates the presence of high-molecular-weight, conjugated impurities or oxidation byproducts. Phenols, in particular, are susceptible to air oxidation, which can form colored quinone-type structures. These impurities may carry over from the starting material or form during workup.

  • Causality: Oxidized phenolic impurities or other polymeric materials are often non-volatile and highly colored.

  • Solution 1: Vacuum Distillation. This is often the most effective method for purifying liquid products. The colored impurities are typically much less volatile than the desired phenetole and will remain in the distillation flask. Given the estimated high boiling point, distillation under reduced pressure (vacuum) is necessary to prevent thermal decomposition.

  • Solution 2: Recrystallization (if the product is solid). If your product solidifies on cooling, recrystallization can be effective. Sometimes, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities. However, this is less common for low-melting solids or oils.

Q3: I performed a vacuum distillation, but the purity did not significantly improve. What's the next step?

A3: If distillation fails to separate impurities, it suggests the presence of contaminants with boiling points very close to that of your product. This is common with regioisomers that may have been present in the original 3-chloro-4-fluorophenol starting material.[10]

  • Causality: Isomeric impurities (e.g., 2-chloro-4-fluorophenetole or 4-chloro-3-fluorophenetole) can have very similar physical properties, making separation by distillation difficult.[11]

  • Solution: Flash Column Chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[12] Since ethers are relatively non-polar, a solvent system like hexane/ethyl acetate is a good starting point. Use Thin Layer Chromatography (TLC) first to determine an appropriate solvent ratio that gives good separation between your product spot and the impurity spots.

Q4: I tried to purify my product by column chromatography on silica gel, but my recovery is very low and I see smearing on the TLC plate.

A4: This issue often arises from the interaction of basic or acid-sensitive compounds with the stationary phase. While phenetoles are generally stable, trace impurities can cause problems.

  • Causality: Silica gel is weakly acidic and can sometimes cause decomposition of sensitive compounds or strongly adsorb basic impurities, leading to tailing (smearing) on TLC and poor recovery from a column.[13]

  • Solution 1: Deactivate the Silica Gel. If you suspect acid sensitivity, you can use a less acidic stationary phase like neutral alumina. Alternatively, you can "deactivate" the silica gel by adding a small amount (0.5-1%) of a base like triethylamine to your eluent. This neutralizes the acidic sites on the silica, improving the peak shape and recovery of compounds.[13]

  • Solution 2: Check Sample Loading. Overloading the column is a common cause of poor separation. As a general rule, the mass of crude material should be no more than 1-5% of the mass of the silica gel.[13]

Q5: My product "oiled out" during my attempt at recrystallization instead of forming crystals. What went wrong?

A5: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: This can be caused by using a solvent with too high a boiling point, cooling the solution too rapidly, or the presence of impurities that depress the melting point of the product.[14]

  • Solution:

    • Re-heat the solution to redissolve the oil.

    • Add more of the primary ("good") solvent to make the solution less saturated.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-defined crystals over oil.

    • Re-evaluate your solvent system. You may need a solvent with a lower boiling point or a different solvent pair. Common pairs for moderately polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexane.[15][16]

Experimental Protocols & Workflows
Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent (e.g., 50 mL of diethyl ether or dichloromethane).

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH(aq) solution. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (steps 2-3) to ensure complete removal of the acidic phenol.

  • Neutral Wash: Wash the remaining organic layer with an equal volume of deionized water, followed by an equal volume of saturated NaCl solution (brine) to remove residual water.

  • Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.[1]

Workflow for Method Selection

The following diagram outlines a logical workflow for purifying crude this compound.

PurificationWorkflow Crude Crude Product from Synthesis Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Remove Phenol/Salts Analysis1 Purity Analysis (TLC, GC-MS) Workup->Analysis1 Pure Pure Product (>98%) Analysis1->Pure Purity OK Impure Product is Impure (<98%) Analysis1->Impure Purity Not OK Decision Nature of Impurity? Impure->Decision Distill Vacuum Distillation Decision->Distill Colored / Different BPt Chrom Column Chromatography Decision->Chrom Similar BPt / Isomers Distill->Pure Chrom->Pure

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of my fractions during purification? A1: For routine checks, Thin Layer Chromatography (TLC) is fast and effective. For quantitative assessment, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like ethers.[17][18] High-Performance Liquid Chromatography (HPLC) can also be used.[19]

Q2: What are the primary impurities I should expect from a Williamson ether synthesis? A2: The most common impurities are unreacted 3-Chloro-4-fluorophenol, inorganic salts (from the base used, e.g., K₂CO₃), and the solvent used for the reaction (e.g., DMF or acetonitrile).[1][9] If the starting phenol was not pure, you may also have isomeric impurities.[10]

Q3: What safety precautions are necessary when handling this compound? A3: While specific toxicology data is limited, it should be handled with the standard precautions for halogenated aromatic compounds. This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact. Review the Safety Data Sheet (SDS) for the precursor, 3-Chloro-4-fluorophenol, for relevant hazard information.[4]

Q4: My product appears to be an oil at room temperature. Can I still use recrystallization? A4: Standard recrystallization is only suitable for compounds that are solid at room temperature. If your product is an oil, you must rely on other methods like distillation or chromatography for purification. In some cases, low-temperature crystallization from a very non-polar solvent (like hexane) can be attempted if the compound solidifies at lower temperatures (e.g., in a freezer).[20]

Troubleshooting Logic Diagram

TroubleshootingLogic start Problem Encountered prob1 Low Purity after Workup start->prob1 prob2 Product is Colored start->prob2 prob3 Oiling Out in Recrystallization start->prob3 prob4 Poor Column Chromatography start->prob4 cause1 Cause: Residual Phenol prob1->cause1 cause2 Cause: Oxidation Products prob2->cause2 cause3 Cause: Poor Solvent Choice Rapid Cooling prob3->cause3 cause4 Cause: Acidic Silica Column Overload prob4->cause4 sol1 Solution: Acid-Base Extraction cause1->sol1 sol2 Solution: Vacuum Distillation cause2->sol2 sol3 Solution: Slow Cooling Change Solvent cause3->sol3 sol4 Solution: Use Neutral Alumina Add Et3N to Eluent cause4->sol4

Caption: Decision tree for troubleshooting common purification issues.

References
  • A.Collegepressbox. (2025, December 4). Mastering The Williamson Ether Synthesis. A.Collegepressbox. [Link]
  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-4-FLUOROPHENOL | CAS 2613-23-2.
  • Shen, L., et al. (n.d.). The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. LCGC North America. [Link]
  • ResearchGate. (2025, August 6). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. [Link]
  • Henan Allgreen Chemical Co.,Ltd. (n.d.). 3-Chloro-4-Fluorophenol CAS No. 2613-23-2.
  • Cariñou, O., et al. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry.
  • NIST. (n.d.). 3-Chloro-4-fluorophenol. NIST Chemistry WebBook.
  • Stenutz, R. (n.d.). 3-chloro-4-fluorophenol.
  • PubChem. (n.d.). 3-Chloro-4-fluorophenol.
  • Adeleye, A. O., et al. (2021). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples.
  • PharmaCompass. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Shimadzu Corporation. (2022). Analysis of Halogenated Hydrocarbons and Glycol Ethers. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Organic Chemistry Explained. (2022, July 8).
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Gilbert, J. C., & Martin, S. F. (n.d.). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning. [Link]
  • ResearchGate. (2016, May 5).
  • Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.
  • Longdom Publishing. (n.d.).
  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
  • ResearchGate. (2019, January 19).
  • Google Patents. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Google Patents. (n.d.). Process for the purification of 2,6-diisopropyl phenol.
  • Google Patents. (n.d.). Process for purifying phenol.
  • Google Patents. (n.d.). 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. [Link]

Sources

Technical Support Center: Optimizing Temperature and Reaction Time for 3-Chloro-4-fluorophenetole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimization and troubleshooting of this synthesis. As Senior Application Scientists, we understand that success in the lab is not just about following steps but understanding the causality behind them. This document provides a self-validating framework for your experimental design, grounded in established chemical principles.

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile SN2 reaction involves the deprotonation of 3-Chloro-4-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or ethyl iodide.[1][2]

Reaction Pathway: Williamson Ether Synthesis

The core of this synthesis is a nucleophilic substitution reaction. The phenolic proton is acidic enough to be removed by a moderately strong base, creating a potent nucleophile that readily reacts with a primary alkyl halide.[3]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 3_Chloro_4_fluorophenol 3-Chloro-4-fluorophenol Intermediate_Phenoxide Phenoxide Intermediate 3_Chloro_4_fluorophenol->Intermediate_Phenoxide Deprotonation Ethyl_Bromide Ethyl Bromide 3_Chloro_4_fluorophenetole This compound p1 Ethyl_Bromide->p1 Base Base (e.g., K₂CO₃) Salt_Byproduct Salt Byproduct (e.g., KBr) Protonated_Base Protonated Base (e.g., KHCO₃) Intermediate_Phenoxide->3_Chloro_4_fluorophenetole SN2 Attack p2 Intermediate_Phenoxide->p2 p1->3_Chloro_4_fluorophenetole Ethylation

Caption: Williamson ether synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis? A1: The synthesis proceeds via the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[1] The process occurs in two main steps:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 3-Chloro-4-fluorophenol to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide), displacing the bromide ion and forming the ether linkage.[1]

Q2: What are the most suitable bases for this reaction? A2: Phenols are significantly more acidic than aliphatic alcohols, which allows for the use of weaker, more manageable bases.[3] While very strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or aqueous sodium hydroxide (NaOH) are often sufficient and more practical for large-scale synthesis. K₂CO₃ is a common and effective choice as it is inexpensive, easy to handle, and minimizes side reactions.

Q3: Which solvents are recommended for optimal results? A3: Polar aprotic solvents are generally preferred as they can dissolve the ionic phenoxide intermediate while not interfering with the nucleophilic attack. Excellent choices include N,N-dimethylformamide (DMF), acetone, or acetonitrile.[4] The choice of solvent can influence reaction rate and temperature requirements.[1]

Q4: Can Phase Transfer Catalysis (PTC) be employed to optimize this reaction? A4: Yes, Phase Transfer Catalysis is an excellent technique for this type of reaction, especially in a two-phase system (e.g., aqueous NaOH and an organic solvent).[5][6] A PTC agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide from the aqueous phase to the organic phase where the ethylating agent resides.[7][8] This can accelerate the reaction under milder conditions, improve yields, and simplify the workup process.[6][7]

Troubleshooting Guide

Q1: My reaction shows low or no conversion of the 3-Chloro-4-fluorophenol starting material. What are the potential causes? A1: Several factors can lead to a stalled reaction:

  • Inactive Base: The base, particularly if hygroscopic (like K₂CO₃ or NaOH), may have absorbed moisture from the air, reducing its activity. Solution: Use a freshly opened or properly dried base.

  • Insufficient Temperature: The activation energy for the reaction may not be met. Solution: Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or HPLC.

  • Poor Reagent Quality: The ethylating agent may have degraded, or the solvent may contain impurities (especially water) that can quench the phenoxide intermediate. Solution: Use high-purity, anhydrous solvents and fresh ethylating agents.

Q2: I'm observing significant byproduct formation. How can I improve the selectivity? A2: Byproduct formation is a common challenge. Here are the likely culprits and solutions:

  • Cause - C-Alkylation: While O-alkylation is electronically favored, some C-alkylation on the aromatic ring can occur, leading to isomeric impurities. Solution: Employing milder reaction conditions (lower temperature, weaker base like K₂CO₃ instead of NaH) generally enhances selectivity for O-alkylation.

  • Cause - Elimination (E2) Reaction: This is a concern primarily with secondary or tertiary alkyl halides, which can undergo elimination to form alkenes.[1] Solution: This is not a major issue when using ethylating agents like ethyl bromide or ethyl iodide, as primary halides strongly favor the SN2 pathway.[1][2]

  • Cause - Solvent Decomposition: Aggressive conditions (high temperature and a strong base) can cause solvents like DMF to decompose, leading to impurities. Solution: Maintain a moderate reaction temperature (e.g., 80-90°C) and avoid unnecessarily harsh conditions.[4]

Q3: The product yield is low after workup and purification. Where might I be losing my product? A3: Product loss can occur at several stages:

  • Inefficient Extraction: If the product has some water solubility, you may be losing it in the aqueous layer during workup. Solution: Perform multiple extractions with your organic solvent. Washing the combined organic layers with brine (saturated NaCl solution) can help break emulsions and reduce the amount of dissolved water.[9]

  • Suboptimal Purification: The product may be difficult to separate from the starting material or byproducts. Solution: If distillation is challenging, consider purification by column chromatography on silica gel.[10] If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.[11]

Quantitative Data Summary

The optimal conditions for the Williamson ether synthesis can vary. The following table provides a summary of typical parameters based on analogous phenolic ether syntheses.[4]

ParameterRecommended ConditionRationale & Notes
Starting Material 3-Chloro-4-fluorophenolA key intermediate available commercially.[12]
Ethylating Agent Ethyl bromide or Ethyl iodide1.05 - 1.2 equivalents. Iodides are more reactive but also more expensive.
Base Potassium Carbonate (K₂CO₃)1.5 - 2.0 equivalents. Anhydrous grade is crucial for high yield.
Solvent N,N-Dimethylformamide (DMF)Provides good solubility for the phenoxide salt and allows for a moderate reaction temperature.
Temperature 80 - 90 °CBalances a reasonable reaction rate with minimizing side reactions and solvent decomposition.[4]
Reaction Time 4 - 8 hoursProgress should be monitored by TLC or HPLC to determine the point of completion.[4]
Catalyst (Optional) Tetrabutylammonium Bromide (TBAB)0.05 - 0.1 equivalents. Useful if employing a two-phase system.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Reactor - 3-Chloro-4-fluorophenol - K₂CO₃ - DMF B 2. Stir at RT Ensure homogeneity. A->B C 3. Add Ethyl Bromide Add dropwise to control initial exotherm. B->C D 4. Heat to 80-90 °C Maintain for 4-8 hours. C->D E 5. Monitor Progress Use TLC or HPLC until starting material is consumed. D->E F 6. Cool & Quench Cool to RT, pour into water. E->F G 7. Extract Product Use a suitable solvent (e.g., Ethyl Acetate) 3 times. F->G H 8. Wash & Dry Wash organic layer with brine, then dry over Na₂SO₄. G->H I 9. Concentrate Remove solvent under reduced pressure. H->I J 10. Purify Crude Product Vacuum distillation or column chromatography. I->J

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 3-Chloro-4-fluorophenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethyl Bromide (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Chloro-4-fluorophenol and anhydrous DMF. Stir at room temperature until the phenol is fully dissolved.

  • Add Base: Add anhydrous potassium carbonate to the solution.

  • Add Ethylating Agent: Add ethyl bromide dropwise to the stirring mixture.

  • Heating: Heat the reaction mixture to 80-90°C and maintain this temperature.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting phenol spot is no longer visible (typically 4-8 hours).

  • Workup: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound.

References

  • Vertex AI Search. 3-Chloro-4-fluorophenol: A Key Intermediate in Pharmaceutical Synthesis.
  • Williamson Ether Synthesis, The.
  • Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.
  • Experiment 06 Williamson Ether Synthesis.
  • Edubirdie. Williamson Ether Synthesis.
  • Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of 3-Chloro-4-(isopentyloxy)aniline.
  • Benchchem. Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.
  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. Published August 12, 2022.
  • Asian Journal of Pharmaceutical and Clinical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Published May 31, 2018.
  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
  • PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Published May 12, 2023.

Sources

removal of unreacted starting materials from 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Chloro-4-fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of unreacted starting materials. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the successful isolation of your target compound with high purity.

Introduction: The Challenge of Purity in this compound Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation, commonly achieved through the Williamson ether synthesis, involves the reaction of 3-chloro-4-fluorophenol with an ethylating agent. While the synthesis itself is relatively straightforward, the primary challenge often lies in the purification of the final product, specifically the removal of unreacted 3-chloro-4-fluorophenol and residual ethylating agents.

The structural and chemical similarities between the product and the phenolic starting material can complicate separation. Furthermore, the volatility and reactivity of common ethylating agents necessitate specific workup procedures to prevent contamination and ensure the safety of the researcher. This guide provides a structured approach to tackling these purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is contaminated with unreacted 3-chloro-4-fluorophenol. How can I effectively remove it?

A1: The presence of unreacted 3-chloro-4-fluorophenol is a frequent issue. Due to its acidic nature, the most effective method for its removal is an aqueous base wash. The phenolic proton is readily abstracted by a base, forming a water-soluble phenoxide salt, which can then be separated from the organic layer containing your desired ether product.

  • Underlying Principle: The Williamson ether synthesis is a nucleophilic substitution reaction where an alkoxide (or in this case, a phenoxide) attacks an alkyl halide (or other suitable electrophile).[2] If the deprotonation of the starting phenol is incomplete or if the reaction does not go to completion, unreacted phenol will remain. The key to separation lies in the significant pKa difference between a phenol and an ether.

Experimental Protocol: Aqueous Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate). The number of washes will depend on the amount of unreacted phenol. Typically, 2-3 washes are sufficient.

    • Causality: The hydroxide or carbonate ions deprotonate the acidic phenol, forming the sodium or potassium 3-chloro-4-fluorophenoxide salt. This salt is highly soluble in the aqueous phase and will be partitioned out of the organic layer.[3]

  • Monitoring: After each wash, the aqueous layer can be tested with a pH indicator to ensure it is still basic. The progress of the extraction can be monitored by Thin Layer Chromatography (TLC) of the organic layer.

  • Water Wash: After the base washes, wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Q2: I've performed the base wash, but I'm still seeing the starting phenol in my product. What went wrong?

A2: If a standard base wash is ineffective, several factors could be at play:

  • Insufficient Base: The amount or concentration of the base may not have been sufficient to deprotonate all the unreacted phenol.

  • Poor Mixing: Inadequate mixing during the extraction can lead to incomplete partitioning of the phenoxide salt into the aqueous layer.

  • Emulsion Formation: The formation of a stable emulsion can trap the organic product and prevent efficient separation.

Troubleshooting Steps:

  • Increase Base Concentration/Volume: Repeat the base wash with a higher concentration of the base or a larger volume of the aqueous solution.

  • Thorough Mixing: Ensure vigorous shaking of the separatory funnel with frequent venting.

  • Breaking Emulsions: If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for an extended period can help break it. In persistent cases, filtering the mixture through a pad of Celite® may be effective.

Q3: How do I remove unreacted ethylating agents like bromoethane or diethyl sulfate?

A3: The removal strategy for unreacted ethylating agents depends on their physical and chemical properties.

  • For Volatile Ethylating Agents (e.g., Bromoethane):

    • Properties: Bromoethane is a volatile liquid with a low boiling point of 38.4 °C.[4][5]

    • Removal Method: The most straightforward method is removal by evaporation under reduced pressure (rotary evaporation) after the reaction is complete. Given its high volatility, it will be readily removed along with the reaction solvent.[6][7]

  • For Less Volatile and Water-Reactive Ethylating Agents (e.g., Diethyl Sulfate):

    • Properties: Diethyl sulfate is a less volatile, oily liquid that hydrolyzes in water to form ethanol and sulfuric acid.[8][9] This hydrolysis can be slow in neutral water but is accelerated in acidic or basic conditions.[10]

    • Removal Method: Quenching the reaction mixture with an aqueous solution is an effective strategy. The diethyl sulfate will hydrolyze, and the resulting water-soluble byproducts can be removed during the aqueous workup. A subsequent wash with a dilute aqueous base will neutralize any sulfuric acid formed.[11]

Experimental Protocol: Quenching and Hydrolysis of Diethyl Sulfate

  • Quenching: After the reaction is deemed complete, cool the reaction mixture to room temperature. Slowly add water or a dilute aqueous acid to the reaction mixture with stirring. This will initiate the hydrolysis of the unreacted diethyl sulfate.

  • Aqueous Workup: Proceed with the standard aqueous workup, including washes with water and brine, as described in the base extraction protocol. This will remove the water-soluble hydrolysis products.

Data Summary and Physical Properties

A clear understanding of the physical properties of the starting materials and the product is crucial for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
3-Chloro-4-fluorophenol 146.55[12]38-40[12][13]104 °C/11 mmHg[12][14]Soluble in many organic solvents, slightly soluble in water.[14]
This compound 174.59N/AN/AExpected to be soluble in common organic solvents and insoluble in water.
Bromoethane 108.97[4]-119[4]38.4[4][5]Slightly soluble in water, miscible with many organic solvents.[4][7]
Diethyl Sulfate 154.18[8]-25[8]209 (decomposes)[8]Decomposes in water.[8]

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow cluster_troubleshooting Troubleshooting start Crude Reaction Mixture solvent_evap Solvent Evaporation (Reduced Pressure) start->solvent_evap Remove volatile ethylating agent base_wash Aqueous Base Wash (e.g., 1M NaOH) solvent_evap->base_wash Dissolve in organic solvent separate_layers Separate Aqueous and Organic Layers base_wash->separate_layers water_brine_wash Wash Organic Layer (Water, then Brine) separate_layers->water_brine_wash phenol_present Phenol still present? separate_layers->phenol_present dry_concentrate Dry (Na2SO4) and Concentrate water_brine_wash->dry_concentrate pure_product Pure this compound dry_concentrate->pure_product phenol_present->water_brine_wash No increase_base Increase base concentration or perform more washes phenol_present->increase_base Yes increase_base->base_wash

Caption: Decision workflow for the purification of this compound.

Concluding Remarks

The successful purification of this compound hinges on a systematic approach that leverages the chemical differences between the product and the unreacted starting materials. An aqueous base wash is the cornerstone of removing unreacted 3-chloro-4-fluorophenol, while the choice of method for removing the ethylating agent depends on its physical properties. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently obtain a high-purity product, ready for subsequent applications in their research and development endeavors.

References

  • Grokipedia. Bromoethane.
  • ChemicalBook. Bromoethane | 74-96-4.
  • Synthetika. Bromoethane.
  • Wikipedia.
  • Smolecule. Buy 3-Chloro-4-fluorophenol | 2613-23-2.
  • Bionity. Bromoethane.
  • Unknown Source. Bromoethane (C2H5Br) properties.
  • PubChem. 3-Chloro-4-fluorophenol | C6H4ClFO | CID 75790.
  • NCBI. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals.
  • Canadian Science Publishing.
  • Sigma-Aldrich. 3-Chloro-4-fluorophenol 98 2613-23-2.
  • Cheméo. Chemical Properties of 3-Chloro-4-fluorophenol (CAS 2613-23-2).
  • Google Patents.
  • Biosynth. 3-Chloro-4-fluorophenol | 2613-23-2 | FC34759.
  • Ataman Kimya.
  • BenchChem.
  • ALFA CHEMICAL. Good Price CAS:2613-23-2 | 3-Chloro-4-fluorophenol for Sale.
  • Sigma-Aldrich. 4-Chloro-3-fluorophenol 98 348-60-7.
  • Unknown Source. The Williamson Ether Synthesis.
  • ChemicalBook. 3-Chloro-4-fluorophenol (CAS 2613-23-2).
  • Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • BenchChem.
  • Unknown Source. Experiment 06 Williamson Ether Synthesis.
  • Edubirdie. Williamson Ether Synthesis.
  • Google Patents. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.
  • BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of 3-Chloro-4-(isopentyloxy)aniline.
  • Google Patents.
  • Organic Syntheses. Organic Syntheses Procedure.
  • PMC - NIH. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Google Patents. EP0225217A1 - 2-(3-Chloro-propionyl)
  • Google Patents.
  • Sigma-Aldrich. 4-Chloro-3-fluorophenol 98 348-60-7.
  • Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Chemistry LibreTexts. 14.
  • Khan Academy.
  • Chemguide. hydrolysis of esters.
  • Chemistry Steps.

Sources

stability and degradation issues of 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 3-Chloro-4-fluorophenetole

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound.

It is critical to distinguish This compound from its common precursor, 3-Chloro-4-fluorophenol . Phenetole is the ethyl ether of a phenol. This structural difference—an ether linkage (-O-CH₂CH₃) versus a hydroxyl group (-OH)—significantly alters the molecule's chemical reactivity, stability, and handling requirements. While specific stability data for this compound is limited in published literature, this guide synthesizes information from established chemical principles governing aryl ethers and halogenated aromatic compounds to provide a robust framework for its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Based on the chemical nature of aryl ethers and halogenated compounds, optimal stability is maintained under controlled conditions. We recommend the following:

  • Temperature: Store in a cool, well-ventilated area. Recommended storage temperatures are typically between 2-8°C for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). The ether linkage can be susceptible to slow oxidation over time.

  • Light: Keep the container tightly sealed and protected from light. Aromatic compounds can be sensitive to UV light, which may catalyze degradation.[1]

  • Moisture: Store in a dry environment. While aryl ethers are generally resistant to neutral hydrolysis, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic/basic contaminants, can lead to degradation.

Q2: What are the initial signs of degradation in my sample of this compound?

A2: Visual inspection and analytical checks can indicate potential degradation:

  • Appearance: A change from a clear, colorless, or pale yellow liquid to a darker yellow or brown coloration can suggest the formation of degradation products.

  • Purity by Chromatography (HPLC/GC): The appearance of new peaks or a decrease in the area of the main peak is the most reliable indicator of degradation. A common degradant to watch for is the hydrolysis product, 3-Chloro-4-fluorophenol.

  • Odor: While the parent compound may have a characteristic ether-like scent, the development of a sharp, phenolic odor could indicate hydrolysis back to 3-Chloro-4-fluorophenol.

Q3: What are the most likely impurities in a newly synthesized batch of this compound?

A3: The most common synthesis route is the Williamson ether synthesis, involving the reaction of 3-Chloro-4-fluorophenol with an ethylating agent (e.g., ethyl bromide or ethyl iodide) in the presence of a base.[2] Potential impurities stemming from this process are summarized in the table below.

Impurity NameStructureOriginAnalytical Detection
3-Chloro-4-fluorophenolC₆H₄ClFOUnreacted starting materialHPLC, GC-MS
Ethylating Agent (e.g., Ethyl Bromide)CH₃CH₂BrExcess reagentGC-MS (highly volatile)
Diethyl Ether(CH₃CH₂)₂OSide reaction of the ethylating agent with the base/solventGC-MS (highly volatile)
Positional Isomers-Impurities in the starting phenolHPLC, GC-MS

Diagram: Synthesis and Potential Impurities The diagram below illustrates the Williamson ether synthesis pathway for this compound and highlights the origin of key process-related impurities.

Diagram 1: Synthesis Pathway and Impurities cluster_reactants Reactants cluster_products Products & Impurities phenol 3-Chloro-4-fluorophenol phenetole This compound (Target Product) phenol->phenetole Williamson Ether Synthesis unreacted_phenol Unreacted Phenol (Impurity) phenol->unreacted_phenol Carryover ethyl_halide Ethyl Halide (e.g., EtBr) ethyl_halide->phenetole side_product Side Products (e.g., Diethyl Ether) ethyl_halide->side_product Side Reaction base Base (e.g., K2CO3) base->phenetole Diagram 2: Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base/Heat) cluster_dehalogenation Dehalogenation (Reductive Conditions) cluster_photolysis Photodegradation (UV Light) phenetole This compound phenol 3-Chloro-4-fluorophenol phenetole->phenol Ether Cleavage dechloro 4-Fluorophenetole phenetole->dechloro C-Cl Cleavage radicals Radical Intermediates -> Complex Mixture phenetole->radicals Homolytic Cleavage

Caption: Key degradation routes for this compound.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol provides a framework to intentionally degrade this compound under various stress conditions. This is essential for identifying potential degradants and demonstrating the specificity of your analytical method.

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter

  • Oven, UV light chamber (254 nm / 365 nm)

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Dilute with 1:1 Acetonitrile:Water. Heat at 80°C for 48 hours.

    • Photolytic: Dilute with 1:1 Acetonitrile:Water. Expose to UV light (254 nm) at room temperature for 48 hours. Prepare a "dark" control wrapped in foil.

    • Control: Dilute with 1:1 Acetonitrile:Water. Keep at room temperature.

  • Sample Preparation for Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to the control to identify new peaks and quantify the loss of the parent compound.

Diagram: Forced Degradation Workflow

Diagram 3: Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid (1N HCl, 60°C) start->acid base Base (1N NaOH, 60°C) start->base peroxide Oxidation (3% H2O2, RT) start->peroxide heat Thermal (80°C) start->heat light Photolytic (UV Light) start->light sampling Sample at Time Points (0, 4, 8, 24h...) acid->sampling base->sampling peroxide->sampling heat->sampling light->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze by HPLC-UV/MS dilute->analyze

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Generic HPLC Method for Purity and Stability Analysis

This method serves as a starting point for the analysis of this compound and its potential degradation products. Optimization may be required.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately nonpolar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for phenolic degradants.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, return to 40% B and equilibrate for 5 min.A gradient is necessary to elute the nonpolar parent compound while retaining and separating more polar degradants like the corresponding phenol.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControls retention time reproducibility.
Injection Volume 10 µLAdjust based on sample concentration and detector response.
Detection UV at 275 nmAromatic compounds typically have strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.
Expected Elution Order 1. 3-Chloro-4-fluorophenol (more polar) 2. This compound (less polar)In reversed-phase chromatography, more polar compounds elute earlier.
References
  • Fetzner, S. (1998). Bacterial degradation of halogenated aromatic compounds. Journal of Basic Microbiology, 38(5-6), 331-350.
  • Häggblom, M. M. (1990). Mechanisms of bacterial degradation of halogenated aromatic compounds. Journal of Basic Microbiology, 30(2), 115-141.
  • PubChem. (n.d.). 3-Chloro-4-fluorophenol. National Center for Biotechnology Information.
  • Fiveable. (n.d.). Alkyl Aryl Ethers.
  • MDPI. (2022). Photodegradation and Mineralization of Phenol Using TiO2Coated γ-Al2O3: Effect of Thermic Treatment. Catalysts, 12(6), 679.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). Process for the preparation of para-fluorophenol.
  • MDPI. (2021). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 26(22), 6885.
  • Royal Society of Chemistry. (2022). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Chemical Science, 13(1), 123-130.

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-Chloro-4-fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically focusing on poor peak shape. As a neutral, polar, and halogenated aromatic ether, this compound presents unique interaction potentials within an HPLC system that can lead to frustrating peak distortions. This document provides in-depth, cause-and-effect troubleshooting in a user-friendly question-and-answer format.

Understanding the Analyte: this compound

This compound is a non-ionizable aromatic ether. Its key structural features relevant to HPLC analysis are:

  • Aromatic Ring: Allows for π-π interactions with appropriate stationary phases (e.g., phenyl-hexyl).

  • Ether Oxygen: The oxygen atom has lone pairs of electrons, making it a hydrogen bond acceptor. This property is a primary driver of secondary interactions with residual silanols on silica-based stationary phases.

  • Halogen Substituents (Cl and F): These atoms increase the molecule's polarity and can also participate in dipole-dipole interactions.

Due to its non-ionizable nature, manipulation of mobile phase pH will not alter the analyte's charge state. However, pH can influence the ionization of residual silanols on the column's stationary phase, thereby affecting secondary interactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is the most common peak shape issue for polar, non-ionizable compounds like this compound. It is typically characterized by an asymmetry factor greater than 1.2.

Primary Cause: Secondary Interactions with Residual Silanols

In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, silica-based stationary phases, even when end-capped, have residual silanol groups (Si-OH) on their surface.[1][2] The ether oxygen in this compound can form hydrogen bonds with these silanols, creating a secondary, stronger retention mechanism.[3] This leads to a portion of the analyte molecules being held more strongly, resulting in a "tail" as they elute.

Troubleshooting Workflow for Peak Tailing:

Tailing_Troubleshooting start Peak Tailing Observed chem_solutions Chemical Adjustments start->chem_solutions physical_checks Physical System Checks start->physical_checks mobile_phase Modify Mobile Phase chem_solutions->mobile_phase column_choice Change Column chem_solutions->column_choice ph_adjust Lower Mobile Phase pH (e.g., to 2.5-3.5) mobile_phase->ph_adjust additive Add a Competitive Hydrogen Bond Donor (e.g., Methanol) mobile_phase->additive end_capped Use a High-Purity, End-Capped C18 or Phenyl-Hexyl Column column_choice->end_capped alt_phase Consider a Polar-Embedded Phase column_choice->alt_phase column_health Assess Column Health physical_checks->column_health extra_column Check for Extra-Column Volume physical_checks->extra_column flush Flush with Strong Solvent column_health->flush replace Replace if Old or Contaminated column_health->replace tubing Minimize Tubing Length and ID extra_column->tubing fittings Ensure Proper Fittings extra_column->fittings

Caption: Troubleshooting workflow for peak tailing.

Solutions:

  • Lower the Mobile Phase pH: By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 with an additive like formic acid or trifluoroacetic acid (TFA), you can protonate the residual silanol groups (Si-OH).[4] This reduces their ability to act as hydrogen bond acceptors, thus minimizing the secondary interaction with the ether oxygen of your analyte.

  • Optimize Your Organic Modifier:

    • Methanol vs. Acetonitrile: Methanol is a protic solvent and can act as a hydrogen bond donor, effectively competing with the analyte for interaction with the silanol groups.[3] If you are using acetonitrile, consider switching to or adding methanol to your mobile phase.

    • Increase Organic Content: A higher percentage of organic modifier can sometimes improve peak shape by ensuring the analyte remains fully solvated and less likely to interact with the stationary phase.

  • Choose a More Inert Stationary Phase:

    • High-Purity, End-Capped Columns: Modern columns are often manufactured with high-purity silica and are "end-capped" with a small silylating agent to block a majority of the residual silanols.[1] If you are using an older column, upgrading to a newer, high-quality C18 or a Phenyl-Hexyl column (for enhanced aromatic selectivity) can significantly improve peak shape.

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols and can improve peak shape for polar compounds.[5]

  • Assess Column Health:

    • Column Contamination: If peak tailing has worsened over time, your column may be contaminated. Flush the column with a strong solvent (e.g., isopropanol).

    • Column Void: A void at the head of the column can cause peak tailing. This can be checked by removing the column, inspecting the inlet, and if necessary, replacing the column.

  • Minimize Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can lead to band broadening that manifests as tailing.[5]

Q2: I'm observing peak fronting for this compound. What does this indicate?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but points to specific issues.

Primary Causes:

  • Column Overload: This is the most frequent cause of peak fronting.[6] It occurs when either the mass or the volume of the injected sample is too large for the column to handle, leading to a saturation of the stationary phase.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte will be pushed through the initial part of the column too quickly, causing the peak to front.[7]

  • Column Collapse or Channeling: A physical degradation of the packed bed within the column can create channels, leading to a non-uniform flow path and peak fronting.[6]

Troubleshooting Workflow for Peak Fronting:

Fronting_Troubleshooting start Peak Fronting Observed overload Check for Column Overload start->overload solvent Evaluate Sample Solvent start->solvent column_issue Investigate Column Integrity start->column_issue dilute Dilute Sample Concentration overload->dilute inject_less Reduce Injection Volume overload->inject_less match_mobile Dissolve Sample in Mobile Phase solvent->match_mobile weaker_solvent Use a Weaker Sample Solvent solvent->weaker_solvent replace_column Replace Column if Damaged column_issue->replace_column

Caption: Troubleshooting workflow for peak fronting.

Solutions:

  • Address Column Overload:

    • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1:5, 1:10) and inject them. If the peak shape improves with dilution, you were experiencing mass overload.

    • Decrease Injection Volume: Reduce the volume of your injection. If this resolves the fronting, you were likely experiencing volume overload.

  • Manage Sample Solvent Effects:

    • Dissolve in Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase of your gradient or in the isocratic mobile phase.

    • Use a Weaker Solvent: If solubility is an issue, use a solvent that is weaker than your mobile phase. For a reversed-phase method, this would be a solvent with a higher water content.

Q3: My peak is broad and poorly resolved. How can I improve its sharpness?

Peak broadening can be caused by a variety of factors, often related to the efficiency of the chromatographic system.

Potential Causes and Solutions:

CauseExplanationRecommended Action
High Extra-Column Volume Long or wide-bore tubing, or a large detector cell volume can cause the analyte band to spread out before and after the column.Use shorter, narrower internal diameter tubing (e.g., 0.125 mm ID). Ensure fittings are properly seated. Use a smaller volume detector cell if available.[7]
Column Contamination/Aging Accumulation of strongly retained sample components can lead to a general loss of column efficiency and broader peaks.Flush the column with a strong solvent. If the problem persists, replace the column.[6]
Mobile Phase Mismatch The mobile phase may not be optimal for the analyte, leading to slow mass transfer and band broadening.Re-optimize the mobile phase composition. Consider a different organic modifier or adjust the gradient slope for better focusing of the peak.
Low Temperature Lower temperatures increase mobile phase viscosity, which can slow down diffusion and lead to broader peaks.Increase the column temperature (e.g., to 35-45 °C) to improve efficiency. Ensure the temperature is stable.
Incorrect Flow Rate A flow rate that is too high or too low for the column dimensions can reduce efficiency.Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions and particle size.

Experimental Protocols

Protocol 1: Diagnosing and Mitigating Secondary Silanol Interactions
  • Baseline Experiment: Inject your standard of this compound using your current method and record the chromatogram, noting the peak asymmetry.

  • Mobile Phase pH Adjustment:

    • Prepare a fresh aqueous mobile phase containing 0.1% formic acid (adjusting to a pH of approximately 2.7).

    • Equilibrate the column with the new mobile phase for at least 15 column volumes.

    • Inject the standard again and compare the peak shape to the baseline. A significant improvement in tailing suggests strong silanol interactions.

  • Organic Modifier Comparison:

    • If your current method uses acetonitrile, prepare a mobile phase with the same proportions but substituting methanol for acetonitrile.

    • Equilibrate the column and inject the standard. Observe any changes in retention time and peak shape.

  • Column Comparison:

    • If available, install a new, high-purity, end-capped C18 or Phenyl-Hexyl column.

    • Repeat the analysis with the optimized mobile phase from the previous steps. This will help determine if your original column was aged or of lower quality.

Protocol 2: Investigating Column Overload
  • Mass Overload Study:

    • Prepare a stock solution of your analyte at a known high concentration.

    • Create a dilution series: 1:2, 1:5, 1:10, and 1:20 with the mobile phase.

    • Inject a constant volume of each dilution and observe the peak shape. A transition from a fronting or broad peak to a symmetrical peak as concentration decreases confirms mass overload.

  • Volume Overload Study:

    • Using a sample concentration that did not show mass overload, perform a series of injections with increasing volumes (e.g., 2 µL, 5 µL, 10 µL, 20 µL).

    • Note the injection volume at which peak shape begins to deteriorate. This will define the volume limit for your current conditions.

References

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Smolecule. (n.d.). Buy 3-Chloro-4-fluorophenol | 2613-23-2.
  • Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122.
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22).
  • Phenomenex. (n.d.). LC Technical Tip.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Aydin, D., et al. (n.d.).
  • Pharma Growth Hub. (2022, December 26). What is the effect of free Silanols in RPLC & how to reduce it? [Video]. YouTube.
  • PubChem. (n.d.). 3-Chloro-4-fluorophenol.
  • ResearchGate. (2025, August 6). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding | Request PDF.
  • HPLC Troubleshooting. (n.d.).
  • ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • PubMed. (n.d.).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • HALO Columns. (2023, November 3).
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Phenomenex. (2025, June 6).
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorophenol 98 2613-23-2.
  • Chrom Tech, Inc. (2025, October 28).
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11).
  • ResearchGate. (2025, August 6).
  • NIST. (n.d.). 3-Chloro-4-fluorophenol.
  • ChemicalBook. (n.d.). 3-Chloro-4-fluorophenol | 2613-23-2.
  • LCGC International. (n.d.).

Sources

challenges in the regioselective synthesis of 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-4-fluorophenetole

Introduction

Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable intermediate in the development of pharmaceuticals and advanced materials. Its synthesis, while seemingly straightforward via routes like the Williamson ether synthesis, presents significant challenges, particularly concerning the regioselective preparation of its key precursor, 3-Chloro-4-fluorophenol.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, chemists, and process development professionals to navigate these complexities, optimize reaction conditions, and ensure the synthesis of a high-purity final product. We will delve into the causality behind experimental choices, providing not just protocols, but the underlying chemical principles for robust and reproducible results.

Section 1: The Core Challenge: Regioselective Synthesis of the 3-Chloro-4-fluorophenol Precursor

The primary hurdle in producing this compound is not the final etherification step, but the regiochemically controlled synthesis of its precursor. Direct chlorination of 4-fluorophenol is problematic due to the strong ortho-, para-directing nature of the hydroxyl group, which favors the formation of the undesired 2-chloro-4-fluorophenol isomer.[1][2] This section addresses strategies to overcome this fundamental regioselectivity issue.

FAQ 1.1: Why can't I simply chlorinate 4-fluorophenol to get 3-Chloro-4-fluorophenol?

Answer: The hydroxyl group (-OH) of phenol is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution. When you attempt to chlorinate 4-fluorophenol, the electrophile (e.g., Cl⁺) is directed to the positions ortho to the hydroxyl group. Since the para position is already occupied by fluorine, the primary product will be 2-chloro-4-fluorophenol, with potential over-chlorination to 2,6-dichloro-4-fluorophenol.[1] Synthesis of the 3-chloro isomer requires a multi-step, strategic approach where the substitution pattern is established through methods other than direct electrophilic attack on the activated phenol ring.

Troubleshooting Guide 1.2: Controlling Regiochemistry

Question: I need to synthesize 3-Chloro-4-fluorophenol. What is a reliable, regioselective route?

Answer: A robust strategy involves starting with a precursor where the chloro and fluoro substituents are already in the desired 1,2,4-arrangement relative to a group that can be converted into a hydroxyl group. The most common and industrially relevant pathway is the reduction of 3-chloro-4-fluoronitrobenzene, followed by diazotization of the resulting aniline and subsequent hydrolysis.

This multi-step approach provides excellent regiochemical control. The workflow below illustrates the logic.

cluster_0 Regioselective Precursor Synthesis Start Starting Material: 3-Chloro-4-fluoronitrobenzene Step1 Step 1: Nitro Group Reduction (e.g., H₂, Pt/C or Fe/HCl) Start->Step1 Intermediate Intermediate: 3-Chloro-4-fluoroaniline Step1->Intermediate Step2 Step 2: Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) Intermediate->Step2 Diazonium Intermediate: 3-Chloro-4-fluorobenzenediazonium Salt Step2->Diazonium Step3 Step 3: Hydrolysis (Heat in aq. H₂SO₄) Diazonium->Step3 Product Target Precursor: 3-Chloro-4-fluorophenol Step3->Product

Caption: Workflow for the regioselective synthesis of 3-Chloro-4-fluorophenol.

This pathway is reliable because the starting material, 3-chloro-4-fluoronitrobenzene, is commercially available or can be synthesized with high regioselectivity.[3][4] The subsequent chemical transformations do not alter the substitution pattern on the aromatic ring.

Section 2: Williamson Ether Synthesis: From Phenol to Phenetole

Once the 3-Chloro-4-fluorophenol precursor is obtained, the final step is a Williamson ether synthesis.[5] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.[6][7] While conceptually simple, success hinges on the careful selection of reagents and conditions to maximize yield and minimize side reactions.

FAQ 2.1: What is the reaction mechanism for converting 3-Chloro-4-fluorophenol to this compound?

Answer: The reaction proceeds via a two-step mechanism:

  • Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group to form a sodium or potassium 3-chloro-4-fluorophenoxide ion. This is a fast acid-base reaction.

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion is an excellent nucleophile. It attacks the electrophilic carbon of an ethylating agent (like ethyl bromide or ethyl iodide) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][7] The halide is displaced as a leaving group, forming the ether linkage.

Troubleshooting Guide 2.2: Optimizing the Etherification Step

Question: My Williamson ether synthesis reaction has a low yield. What are the most common causes and how can I fix them?

Answer: Low yield is the most frequent issue and can be traced to several factors. A systematic approach to optimization is crucial. The following decision tree and data table can guide your troubleshooting process.

Start Problem: Low Yield of this compound Cause1 Incomplete Deprotonation (Starting Material Recovered) Start->Cause1 Cause2 Poor Sₙ2 Reaction Conditions Start->Cause2 Cause3 Side Reactions (e.g., Elimination) Start->Cause3 Cause4 Product Loss During Work-up Start->Cause4 Sol1a Solution: Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions. Cause1->Sol1a Sol1b Solution: Allow sufficient time for phenoxide formation before adding the ethylating agent. Cause1->Sol1b Sol2a Solution: Switch to a more reactive ethylating agent (EtI > EtBr). Use a polar aprotic solvent (DMF, DMSO). Cause2->Sol2a Sol2b Solution: Increase reaction temperature moderately (e.g., from RT to 50-60 °C). Cause2->Sol2b Sol3 Solution: Use a primary ethylating agent (EtBr, EtI) to avoid E2 elimination. Avoid excessively high temperatures. Cause3->Sol3 Sol4 Solution: Perform multiple extractions. Ensure pH is neutral/basic before extraction. Purify via vacuum distillation or column chromatography. Cause4->Sol4

Caption: Troubleshooting decision tree for low yield in the Williamson ether synthesis.

Data Presentation: Comparison of Reaction Parameters

The choice of base, solvent, and ethylating agent has a profound impact on reaction efficiency. This table summarizes common choices and their rationale.

ParameterOption 1 (Good)Option 2 (Better)Rationale & Expertise
Base K₂CO₃ (Potassium Carbonate)NaH (Sodium Hydride)K₂CO₃ is a mild, inexpensive base, but its lower basicity may lead to incomplete deprotonation. NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. It requires strictly anhydrous conditions.[8]
Solvent Acetone / AcetonitrileDMF / DMSOPolar aprotic solvents like DMF and DMSO are superior for Sₙ2 reactions. They solvate the cation (Na⁺ or K⁺) but leave the phenoxide nucleophile "bare" and highly reactive, accelerating the substitution.[7]
Ethylating Agent Ethyl Bromide (EtBr)Ethyl Iodide (EtI)Iodide is a better leaving group than bromide, making EtI more reactive and allowing for milder reaction conditions or shorter reaction times.[7] Diethyl sulfate is also effective but is more toxic.
Temperature Room Temperature50 - 80 °CWhile some reactions proceed at RT, gentle heating often significantly increases the reaction rate without promoting significant side reactions, especially when using less reactive agents like EtBr or K₂CO₃.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. As a self-validating system, we recommend monitoring all reactions by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of starting materials before proceeding with work-up.

Protocol 3.1: Synthesis of 3-Chloro-4-fluoroaniline (Precursor Intermediate)

This protocol details the reduction of 3-chloro-4-fluoronitrobenzene.

  • Materials:

    • 3-chloro-4-fluoronitrobenzene (1 equivalent)

    • Iron powder, <325 mesh (3 equivalents)

    • Ethanol

    • Deionized Water

    • Concentrated Hydrochloric Acid (0.1 equivalents)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 3-chloro-4-fluoronitrobenzene, iron powder, ethanol, and water (ratio of EtOH:H₂O is typically 4:1).[9]

    • Begin vigorous stirring and heat the mixture to 60-70 °C.

    • Slowly add the concentrated HCl dropwise. An exotherm will be observed. Maintain the internal temperature between 80-90 °C with controlled addition and external cooling if necessary.[9]

    • After the addition is complete, maintain the reaction at reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron sludge. Wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Combine the filtrates and remove the organic solvent under reduced pressure.

    • To the remaining aqueous residue, add ethyl acetate and neutralize carefully with saturated sodium bicarbonate solution until the pH is ~8.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield crude 3-Chloro-4-fluoroaniline, which can be purified by vacuum distillation.

Protocol 3.2: Optimized Synthesis of this compound
  • Materials:

    • 3-Chloro-4-fluorophenol (1 equivalent)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl Iodide (EtI) (1.2 equivalents)

    • Diethyl Ether

    • 1 M HCl solution

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Safety First: NaH reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

    • Wash the NaH dispersion with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Suspend the washed NaH in anhydrous DMF in a three-neck flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

    • Dissolve 3-Chloro-4-fluorophenol in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension with stirring. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the sodium phenoxide.

    • Add the ethyl iodide dropwise. An exotherm may be observed.

    • Heat the reaction mixture to 50-60 °C and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting phenol is consumed.

    • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.

    • Dilute the mixture with water and extract three times with diethyl ether.

    • Combine the organic layers and wash with 1 M HCl (to remove DMF), water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or flash column chromatography to obtain pure this compound.

Section 4: Product Characterization

Question: How can I confirm the identity and purity of my this compound?

Answer: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a characteristic triplet (~1.4 ppm) and quartet (~4.0 ppm) for the ethyl group protons (-OCH₂CH₃). The aromatic protons will appear as complex multiplets, with coupling to both each other and the fluorine atom.

    • ¹³C NMR: Will show distinct signals for the two ethyl carbons and the six aromatic carbons. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool to assess purity and confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of this compound (C₈H₈ClFO, MW: 174.60 g/mol ), along with a characteristic M+2 peak (~1/3 the intensity of M⁺) due to the ³⁷Cl isotope.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting phenol (around 3200-3500 cm⁻¹) and the appearance of strong C-O-C stretching bands for the ether linkage (typically in the 1250-1050 cm⁻¹ region).

References

  • Allen. Convert phenol to phenetole. [Link]
  • University of Colorado Boulder. The Williamson Ether Synthesis. [Link]
  • NIST. 3-Chloro-4-fluorophenol. [Link]
  • Google Patents. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.
  • Google Patents. CN101033176A - A kind of method of synthesizing phenetole.
  • Organic Chemistry Portal.
  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]
  • Edubirdie. Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • The Royal Society of Chemistry. A challenging synthesis. [Link]
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • PrepChem.com. Synthesis of 3-chloro-4-fluoro-nitrobenzene. [Link]
  • Google Patents. EP0225217A1 - 2-(3-Chloro-propionyl)
  • Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Google Patents. US4898996A - Process for producing 3-chloro-4-fluoronitrobenzene.
  • Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • ResearchGate. (2025, August 6). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. [Link]
  • PubChem. 3-Chloro-4-fluorophenol. [Link]

Sources

minimizing impurity formation during 3-Chloro-4-fluorophenetole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Chloro-4-fluorophenetole. This molecule is a valuable intermediate in the development of various pharmaceutical compounds, where the specific arrangement of its chloro, fluoro, and ethoxy groups is critical for biological activity. The synthesis, most commonly achieved via the Williamson ether synthesis, is a robust reaction. However, like any chemical transformation, it is susceptible to impurity formation that can compromise the yield, purity, and safety of the final product.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during this synthesis, focusing on the mechanistic origins of impurities and offering practical, actionable solutions to minimize their formation.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely used method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. It involves the deprotonation of the starting material, 3-Chloro-4-fluorophenol, to form a potent phenoxide nucleophile, which then attacks an ethylating agent.

Synthesis_Pathway Fig 1. Williamson ether synthesis of this compound. cluster_reaction Reaction Steps Phenol 3-Chloro-4-fluorophenol Phenoxide Potassium 3-Chloro-4-fluorophenoxide (Intermediate) Phenol->Phenoxide  Deprotonation Step 1 Base Base (e.g., K₂CO₃, NaOH) Base->Phenol EthylatingAgent Ethylating Agent (e.g., Ethyl Bromide) EthylatingAgent->Phenoxide Solvent Solvent (e.g., DMF, Acetonitrile) cluster_reaction cluster_reaction Solvent->cluster_reaction Product This compound (Target Product) Phenoxide->Product  SN2 Attack (O-Alkylation) Step 2 Salt Salt Byproduct (e.g., KBr)

Fig 1. Williamson ether synthesis of this compound.

FAQs: Understanding and Preventing Impurity Formation

This section addresses the most frequently encountered impurities. Understanding their formation mechanism is the first step toward effective prevention.

Q1: What are the most common impurities I should expect, and how are they formed?

A1: The primary impurities arise from the dual reactivity of the phenoxide intermediate, unreacted starting materials, and side reactions of the ethylating agent. The most critical impurity to control is the C-alkylated isomer.

  • C-Alkylated Isomers: The major process-related impurities are C-alkylated isomers. The 3-chloro-4-fluorophenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically those ortho and para to the oxygen). While the desired reaction is O-alkylation to form the ether, a competing reaction, C-alkylation , can occur where the ethyl group attaches directly to the ring.[1] This results in isomers like 2-ethyl-3-chloro-4-fluorophenol.

  • Unreacted 3-Chloro-4-fluorophenol: This is a common impurity resulting from an incomplete reaction. Its presence indicates issues with reaction stoichiometry, time, temperature, or the efficiency of the base.

  • Dialkylated Products: Although less common, if the C-alkylated phenol is formed, its remaining hydroxyl group can subsequently undergo O-alkylation, leading to a dialkylated impurity (e.g., 1-ethoxy-2-ethyl-3-chloro-4-fluorobenzene).

Impurity_Formation Fig 2. Competing O- vs. C-alkylation pathways for the phenoxide ion. Phenoxide 3-Chloro-4-fluorophenoxide Anion (Ambident Nucleophile) O_Alkylation O-Alkylation (Desired Pathway) Phenoxide->O_Alkylation Attack via Oxygen C_Alkylation C-Alkylation (Side Reaction) Phenoxide->C_Alkylation Attack via Ring Carbon Product This compound (Target Product) O_Alkylation->Product Impurity C-Alkylated Isomer (e.g., 2-ethyl-3-chloro-4-fluorophenol) C_Alkylation->Impurity

Fig 2. Competing O- vs. C-alkylation pathways for the phenoxide ion.

Q2: My analysis shows a significant C-alkylation byproduct. How can I suppress this side reaction?

A2: Controlling the O- versus C-alkylation ratio is the most critical aspect of this synthesis.[2] Several factors influence this selectivity, primarily the choice of solvent and base.

Causality: Polar aprotic solvents (like DMF, DMSO, or acetonitrile) are excellent at solvating the cation (e.g., K⁺ from K₂CO₃) but do not form strong hydrogen bonds with the oxygen of the phenoxide. This leaves the oxygen atom "naked" and highly nucleophilic, strongly favoring the desired O-alkylation.[3] Conversely, polar protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide oxygen, sterically hindering it and reducing its nucleophilicity. This makes the carbon atoms of the ring more competitive as nucleophilic sites, leading to an increase in C-alkylation.[3]

Troubleshooting & Optimization:

  • Solvent Choice: Switch to a polar aprotic solvent. N,N-Dimethylformamide (DMF) or acetonitrile are highly recommended. Avoid using alcohols (like ethanol) as the primary solvent.

  • Base/Cation Choice: Weaker, softer bases and larger cations (like potassium or cesium) tend to favor O-alkylation over smaller, harder cations (like lithium). Potassium carbonate (K₂CO₃) is often an excellent choice as it is a moderately strong base that promotes high O-alkylation selectivity.[1]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-80 °C). Higher temperatures can sometimes increase the amount of C-alkylation.

Q3: The reaction is very slow or appears to have stalled. What should I do?

A3: A stalled reaction is typically due to insufficient activation of the nucleophile or a problem with the electrophile.

Troubleshooting & Optimization:

  • Check the Base: Ensure at least one full equivalent of a suitable base has been used. The pKa of phenols is around 10, so a base whose conjugate acid has a pKa significantly higher than 10 is required for complete deprotonation. K₂CO₃, NaOH, or KOH are effective.[1] Ensure the base is anhydrous if using a moisture-sensitive solvent.

  • Alkylating Agent Quality: Use a fresh, high-purity ethylating agent. Ethyl bromide and ethyl iodide are reactive, but can degrade over time. Diethyl sulfate is another effective alternative.

  • Moisture Contamination: Water can consume the base and protonate the phenoxide, quenching the reaction. Ensure your solvent and glassware are dry.

  • Increase Temperature: If the reaction is clean but slow, gradually increasing the temperature (e.g., from 60 °C to 80 °C) can increase the rate of the SN2 reaction. Monitor by TLC to ensure impurity formation does not increase disproportionately.

Q4: How do I detect and quantify the purity of my this compound?

A4: A combination of chromatographic and spectroscopic methods is essential for accurate purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the product from the more polar unreacted phenol and the potentially less polar C-alkylated isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating volatile compounds and can provide clear separation of isomeric impurities. The mass spectrometer detector allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product. The presence of unreacted starting material or C-alkylated isomers can be identified by characteristic signals (e.g., the phenolic -OH proton, or changes in the aromatic splitting patterns).

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize O-alkylation and minimize common impurities.

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Chloro-4-fluorophenol (1.0 eq).

  • Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, ~5 mL per gram of phenol) followed by anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide salt.

  • Addition of Ethylating Agent: Add ethyl bromide (1.2 eq) dropwise to the suspension. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (typically 2-4 hours). Monitor the disappearance of the starting material by TLC or HPLC.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water (3x the volume of DMF).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Table 1: Impact of Reaction Parameters on Product Purity

This table summarizes the expected outcomes of key parameter changes, based on established principles of the Williamson ether synthesis.

ParameterCondition A (Optimized for O-Alkylation)Condition B (Prone to Impurities)Expected Outcome for Condition B
Solvent Acetonitrile or DMF (Polar Aprotic)Ethanol (Polar Protic)Increased C-alkylation due to H-bonding with phenoxide oxygen.[3]
Base K₂CO₃ or Cs₂CO₃NaH or LiHSmaller cations can chelate the phenoxide, potentially increasing C-alkylation.
Temperature 60 °C100 °CHigher temperatures may slightly increase C-alkylation and other side reactions.
Alkyl Halide Ethyl Bromide (EtBr)Isopropyl Bromide (i-PrBr)Significant E2 elimination byproduct; not suitable for this synthesis.

References

  • Catalytic synthesis of phenetole by ethylation of phenol with diethyl carbonate (ResearchG
  • Synthesis of phenetole by ethylation of phenol with diethyl carbonate over K2CO3/NaY catalyst (ResearchG
  • Williamson Ether Synthesis reaction (BYJU'S)
  • Williamson ether synthesis (Wikipedia)
  • C- or O-Alkyl
  • Method for synthesizing o-hydroxy phenetole (Google P
  • Phenetole synthesis (ChemicalBook)
  • The Williamson Ether Synthesis (Master Organic Chemistry)
  • Williamson Ether Synthesis (J&K Scientific LLC)
  • A kind of method of synthesizing phenetole (Google P
  • Williamson ether synthesis (video) (Khan Academy)
  • Advances in the Analysis of Persistent Halogenated Organic Compounds (Technology Networks)
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review (PubMed)
  • Advances in the Analysis of Persistent Halogenated Organic Compounds (ResearchG
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
  • Organic Synthesis Lecture 3 (Imperial College London)
  • Analytical Methods (ResearchG
  • C-Alkylation vs O-Alkyl
  • Chemistry of Enolates - C vs O Alkyl
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design (PubMed Central)

Sources

catalyst selection and optimization for 3-Chloro-4-fluorophenetole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-4-fluorophenetole

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. We will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting for the most common synthetic route: the Williamson ether synthesis. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles and ensure a robust, reproducible process.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The synthesis is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process involves two main steps:

  • Deprotonation: The acidic proton of the hydroxyl group on 3-chloro-4-fluorophenol is removed by a base to form a highly nucleophilic phenoxide anion.[3]

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of an ethylating agent (e.g., ethyl bromide), displacing the leaving group (e.g., bromide) to form the desired ether product, this compound.[4][5]

Q2: Why is a catalyst often necessary for this reaction on an industrial scale?

A2: The primary challenge in this synthesis is the mutual insolubility of the reactants. The sodium or potassium salt of 3-chloro-4-fluorophenol is ionic and typically soluble in an aqueous phase or insoluble in common organic solvents. The ethylating agent, such as ethyl bromide, is nonpolar and resides in the organic phase. This phase separation creates a significant barrier to reaction. A Phase-Transfer Catalyst (PTC) is employed to overcome this.[6] The PTC, typically a quaternary ammonium salt, forms an ion pair with the phenoxide anion, shuttling it from the aqueous/solid phase into the organic phase where it can react with the ethylating agent.[2][7]

Q3: What are the most common types of Phase-Transfer Catalysts (PTCs) for this synthesis?

A3: The most common and cost-effective PTCs are quaternary 'onium' salts, particularly quaternary ammonium and phosphonium salts.[6]

  • Quaternary Ammonium Salts: Examples include Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride, and Aliquat 336. They are the workhorses for industrial PTC due to their relatively low cost and high efficiency.[8][9]

  • Crown Ethers: Compounds like 18-crown-6 are highly effective, especially when using potassium bases (e.g., K₂CO₃), as they selectively chelate the K⁺ ion, creating a more "naked" and highly reactive phenoxide anion.[7][9] However, their high cost and potential toxicity limit their use to specific, often challenging, applications.[7]

Q4: How do I select the appropriate base and solvent system?

A4: The choice is critical for reaction success.

  • Base Selection: Phenols are significantly more acidic than aliphatic alcohols, so moderately strong inorganic bases are sufficient.[10] Potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are common choices.[11] K₂CO₃ is often preferred as it is less harsh and can minimize side reactions associated with excess hydroxide.

  • Solvent System: For a true phase-transfer system, a biphasic mixture of water and a non-polar organic solvent like toluene is standard.[12] Alternatively, the reaction can be run in a single polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.[4] These solvents can help dissolve the phenoxide salt to some extent, increasing the reaction rate.

Catalyst Selection Guide

The choice of catalyst represents a trade-off between reactivity, cost, and process conditions. The following table summarizes the key characteristics of common PTC families.

Catalyst TypeCommon ExamplesAdvantagesDisadvantagesBest For...
Quaternary Ammonium Salts Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (TEBAC)Cost-effective, readily available, good thermal stability.[9][13]Generally lower activity compared to crown ethers.Standard industrial processes where cost is a major factor.
Quaternary Phosphonium Salts Tetrabutylphosphonium Bromide (TBPB)Higher thermal stability than analogous ammonium salts.More expensive than ammonium salts.High-temperature reactions where catalyst degradation is a concern.
Crown Ethers 18-Crown-6Exceptional catalytic activity; highly specific cation chelation.[7]High cost, potential toxicity, can be difficult to remove from the product.[7]Difficult syntheses with low reactivity or when using potassium salts.

Troubleshooting and Optimization Guide

This section is designed to address specific issues you may encounter during your experiments.

Problem: Low or No Conversion of 3-chloro-4-fluorophenol

This is the most common issue, often stemming from one of three areas: phenoxide formation, catalyst activity, or mass transfer.

  • Q: How can I ensure complete formation of the phenoxide nucleophile?

    • A: Check Your Base. The base may be weak, wet, or insufficient. Ensure you are using at least one equivalent of a suitable base like K₂CO₃ or NaOH. For solid bases like K₂CO₃, use a finely powdered, anhydrous grade to maximize surface area and reactivity. If using an aqueous base, ensure the concentration is sufficient.[11]

  • Q: My catalyst doesn't seem to be working. What should I do?

    • A: Evaluate Catalyst Choice and Loading. Ensure the catalyst is appropriate for your system. For instance, if using a potassium base, a catalyst that pairs well with K⁺ is ideal. Standard catalyst loading is 1-5 mol%. If the reaction is still slow, you can incrementally increase the loading. Also, verify the purity of your reagents, as some impurities (e.g., sulfur compounds) can act as catalyst poisons.[14]

  • Q: The reaction is clean but very slow. How can I speed it up?

    • A: Improve Mass Transfer and Temperature. In a two-phase system, the reaction rate is often limited by the transfer of the phenoxide into the organic phase. Increase the stirring speed to vigorous (e.g., >500 RPM) to maximize the interfacial surface area.[7] You can also gently increase the reaction temperature in 10°C increments. A typical range for this synthesis is 50-100 °C.[4] Be aware that excessive temperatures can promote side reactions.

Problem: Significant Byproduct Formation

High yields are only useful if the product is pure. Selectivity is key.

  • Q: I'm observing a byproduct with the same mass as my product. What is it?

    • A: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[2][15] To minimize C-alkylation, consider using a more polar solvent system and avoid excessively high temperatures, which can favor the thermodynamically controlled C-alkylated product.

  • Q: My ethylating agent seems to be decomposing. Why?

    • A: Elimination (E2) Reaction. If conditions are too harsh (very strong base, high temperature), the phenoxide can act as a base rather than a nucleophile, abstracting a proton from the ethylating agent to form ethene gas.[1] This is a greater concern with secondary or tertiary alkyl halides but can occur with primary halides under forcing conditions. To mitigate this, use the mildest effective base (e.g., K₂CO₃ over NaOH) and maintain moderate temperatures.[1][4]

Visualizing the Process

Phase-Transfer Catalysis Workflow

The diagram below illustrates the catalytic cycle of a quaternary ammonium salt (Q⁺X⁻) in the Williamson ether synthesis.

PTC_Workflow cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase ArOH 3-Chloro-4-fluorophenol (ArOH) ArOK Phenoxide Salt (ArO⁻ K⁺) ArOH->ArOK Deprotonation Base Base (e.g., K₂CO₃) Base->ArOK QOAr Ion Pair (Q⁺ArO⁻) ArOK->QOAr QX_aq Catalyst (Q⁺X⁻) QX_aq->QOAr KX Byproduct Salt (KX) EtX Ethylating Agent (EtX) QX_org Regenerated Catalyst (Q⁺X⁻) EtX->QX_org QOAr->KX Counter-ion Exchange QOAr->QX_org SN2 Reaction ArOEt Product (ArOEt) QX_org->QX_aq Catalyst Returns QX_org->ArOEt Product Formation

Caption: Phase-Transfer Catalysis cycle for ether synthesis.

Troubleshooting Decision Tree

Use this logical guide to diagnose and resolve low-yield issues in your synthesis.

Troubleshooting start Low Product Yield Observed q1 Is Starting Phenol Consumed? (Check by TLC/GC) start->q1 no_consum No / Partial Consumption q1->no_consum No full_consum Yes, Fully Consumed q1->full_consum Yes cause1 Cause: Ineffective Deprotonation - Base is wet or too weak - Insufficient quantity of base no_consum->cause1 cause2 Cause: Catalyst Inactivity - Catalyst poisoned - Low catalyst loading no_consum->cause2 cause3 Cause: Poor Mass Transfer - Inefficient stirring - Reaction temp too low no_consum->cause3 sol1 Solution: - Use dry, powdered K₂CO₃ - Ensure >= 1 eq. of base - Consider stronger base (NaOH) cause1->sol1 sol2 Solution: - Check reagent purity - Increase catalyst loading (2-5 mol%) cause2->sol2 sol3 Solution: - Increase stirring speed (>500 RPM) - Increase temp in 10°C increments cause3->sol3 cause4 Cause: Byproduct Formation - C-alkylation, Elimination (E2) - Check crude NMR/MS for isomers full_consum->cause4 cause5 Cause: Product Degradation - Reaction temp too high - Extended reaction time full_consum->cause5 sol4 Solution: - Lower reaction temperature - Use a milder base (K₂CO₃) - Change solvent system cause4->sol4 sol5 Solution: - Reduce reaction temperature - Monitor reaction to stop at completion cause5->sol5

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Experimental Protocol

This protocol provides a representative starting point for the synthesis of this compound using Phase-Transfer Catalysis.

Materials:

  • 3-chloro-4-fluorophenol (1 eq.)

  • Ethyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq.)

  • Tetrabutylammonium bromide (TBAB) (0.03 eq.)

  • Toluene

  • Deionized Water

  • 5% aq. NaOH solution

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe.

  • Heating mantle.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: To the round-bottom flask, add 3-chloro-4-fluorophenol (1 eq.), potassium carbonate (1.5 eq.), TBAB (0.03 eq.), toluene (approx. 5 mL per gram of phenol), and deionized water (approx. 2 mL per gram of phenol).

  • Reaction Execution: Begin vigorous stirring to create a fine emulsion. Heat the mixture to 75-80 °C. Once the temperature has stabilized, add ethyl bromide (1.1 eq.) dropwise over 15 minutes.

  • Monitoring: Maintain the temperature and vigorous stirring. Monitor the reaction progress by TLC or GC analysis every hour until the starting phenol is consumed (typically 3-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add more toluene to dilute the organic phase if necessary.

  • Extraction: Wash the organic layer sequentially with:

    • 5% aq. NaOH (to remove any unreacted phenol).

    • Deionized water.

    • Brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless oil.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Journal of the American Chemical Society. (2024). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University Course Material. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References.
  • Name Reactions in Heterocyclic Chemistry. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Google Patents. (2002). US6037503A - Process for the preparation of para-fluorophenol.
  • Google Patents. (2001). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Semantic Scholar. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Google Patents. (2015). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • PTC Organics. (2003). Chiral Phase-Transfer Catalysis.
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Google Patents. (2017). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • NIST WebBook. (n.d.). 3-Chloro-4-fluorophenol.
  • PubChem. (n.d.). 3-Chloro-4-fluorophenol.
  • ResearchGate. (2025). (PDF) Development of Hydrofluoroolefin (HFO)‐Based Direct O‐Fluoroalkenylation of Phenols Targeting Tyrosine Conjugation.
  • Google Patents. (1986). US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of HPLC Methods for 3-Chloro-4-fluorophenetole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Chloro-4-fluorophenetole, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare HPLC with alternative analytical techniques, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Criticality of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] For a compound like this compound, accurate quantification is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). An unvalidated or poorly validated method can lead to erroneous results, potentially masking impurities or giving a false impression of product quality, with significant consequences in later developmental stages.

This guide is structured to provide not just a "how-to" but a "why-to," empowering the reader to not only execute the validation but also to understand the underlying principles and adapt them to their specific needs.

Pillars of HPLC Method Validation: A Scientifically Grounded Approach

The validation of an HPLC method is a systematic process that evaluates a series of performance characteristics. These parameters, as defined by the ICH Q2(R2) guidelines, ensure that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[4][5][6]

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7] For this compound, this means ensuring that the HPLC peak corresponding to the analyte is not co-eluted with any structurally similar compounds or process-related impurities. This is typically achieved by stress testing the sample (e.g., exposure to acid, base, oxidation, heat, and light) and demonstrating that the analyte peak is spectrally pure and well-resolved from any degradation peaks.

Linearity and Range: A Proportional Response

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.[5][8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][6] For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][8] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Precision: The Measure of Agreement

Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is typically evaluated at three levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Reproducibility: Precision between different laboratories.

Detection Limit (LOD) and Quantitation Limit (LOQ): Seeing the Smallest Amount

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Robustness: Resilience to Change

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5] Examples of variations include changes in the mobile phase pH, column temperature, and flow rate.

A Validated Reversed-Phase HPLC Method for this compound Analysis

The following is a detailed, step-by-step protocol for a scientifically sound, albeit illustrative, HPLC method for the analysis of this compound. This method is designed based on the physicochemical properties of halogenated aromatic compounds and established chromatographic principles.[9][10][11]

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis Detector.
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
Mobile Phase Isocratic elution with Acetonitrile:Water (65:35 v/v).
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection Wavelength 230 nm.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity, accuracy, and precision studies by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for linearity: 50, 75, 100, 125, 150 µg/mL).

  • Sample Solution (100 µg/mL): Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow for HPLC Method Validation

Caption: A streamlined workflow for the validation of an HPLC method.

Summarized Validation Data and Acceptance Criteria

The following tables present hypothetical but realistic data for the validation of the described HPLC method, along with the generally accepted criteria based on ICH guidelines.[5][8]

Table 1: Linearity
Concentration (µg/mL)Peak Area (mAU*s)
50450123
75675234
100900345
1251125456
1501350567
Correlation Coefficient (r²) 0.9998
Acceptance Criterion r² ≥ 0.999
Table 2: Accuracy (Recovery)
Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
808079.599.4
100100100.2100.2
120120119.899.8
Mean Recovery (%) 99.8
Acceptance Criterion 98.0% - 102.0%
Table 3: Precision (Repeatability and Intermediate)
ParameterRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Peak Area 0.5%0.8%
Retention Time 0.2%0.3%
Acceptance Criterion %RSD ≤ 2.0% %RSD ≤ 2.0%
Table 4: LOD and LOQ
ParameterResult
LOD (µg/mL) 0.05
LOQ (µg/mL) 0.15
Table 5: Robustness
Parameter VariedVariation%RSD of Peak Area
Flow Rate (mL/min) 0.9, 1.11.2%
Column Temperature (°C) 28, 320.9%
Mobile Phase Composition (%) 63:37, 67:331.5%
Acceptance Criterion %RSD ≤ 2.0%

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a powerful and widely used technique for the analysis of non-volatile compounds like this compound, other methods can also be employed, each with its own advantages and disadvantages.[9][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for identifying and quantifying volatile impurities.[13][14]

  • Principle: Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[9]

  • Advantages: Excellent for identifying unknown impurities due to mass spectral libraries. High sensitivity.

  • Disadvantages: Requires the analyte to be volatile and thermally stable, or to be derivatized. For routine quantification, HPLC is often preferred due to its simplicity and applicability to a wider range of compounds.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Principle: Based on the magnetic properties of atomic nuclei.[9]

  • Advantages: Provides unambiguous structural confirmation. Can be used for quantification without the need for a reference standard of the analyte (using an internal standard of known concentration).

  • Disadvantages: Lower sensitivity compared to HPLC and GC-MS. More complex instrumentation and data analysis.

Workflow Comparison

Sources

A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-4-fluorophenetole for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of spectroscopic methods for confirming the structure of 3-Chloro-4-fluorophenetole. We will explore the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and compare these techniques with alternative analytical methods, providing supporting data from closely related compounds to substantiate our analysis.

The Imperative of Structural Verification

In the synthesis of novel chemical entities, particularly within the pharmaceutical landscape, absolute certainty in the structure of intermediates and final compounds is paramount. The presence of isomers or unexpected reaction products can have profound implications for the efficacy and safety of a drug. Spectroscopic analysis provides a detailed fingerprint of a molecule, allowing for confident structural elucidation.

Analytical Workflow for Structural Confirmation

A multi-faceted analytical approach is the most robust strategy for structural confirmation. By combining the insights from various spectroscopic techniques, we can build a comprehensive and self-validating picture of the molecule .

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_alternative Alternative Techniques 1H_NMR ¹H NMR (Proton Environment) Final_Structure Final_Structure 1H_NMR->Final_Structure 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Final_Structure IR IR Spectroscopy (Functional Groups) IR->Final_Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Final_Structure XRay X-ray Crystallography (3D Structure) XRay->Final_Structure EA Elemental Analysis (Elemental Composition) EA->Final_Structure Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Confirmation Structural_Confirmation Purification->Structural_Confirmation Purified Compound Structural_Confirmation->1H_NMR Structural_Confirmation->13C_NMR Structural_Confirmation->IR Structural_Confirmation->MS Structural_Confirmation->XRay Structural_Confirmation->EA

Caption: A typical workflow for the structural confirmation of a synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Spectrum of this compound

Based on the structure and analysis of related compounds, we can predict the following signals for this compound:

  • Ethoxy Group:

    • A triplet at approximately 1.4 ppm, integrating to 3H, corresponding to the methyl protons (-CH₃). The triplet splitting pattern arises from coupling to the adjacent methylene protons.

    • A quartet at around 4.0 ppm, integrating to 2H, representing the methylene protons (-O-CH₂-). The quartet is due to coupling with the methyl protons. The downfield shift is a result of the deshielding effect of the adjacent oxygen atom.

  • Aromatic Region:

    • The three protons on the aromatic ring will appear in the range of 6.8-7.3 ppm. Due to the substitution pattern, they will exhibit complex splitting patterns (doublets of doublets or multiplets) arising from ortho and meta couplings to each other and potential coupling to the fluorine atom.

CompoundAromatic Protons (ppm)Ethoxy Protons (ppm)
3-Chloro-4-fluorophenol 6.8 - 7.2N/A
Phenetole 6.8 - 7.3~1.4 (t, 3H), ~4.0 (q, 2H)
4-Chlorophenol ~6.8 (d, 2H), ~7.2 (d, 2H)N/A
4-Fluorophenol ~6.9 (t, 2H), ~7.0 (t, 2H)N/A

Table 1: Comparison of ¹H NMR chemical shifts for related compounds.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule. It is a crucial complementary technique to ¹H NMR.

Predicted ¹³C NMR Spectrum of this compound
  • Ethoxy Group:

    • A signal around 15 ppm for the methyl carbon (-CH₃).

    • A signal around 64 ppm for the methylene carbon (-O-CH₂-).

  • Aromatic Region:

    • Four distinct signals are expected in the aromatic region (approximately 115-160 ppm). The carbon directly attached to the fluorine will show a large coupling constant (¹JC-F), and the carbons ortho and meta to the fluorine will exhibit smaller couplings (²JC-F and ³JC-F). The carbon bearing the chlorine will also be shifted downfield.

CompoundAromatic Carbons (ppm)Ethoxy Carbons (ppm)
3-Chloro-4-fluorophenol ~116, 117, 121, 152, 155N/A
Phenetole ~114, 120, 129, 159~15, ~63
4-Chlorophenol ~116, 129, 129, 154N/A
4-Fluorophenol ~115 (d, J≈22 Hz), ~116 (d, J≈8 Hz), 156 (d, J≈235 Hz)N/A

Table 2: Comparison of ¹³C NMR chemical shifts for related compounds.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Predicted IR Spectrum of this compound
  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the ethoxy group.

  • C=C stretching (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-O-C stretching (ether): A strong, characteristic band in the 1250-1050 cm⁻¹ region.[1] This is a key indicator of the phenetole structure.

  • C-F stretching: A strong absorption in the 1250-1000 cm⁻¹ range.

  • C-Cl stretching: A band in the 800-600 cm⁻¹ region.

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹, which would be present in the precursor 3-Chloro-4-fluorophenol, is a critical piece of evidence for the successful etherification.[1]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry KBr and press it into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺): The molecular weight of this compound is 174.59 g/mol . The mass spectrum will show a molecular ion peak at m/z 174. Due to the presence of the chlorine-37 isotope, there will be an M+2 peak at m/z 176 with an intensity of approximately one-third of the M⁺ peak.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. We would expect to see fragments corresponding to the loss of the ethyl group (M-29) and subsequent fragmentation of the aromatic ring.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
3-Chloro-4-fluorophenol 146 (M⁺), 148 (M+2)111, 83
Phenetole 12294, 77, 66
4-Chlorophenol 128 (M⁺), 130 (M+2)93, 65
4-Fluorophenol 11284, 83

Table 3: Comparison of mass spectrometry data for related compounds.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Comparative Analysis with Alternative Techniques

While spectroscopic methods are powerful, other techniques can provide complementary or definitive structural information.

Technique_Comparison Spectroscopy Spectroscopic Methods (NMR, IR, MS) XRay X-ray Crystallography Spectroscopy->XRay Provides 3D structure in solid state EA Elemental Analysis Spectroscopy->EA Confirms elemental composition XRay->Spectroscopy Confirms connectivity for solution-state analysis EA->Spectroscopy Validates molecular formula

Caption: Interplay between spectroscopic and alternative analytical techniques.

X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state.[2][3] It provides definitive information about bond lengths, bond angles, and stereochemistry.

  • Advantages: Provides an unambiguous 3D structure.

  • Disadvantages: Requires a suitable single crystal, which can be challenging to grow. The determined structure is for the solid state and may differ from the solution-state conformation.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[4][5]

  • Advantages: Confirms the empirical and molecular formula of a compound.[5] It is a fundamental technique for verifying the purity of a sample.

  • Disadvantages: Does not provide information about the connectivity of atoms or isomerism.

Conclusion

The structural confirmation of this compound requires a comprehensive analytical approach. By integrating the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a confident structural assignment can be made. The predicted spectroscopic data, supported by experimental findings for closely related analogs, provides a robust framework for this analysis. For absolute confirmation, particularly in a regulatory or cGMP environment, complementary techniques such as X-ray crystallography and elemental analysis are highly recommended. This multi-technique strategy ensures the scientific integrity and trustworthiness of the structural elucidation process.

References

  • Fiveable. X-ray crystallography Definition - Organic Chemistry II Key Term.
  • PubChem. Phenetole | C8H10O | CID 7674.
  • Anton Paar. X-ray Crystallography. Anton Paar Wiki.
  • BenchChem. Characterization elemental analysis: Significance and symbolism.
  • Wikipedia. Elemental analysis.
  • StudyLoop. [Chemistry] IR spectrum for Phenol and Phenetole. YouTube.

Sources

A Researcher's Guide to Purity Assessment of Synthesized 3-Chloro-4-fluorophenetole by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison and a detailed protocol for assessing the purity of 3-Chloro-4-fluorophenetole using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique. We will delve into the rationale behind experimental choices and compare NMR with other analytical methods, offering insights grounded in extensive field experience.

The Critical Role of Purity in Pharmaceutical Research

This compound serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even minute impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, a robust and accurate method for purity determination is not just a quality control measure but a critical step in the drug development pipeline.[3]

Why NMR Spectroscopy for Purity Assessment?

While techniques like High-Performance Liquid Chromatography (HPLC) are widely used for purity analysis, Quantitative NMR (qNMR) offers distinct advantages.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the determination of the absolute concentration of a substance without the need for a calibration curve of the analyte itself.[5][6] This makes qNMR a primary and highly accurate method for purity assessment.[7][8]

Comparison of Purity Assessment Techniques:

Technique Principle Advantages Limitations
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard for the analyte, non-destructive, provides structural information.[4][6]Lower sensitivity compared to MS, requires soluble samples, potential for signal overlap.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.High sensitivity, excellent for separating complex mixtures.Requires a reference standard for each compound for accurate quantification, destructive.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Extremely high sensitivity and selectivity, provides molecular weight information.[9]Quantification can be complex and often requires isotopic labeling or a calibration curve, destructive.

Experimental Protocol: Purity Determination of this compound by ¹H NMR

This section details a step-by-step methodology for determining the purity of a synthesized batch of this compound using ¹H NMR with an internal standard.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal.[10][11] However, ensuring both the analyte and the internal standard are fully soluble is critical for accurate quantification.[5]

  • Internal Standard Selection: An ideal internal standard should be chemically stable, have a simple spectrum with signals that do not overlap with the analyte's signals, and be of high, certified purity.[6][12] For this application, 1,4-Dinitrobenzene is a suitable choice. Its aromatic signals appear in a region distinct from those of this compound.

  • Acquisition Parameters: Proper setting of acquisition parameters, such as the relaxation delay (D1), is crucial for accurate integration. The D1 should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure complete relaxation of the nuclei between scans.[13]

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (1,4-Dinitrobenzene) and add it to the same vial.

    • Record the exact masses of both the sample and the internal standard.

    • Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key acquisition parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).

      • Acquisition Time (AT): At least 3 seconds.

      • Relaxation Delay (D1): 20 seconds to ensure full relaxation.[13]

      • Number of Scans (NS): 16 or higher to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both this compound and the internal standard.

      • For this compound, integrate the triplet corresponding to the methyl protons (-CH₃) and the quartet corresponding to the methylene protons (-OCH₂-).

      • For 1,4-Dinitrobenzene, integrate the singlet corresponding to the four aromatic protons.

    • Calculate the purity of the this compound sample using the following formula:[5][12]

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to this compound

      • "std" refers to the internal standard

Visualizing the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Set D1, NS, etc.) transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Purity using formula integrate->calculate

Caption: Workflow for quantitative NMR purity assessment.

Interpreting the Spectra: Identifying Product and Potential Impurities

The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 3-chloro-4-fluorophenol with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.[14][15] Potential impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents.

Expected ¹H and ¹³C NMR Data for this compound
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-OCH₂ CH₃~4.0 (quartet)~64
-OCH₂CH₃ ~1.4 (triplet)~15
Aromatic CH6.8 - 7.2 (multiplets)115 - 155

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Common Impurities and Their NMR Signatures
Impurity Origin Expected ¹H NMR Signals
3-Chloro-4-fluorophenolUnreacted starting materialA broad singlet for the phenolic -OH, distinct aromatic signals.[16]
Ethylating Agent (e.g., Ethyl Iodide)Unreacted reagentA quartet and a triplet in the aliphatic region, shifted from the product signals.
Diethyl etherSide product or solventA quartet around 3.5 ppm and a triplet around 1.2 ppm.
Solvent (e.g., Acetonitrile, DMF)Reaction solventCharacteristic singlets (e.g., ~2.0 ppm for ACN, ~2.9, 2.7, 8.0 ppm for DMF).[15]
Visualizing the Structure and Key NMR Correlations

Caption: Structure of this compound with key ¹H NMR signals.

Trustworthiness and Method Validation

For use in regulated environments, such as GMP (Good Manufacturing Practices), NMR methods for purity assessment must be validated.[2] Method validation ensures the procedure is fit for its intended purpose and provides reliable results. Key validation parameters include specificity, linearity, accuracy, precision, and the determination of the limit of detection (LOD) and limit of quantitation (LOQ).[2][17] Adherence to guidelines from regulatory bodies like the FDA and standards outlined in pharmacopeias is essential.[3]

Conclusion

NMR spectroscopy, particularly quantitative ¹H NMR, stands as a robust, reliable, and primary method for the purity assessment of synthesized this compound. Its ability to provide both structural confirmation and absolute quantification in a single, non-destructive experiment makes it an invaluable tool for researchers in pharmaceutical development. By understanding the principles behind the technique, carefully selecting experimental parameters, and being aware of potential impurities, scientists can ensure the quality and integrity of their synthesized compounds, paving the way for successful drug discovery and development.

References

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • What is qNMR (quantitative NMR) ? (n.d.). JEOL Ltd.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
  • Quantitative NMR Spectroscopy. (n.d.). Mestrelab Research.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(12), 821-828.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231.
  • Butts, C. P., Jones, C. R., & Harvey, J. N. (2008). “Pure by NMR”? Organic letters, 10(22), 5243-5246.
  • How to check the purity of the chemical compound by H NMR? (2019). ResearchGate.
  • Yin, W., Pan, X., Leng, W., Chen, J., & He, H. (2019). Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions. RSC advances, 9(4), 2138-2142.
  • Giraudeau, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217-9219.
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (n.d.). Emery Pharma.
  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (1998). Google Patents.
  • Supporting information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • FDA and US Pharmacopeia Explore Expanding Use of NMR for Drug Quality Testing. (2012). Spectroscopy Online.
  • 3-Chloro-4-fluorophenol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
  • Schönberger, T., Bachmann, R., Gerhardt, N., Panzer, J., Meyer, K., & Monakhova, Y. B. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate.
  • Monakhova, Y. B., Godelmann, R., Andlauer, C., Kuballa, T., & Lachenmeier, D. W. (2016). Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. ResearchGate.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • 3-Chloro-4-fluorobenzenethiol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). National Institutes of Health.
  • Preparation method of 3-chloro-4-fluoroaniline. (2015). Google Patents.
  • Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. (1986). Google Patents.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • 9.6: Williamson Ether Synthesis. (2015). Chemistry LibreTexts.

Sources

A Senior Application Scientist's Guide to 3-Chloro-4-fluorophenetole and Its Isomers: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed comparative analysis of 3-Chloro-4-fluorophenetole and its isomers, focusing on their synthesis, physicochemical properties, and spectroscopic characterization. In the dynamic field of medicinal chemistry, the precise substitution pattern on an aromatic scaffold can dramatically influence a molecule's biological activity, pharmacokinetic profile, and safety. Halogenated phenetoles are important structural motifs in many pharmaceutical compounds, and understanding the nuanced differences between isomers is paramount for rational drug design.

This guide moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing self-validating protocols. We will first delve into a comparative analysis of the readily available phenol precursors, laying the groundwork for understanding their influence on the properties of the corresponding phenetoles. Subsequently, a detailed, field-proven protocol for the synthesis of this compound via the Williamson ether synthesis is provided. Finally, in the absence of extensive direct experimental data for the phenetole isomers, we will present a predictive analysis of their key distinguishing features based on established chemical principles.

The Precursors: A Comparative Study of Chloro-fluorophenol Isomers

The journey to this compound and its isomers begins with their corresponding phenolic precursors. A thorough understanding of these starting materials is crucial, as their properties directly impact the synthesis and characteristics of the final phenetole products. We will compare three key isomers: 3-Chloro-4-fluorophenol, 2-Chloro-5-fluorophenol, and 4-Chloro-3-fluorophenol.

Physicochemical Properties of Chloro-fluorophenol Isomers

The melting and boiling points of these isomers are influenced by the substitution pattern, which affects intermolecular forces such as hydrogen bonding and dipole-dipole interactions.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Chloro-4-fluorophenol2613-23-2C₆H₄ClFO146.5540104 @ 11 mmHg
2-Chloro-5-fluorophenol3827-49-4C₆H₄ClFO146.55Not available183-185
4-Chloro-3-fluorophenol348-60-7C₆H₄ClFO146.5554-5684 @ 44 mmHg

Data sourced from various chemical suppliers and databases.[1][2][3]

The differences in melting and boiling points can be attributed to variations in crystal lattice packing and the overall molecular dipole moment. For instance, the higher melting point of 4-Chloro-3-fluorophenol compared to 3-Chloro-4-fluorophenol may be due to more efficient crystal packing.

Synthesis of this compound: A Validated Protocol

The conversion of a phenol to a phenetole is most reliably achieved through the Williamson ether synthesis, a robust and versatile S(_N)2 reaction. This protocol details the synthesis of this compound from 3-Chloro-4-fluorophenol and ethyl iodide.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification phenol 3-Chloro-4-fluorophenol dissolve Dissolve phenol and K₂CO₃ in acetone phenol->dissolve base Potassium Carbonate (K₂CO₃) base->dissolve solvent Acetone solvent->dissolve ethyl_iodide Ethyl Iodide add_EtI Add Ethyl Iodide ethyl_iodide->add_EtI dissolve->add_EtI reflux Reflux the mixture add_EtI->reflux monitor Monitor reaction by TLC reflux->monitor filter Filter to remove salts monitor->filter Upon completion evaporate Evaporate solvent filter->evaporate extract Dissolve residue and extract evaporate->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify product product purify->product Final Product: This compound

Figure 1: Experimental workflow for the Williamson ether synthesis of this compound.

Step-by-Step Methodology
  • Deprotonation of the Phenol:

    • To a stirred solution of 3-Chloro-4-fluorophenol (1.0 eq.) in anhydrous acetone (10 mL per gram of phenol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq.).

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenolic proton, forming the phenoxide nucleophile. Acetone is a suitable polar aprotic solvent for S(_N)2 reactions.

  • Nucleophilic Attack:

    • To the suspension, add ethyl iodide (1.2 eq.) dropwise at room temperature.

    • Rationale: Ethyl iodide is a good electrophile for the S(_N)2 reaction. A primary alkyl halide is used to minimize the competing E2 elimination reaction.[4]

  • Reaction Progression:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting phenol spot indicates reaction completion.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Comparative Analysis of this compound and Its Isomers: A Predictive Approach

Predicted Physicochemical Properties

The boiling points of the phenetole isomers are expected to be higher than their corresponding phenol precursors due to the increase in molecular weight and van der Waals forces. The relative boiling points among the isomers will be influenced by their dipole moments.

CompoundPredicted Boiling Point Range (°C)Rationale
This compound200 - 220Increased molecular weight from the ethyl group.
2-Chloro-5-fluorophenetole195 - 215Positional isomerism affecting dipole moment.
4-Chloro-3-fluorophenetole200 - 220Positional isomerism affecting dipole moment.
Spectroscopic Analysis: Key Differentiating Features

¹H NMR Spectroscopy

The ¹H NMR spectra of the phenetole isomers will be more complex than the parent phenetole due to the influence of the halogen substituents on the chemical shifts of the aromatic protons. The key diagnostic signals will be the ethoxy group protons: a triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂). The splitting patterns and chemical shifts of the aromatic protons will be unique for each isomer, providing a clear method for differentiation.

  • This compound: The aromatic region is expected to show three distinct signals, with coupling constants characteristic of their relative positions to the chloro and fluoro substituents.

  • 2-Chloro-5-fluorophenetole: Similarly, three unique aromatic proton signals are expected, but with different chemical shifts and coupling patterns compared to the 3,4-isomer.

  • 4-Chloro-3-fluorophenetole: This isomer will also exhibit a unique set of three aromatic proton signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide further confirmation of the isomeric structures. The ethoxy carbons will appear around 15 ppm (CH₃) and 64 ppm (OCH₂). The chemical shifts of the aromatic carbons will be significantly affected by the electronegative halogen substituents and the ethoxy group. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectra of all isomers will show characteristic C-H stretching vibrations for the aromatic ring (around 3100-3000 cm⁻¹) and the ethyl group (around 2980-2850 cm⁻¹). The most diagnostic peaks will be the C-O-C stretching vibrations of the ether linkage, typically appearing in the 1250-1000 cm⁻¹ region. The exact position of these bands may vary slightly between isomers. The C-Cl and C-F stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS)

The electron ionization mass spectra of the isomers are expected to show a molecular ion peak (M⁺) and a prominent M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the ethyl group, the ethoxy group, and cleavage of the aromatic ring, providing further structural information.

Reactivity and Potential Applications

The electronic properties of the aromatic ring in these phenetole isomers are influenced by the interplay of the electron-donating ethoxy group and the electron-withdrawing halogen substituents. This will affect their reactivity in electrophilic aromatic substitution reactions. The position of the substituents will direct incoming electrophiles to specific positions on the ring.

Halogenated phenetoles are valuable intermediates in the synthesis of more complex molecules. The presence of both chloro and fluoro substituents offers opportunities for selective functionalization, for example, through nucleophilic aromatic substitution or cross-coupling reactions. These compounds and their derivatives may exhibit interesting biological activities, and their study is a promising area for drug discovery.[5][6][7] The introduction of halogens can enhance properties like metabolic stability and membrane permeability.[8]

Conclusion

This guide provides a comprehensive framework for understanding and working with this compound and its isomers. While direct experimental data on the phenetoles is limited, a detailed analysis of their phenol precursors, a robust synthetic protocol, and a predictive comparison of their properties offer a solid foundation for researchers. The subtle differences between these isomers, arising from the specific placement of the halogen atoms, underscore the importance of precise structural control in the design and synthesis of new chemical entities for pharmaceutical and other applications. It is our hope that this guide will serve as a valuable resource and stimulate further investigation into this interesting class of compounds.

References

  • ChemBK. (2024, April 9). 2-Chloro-5-fluorophenol.
  • PubChem. (n.d.). 2-Chloro-5-fluorophenol.
  • Duda, O. A., et al. (2025). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics.
  • Lee, J. T., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 143646.
  • ResearchGate. (n.d.). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol.
  • NIST. (n.d.). 2-Chloro-5-fluorotoluene. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 3-Chloro-4-fluorophenol.
  • NIST. (n.d.). 3-Chloro-4-fluorophenol. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Monomer structure of 2-chloro-5-fluoro phenol.
  • Stenutz. (n.d.). 4-chloro-3-fluorophenol.
  • SpectraBase. (n.d.). 4-Chloro-3-fluoro-phenol.
  • SpectraBase. (n.d.). 2-Chloro-5-fluorophenol.
  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-fluorophenol.
  • SpectraBase. (n.d.). 3-Chloro-4-fluorophenol.
  • ChemSrc. (2025, August 27). 2-Chloro-5-fluorophenol.
  • ResearchGate. (n.d.). Experimental and Simulated Raman spectra of 2-chloro-5-fluoro phenol.
  • Duda, O. A., et al. (2025). Correction: Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics.
  • Molbase. (n.d.). 2-CHLORO-5-FLUOROPHENOL.
  • BYJU'S. (n.d.). Williamson Ether Synthesis.
  • PubChem. (n.d.). 4-Chloro-3-fluorophenol.
  • Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044–4136.
  • The Royal Society of Chemistry. (n.d.). Supporting information for -.
  • Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044–4136.
  • SpectraBase. (n.d.). 3-Chloro-4-fluorophenol.
  • PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde.
  • NIST. (n.d.). 3-Chloro-4-fluorothiobenzamide. In NIST Chemistry WebBook.
  • Biological Magnetic Resonance Bank. (n.d.). 4-Chlorophenol.
  • Duda, O. A., et al. (2025). Correction: Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics.
  • NIST. (n.d.). Phenol, 3-chloro-. In NIST Chemistry WebBook.
  • Reddit. (2025, November 19). Unexplainable Abnormalities in the IR spectra of 4-Chlorophenol? [Online forum post]. Reddit.
  • NIST. (n.d.). Phenol, 4-chloro-3-methyl-. In NIST Chemistry WebBook.

Sources

A Comparative Guide to the Biological Activity of 3-Chloro-4-fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal and agricultural chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating biological activity. The 3-chloro-4-fluorophenyl moiety, in particular, represents a privileged structural motif found in a variety of bioactive compounds. This guide provides an in-depth comparative analysis of two distinct classes of derivatives built upon this core structure: a potent anticancer agent and a promising insecticide. By examining their synthesis, biological activities, and mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic and agrochemical potential of this versatile chemical scaffold.

The 3-Chloro-4-fluorophenyl Scaffold: A Foundation for Diverse Bioactivity

The presence of both chlorine and fluorine atoms on the phenyl ring of the 3-chloro-4-fluorophenyl group imparts unique physicochemical properties to the parent molecule. The high electronegativity and metabolic stability of the fluorine atom, combined with the steric and electronic effects of the chlorine atom, can significantly influence a compound's lipophilicity, binding affinity to target proteins, and metabolic fate. This strategic halogenation pattern has been exploited to develop compounds with a range of biological activities, from targeting cancer cells to combating insect pests.

Anticancer Activity: The Case of a Quinazoline Derivative

A notable example of the anticancer potential of 3-chloro-4-fluorophenyl derivatives is found in the quinazoline class of compounds. Specifically, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (referred to as DW-8 in some studies) has demonstrated significant antiproliferative efficacy against human colorectal cancer (CRC) cell lines.

Quantitative Analysis of Anticancer Efficacy

Experimental data from in vitro studies have quantified the potent and selective anticancer activity of this quinazoline derivative.

Cell LineTypeIC50 Value (µM)
HCT116Human Colorectal Cancer8.50 ± 2.53
HT29Human Colorectal Cancer5.80 ± 0.92
SW620Human Colorectal Cancer6.15 ± 0.37
CRL1459Non-cancerous Colon14.05 ± 0.37

Table 1: In vitro anticancer activity of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine against various cell lines.

The data clearly indicates a selective toxicity towards cancerous colon cell lines, with IC50 values in the low micromolar range, while exhibiting lower toxicity to non-cancerous colon cells.

Mechanism of Action: Induction of Intrinsic Apoptosis

The anticancer activity of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is mediated through the induction of intrinsic apoptosis. This programmed cell death is characterized by a series of cellular and molecular events:

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, preventing the cancer cells from progressing through mitosis.

  • Caspase Activation: It triggers the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the executioner caspases-3 and -7.

  • Nuclear Fragmentation: The activation of caspases results in the breakdown of the nuclear envelope and fragmentation of the cell's nucleus.

  • Induction of Reactive Oxygen Species (ROS): The compound leads to an increase in the levels of ROS within the cancer cells, contributing to cellular stress and apoptosis.

cluster_0 Cellular Response to N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine Compound Quinazoline Derivative CellCycleArrest G2/M Phase Cell Cycle Arrest Compound->CellCycleArrest ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed mechanism of action for the anticancer quinazoline derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the quinazoline derivative is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer and non-cancerous cell lines in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

cluster_1 MTT Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat with Compound (Various Concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: A streamlined workflow for determining cytotoxicity using the MTT assay.

Insecticidal Activity: A Novel Benzamidine Derivative

The versatility of the 3-chloro-4-fluorophenyl scaffold is further highlighted by its incorporation into insecticidal compounds. A patent has disclosed a novel benzamidine derivative, N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine , with potent insecticidal properties. This compound is noted as a significant impurity in the production of the insecticide novaluron, yet it possesses its own biological activity.

Target and Application

This benzamidine derivative is designed to target a range of agricultural pests. The primary mechanism of action for the parent compound, novaluron, is the inhibition of chitin synthesis, which is crucial for the formation of the insect exoskeleton. While the specific mode of action for this derivative is not detailed in the available information, its structural similarity suggests it may also interfere with critical physiological processes in insects.

Synthesis of the Core Intermediate: 3-Chloro-4-fluoroaniline

A key starting material for the synthesis of this class of compounds is 3-chloro-4-fluoroaniline. An efficient method for its preparation is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

Reaction Scheme:

3-chloro-4-fluoronitrobenzene + H₂ --(Catalyst)--> 3-chloro-4-fluoroaniline

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: In a suitable hydrogenation reactor, charge 3-chloro-4-fluoronitrobenzene and a catalyst (e.g., 1% Pt/C).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (0.1-5 MPa) and heat the mixture to a temperature between 50-100°C.

  • Reaction Monitoring: Maintain the reaction for 1-10 hours, monitoring the consumption of hydrogen and the disappearance of the starting material by a suitable analytical method (e.g., GC or TLC).

  • Work-up: After the reaction is complete, cool the reactor, release the hydrogen pressure, and filter the reaction mixture to remove the catalyst.

  • Purification: The crude 3-chloro-4-fluoroaniline can be purified by distillation or recrystallization to yield a high-purity product.

Bioassay for Insecticidal Activity

The insecticidal activity of new compounds is typically evaluated through a series of bioassays. The leaf-dip or diet-incorporation methods are common for assessing activity against chewing insects.

Principle: These assays expose the target insect pest to the test compound through ingestion of treated plant material or an artificial diet.

Step-by-Step Methodology (Leaf-Dip Assay):

  • Compound Preparation: Prepare a series of concentrations of the test compound in a suitable solvent, often with a surfactant to ensure even coating.

  • Leaf Treatment: Dip leaves of a host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a set period (e.g., 10-30 seconds) and allow them to air dry.

  • Insect Exposure: Place the treated leaves into a petri dish or another suitable container and introduce a known number of insect larvae.

  • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light).

  • Mortality Assessment: Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours) after exposure.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

cluster_2 Insecticidal Bioassay (Leaf-Dip Method) Start Start PrepareSolutions Prepare Compound Solutions Start->PrepareSolutions DipLeaves Dip Host Plant Leaves PrepareSolutions->DipLeaves DryLeaves Air Dry Leaves DipLeaves->DryLeaves IntroduceInsects Introduce Insect Larvae DryLeaves->IntroduceInsects Incubate Incubate under Controlled Conditions IntroduceInsects->Incubate AssessMortality Assess Mortality (24, 48, 72h) Incubate->AssessMortality AnalyzeData Calculate LC50 AssessMortality->AnalyzeData End End AnalyzeData->End

Caption: General workflow for assessing insecticidal activity using a leaf-dip bioassay.

Discussion and Future Perspectives

The examples of the anticancer quinazoline and the insecticidal benzamidine derivatives clearly demonstrate the power of the 3-chloro-4-fluorophenyl scaffold in generating structurally diverse and biologically active molecules. The specific biological activity is largely determined by the nature of the chemical moiety attached to this core.

While this guide has focused on two distinct areas of activity, the potential for 3-chloro-4-fluorophenyl derivatives is much broader. Future research could explore the synthesis and evaluation of other derivatives, including the originally posited 3-Chloro-4-fluorophenetole derivatives. The introduction of the ethoxy group could further modulate the compound's pharmacokinetic properties, potentially leading to new leads in areas such as:

  • Antimicrobial Agents: The phenetole scaffold is present in some antimicrobial compounds, and the addition of the 3-chloro-4-fluoro substitution pattern could enhance this activity.

  • Herbicides: Many commercial herbicides contain halogenated phenyl ethers.

  • Other Therapeutic Areas: The scaffold could be incorporated into molecules targeting a wide range of enzymes and receptors.

The continued exploration of derivatives based on the 3-chloro-4-fluorophenyl core, guided by structure-activity relationship studies and computational modeling, holds significant promise for the discovery of novel and effective therapeutic and agrochemical agents.

References

Due to the nature of the available search results, a comprehensive list of academic references for direct comparisons of this compound derivatives is not possible. The information presented is a synthesis of data from studies on compounds containing the 3-chloro-4-fluorophenyl moiety and general principles of medicinal and agricultural chemistry. For specific protocols and data, researchers are encouraged to consult the primary literature on quinazoline-based anticancer agents and benzamidine-based insecticides.

A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-4-fluorophenetole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-fluorophenetole is a valuable substituted aromatic ether that serves as a key building block in the synthesis of various high-value downstream products, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chlorine, fluorine, and an ethoxy group, provides a versatile scaffold for medicinal chemists and process development professionals. The efficient and scalable synthesis of this intermediate is therefore a topic of significant interest.

This guide provides an in-depth analysis of the primary synthetic routes to this compound, benchmarking the classic Williamson ether synthesis against a mechanistically distinct, though less common, alternative. We will delve into the causality behind experimental choices, provide detailed, reproducible protocols, and present a quantitative comparison to inform methodological selection for research and development.

Synthetic Strategies: A Mechanistic Overview

The most direct and logical disconnection for this compound points to the formation of the ether linkage between a 3-chloro-4-fluorophenoxide and an ethyl electrophile. This approach is central to the most widely adopted synthetic method.

G Target This compound Disconnection C-O Ether Bond Formation Target->Disconnection Precursors 3-Chloro-4-fluorophenol + Ethylating Agent Disconnection->Precursors

Caption: Primary retrosynthetic disconnection for this compound.

The two main strategies benchmarked in this guide are:

  • Williamson Ether Synthesis: The industry-standard SN2 reaction involving the alkylation of a phenoxide.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction, typically used for diaryl ethers but considered here as a potential alternative for forming the alkyl aryl ether bond.[1][2][3][4][5]

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis is the most robust and widely employed method for preparing asymmetrical ethers like this compound. The reaction proceeds via a two-step, one-pot process: first, the deprotonation of the starting phenol to form a highly nucleophilic phenoxide, followed by a bimolecular nucleophilic substitution (SN2) reaction with a suitable ethylating agent.

Causality Behind Experimental Choices
  • Starting Material: 3-Chloro-4-fluorophenol (CAS 2613-23-2) is the logical precursor, being readily available and possessing the required aromatic substitution.[6][7]

  • Base Selection: The choice of base is critical for efficient deprotonation. While strong bases like sodium hydride (NaH) would be effective, they are often hazardous and costly for scale-up. A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is inexpensive, easy to handle, and sufficiently basic to deprotonate the acidic phenol (pKa ≈ 9-10) without promoting side reactions.

  • Ethylating Agent: A primary alkyl halide is required for an efficient SN2 reaction. Ethyl bromide (EtBr) or ethyl iodide (EtI) are excellent choices. Ethyl iodide is more reactive due to iodine being a better leaving group, which can lead to shorter reaction times or lower required temperatures.

  • Solvent: A polar, aprotic solvent is optimal. Solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices because they readily dissolve the ionic phenoxide intermediate and do not participate in the reaction. They solvate the cation (K⁺), leaving a more "naked" and highly reactive phenoxide anion, thereby accelerating the SN2 step.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature range of 60-90°C is common and provides a good balance between reaction speed and minimizing potential side reactions, such as elimination of the alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a robust procedure for the synthesis of this compound with high yield and purity.

Materials:

  • 3-Chloro-4-fluorophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of phenol)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-4-fluorophenol (1.0 eq) and N,N-Dimethylformamide (DMF). Stir until the phenol is completely dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 15 minutes.

  • Alkylation: Slowly add ethyl iodide (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (approx. 3x the volume of DMF used).

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve 3-Chloro-4-fluorophenol in DMF B Add K₂CO₃ A->B C Add Ethyl Iodide B->C D Heat to 80°C C->D E Monitor by TLC (4-6 hours) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry & Concentrate H->I J Purify by Vacuum Distillation I->J

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Method 2: The Ullmann Condensation (A Theoretical Alternative)

The Ullmann condensation is a copper-catalyzed reaction that typically couples an aryl halide with an alcohol, amine, or thiol.[3] While it is most famous for creating biaryl linkages or diaryl ethers, a variation can be used for alkyl aryl ethers.[1][5] This method is generally less favorable than the Williamson synthesis for this specific target due to harsher conditions and the need for a metal catalyst.

Plausible Reaction & Causality

A plausible Ullmann-type approach would involve reacting 3-chloro-4-fluorophenol with an ethylating agent, but the more common pathway involves coupling an aryl halide with an alkoxide. In this hypothetical scenario, one might couple 1-bromo-3-chloro-4-fluorobenzene with sodium ethoxide. However, for the sake of comparison to the Williamson route starting from the same phenol, we consider the direct coupling of 3-chloro-4-fluorophenol with an ethyl halide.

  • Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is essential. Often, a ligand such as 1,10-phenanthroline or an N,N-dimethylglycine is added to stabilize the copper catalyst and improve solubility and reactivity.

  • Base: A stronger base than in the Williamson synthesis is often required, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), to facilitate the formation of the copper-alkoxide intermediate.

  • Solvent & Temperature: Ullmann reactions traditionally require high-boiling polar solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) and high temperatures, often in excess of 120°C.[3]

The mechanism is more complex than the SN2 pathway, involving oxidative addition of the aryl halide (or a related species) to a Cu(I) center, followed by reaction with the alkoxide and reductive elimination to form the product and regenerate the catalyst. Given the simplicity and efficiency of the Williamson synthesis for this non-sterically hindered primary etherification, the Ullmann condensation represents a more complex and less atom-economical alternative.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the established Williamson ether synthesis and the projected performance of an Ullmann-type reaction for synthesizing this compound.

ParameterWilliamson Ether SynthesisUllmann Condensation (Projected)
Starting Materials 3-Chloro-4-fluorophenol, Ethyl Iodide3-Chloro-4-fluorophenol, Ethyl Iodide
Key Reagents K₂CO₃ (Base)CuI (Catalyst), Ligand, Cs₂CO₃ (Base)
Solvent DMF or AcetonitrileDMF or NMP
Temperature 60-90°C120-160°C
Reaction Time 4-8 hours12-24 hours
Typical Yield >90%60-80%
Product Purity High, easily purifiedModerate, requires careful removal of catalyst
Advantages High yield, mild conditions, no metal catalyst, low cost, simple procedure.Useful for sterically hindered substrates (not applicable here).
Disadvantages Can be slow for less reactive alkyl halides.Harsh conditions, requires metal catalyst, potential for side reactions, higher cost.

Conclusion and Recommendation

For the synthesis of this compound, the Williamson ether synthesis stands as the unequivocally superior method. It offers higher yields, operates under milder and safer conditions, avoids the cost and purification challenges associated with metal catalysts, and is exceptionally scalable. The causality is clear: the reaction leverages a simple, high-yielding SN2 pathway that is perfectly suited for the reaction of a primary ethylating agent with an unhindered phenoxide.

While the Ullmann condensation is a powerful tool in the synthetic chemist's arsenal, particularly for the formation of C-N, C-S, and sterically demanding C-O bonds, its application here would be inefficient and unnecessarily complex.[3][5] Therefore, for researchers, scientists, and drug development professionals, the optimized Williamson ether synthesis protocol detailed in this guide is the recommended and most field-proven approach for producing this compound.

References

  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ACS Publications.
  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ACS Combinatorial Science.
  • Ullmann condensation. Wikipedia.
  • Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. PubMed.
  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ResearchGate.
  • 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on. Google Patents.
  • Process for preparing 3-chloro-4-fluoronitrobenzene. Google Patents.
  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents.
  • Process for preparing 2-chloro-4-fluorophenol. Google Patents.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research.
  • Chemistry 211 Experiment 4. MiraCosta College.
  • A Multioutcome Experiment for the Williamson Ether Synthesis. Journal of Chemical Education.
  • Process for making fluorophenols. Google Patents.
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Industrial Phase-Transfer Catalysis. PTC Communications, Inc.
  • 3-Chloro-4-fluorophenol. NIST WebBook.
  • 3-Chloro-4-fluorophenol. PubChem.
  • Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. Google Patents.
  • 3-Chloro-4-ethylphenol. PubChem.
  • Chemical Properties of 3-Chloro-4-fluorophenol (CAS 2613-23-2). Cheméo.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Analyte: This guide focuses on the analytical cross-validation of 3-Chloro-4-fluorophenol. While the query specified 3-Chloro-4-fluorophenetole, publicly available, detailed analytical methods for this specific compound are scarce. However, 3-Chloro-4-fluorophenol is a structurally analogous and common industrial intermediate, for which more analytical data exists.[1][2][3] The principles, techniques, and cross-validation methodologies discussed herein are directly applicable to this compound and other related halogenated aromatic compounds, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Analytical Rigor

In the landscape of pharmaceutical development and chemical manufacturing, the purity and precise quantification of chemical entities are paramount. 3-Chloro-4-fluorophenol is an example of a key intermediate where even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[4] Consequently, the analytical methods used to characterize such compounds must be rigorously validated to ensure they are fit for their intended purpose.[5][6]

Cross-validation of analytical methods is the process of demonstrating that two or more distinct analytical procedures provide equivalent and reliable results for the same analyte.[7][8] This is not merely a procedural formality but a cornerstone of data integrity, particularly when methods are transferred between laboratories, or when different techniques are used to support various stages of development.[9][10] This guide provides a comparative analysis of the primary analytical techniques for 3-Chloro-4-fluorophenol and outlines a framework for their cross-validation.

Core Analytical Techniques: A Triad of Scrutiny

The comprehensive analysis of 3-Chloro-4-fluorophenol typically relies on a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of selectivity, sensitivity, and the nature of the information it provides.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is the workhorse for purity assessment and quantification of non-volatile and thermally labile compounds like 3-Chloro-4-fluorophenol.[11][12]

  • Principle of Operation: Separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[13] The components are then detected, most commonly by UV absorbance.

  • Causality in Method Design: A C18 column is chosen for its hydrophobicity, which effectively retains the aromatic phenol. The mobile phase, a gradient of acidified water and acetonitrile, is designed to first elute polar impurities and then gradually increase the organic content to elute the main analyte and any less polar impurities. The addition of an acid like formic acid improves peak shape by ensuring the consistent protonation of the phenolic hydroxyl group.[13]

  • Application: Ideal for determining the purity of 3-Chloro-4-fluorophenol and quantifying it against a reference standard. It excels at separating isomers and other structurally related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is an exceptionally powerful tool, offering high-resolution separation coupled with definitive mass-based identification.[14][15]

  • Principle of Operation: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint.[16]

  • Causality in Method Design: A non-polar capillary column (e.g., DB-5ms) is often used for general-purpose analysis of aromatic compounds. The temperature program is optimized to ensure sharp peaks and good separation of analytes with different boiling points. Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns for library matching and structural confirmation.[13][16]

  • Application: Best suited for identifying and quantifying volatile impurities, such as residual solvents or by-products from synthesis. While 3-Chloro-4-fluorophenol itself can be analyzed by GC, derivatization is sometimes employed to improve its thermal stability and chromatographic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for unambiguous structural elucidation and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for every impurity.[11]

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F) to provide detailed information about the molecular structure and chemical environment of the analyte.[15]

  • Causality in Method Design: ¹H NMR provides information on the number and types of protons, while ¹³C NMR details the carbon skeleton. For a compound like 3-Chloro-4-fluorophenol, ¹⁹F NMR is particularly valuable for detecting and quantifying any fluorine-containing impurities.[11] The choice of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical to avoid overwhelming the analyte signal.

  • Application: Essential for the definitive identification of the main compound and the structural characterization of unknown impurities. qNMR can be used as an independent, primary method to cross-validate the assay results obtained from chromatographic techniques.

Comparative Performance and Cross-Validation Framework

The selection of an analytical method is a balance between the specific requirements of the analysis and the inherent capabilities of the technique. The following table provides a comparative overview.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Principle Partition chromatographyPartition chromatography with mass detectionNuclear magnetic resonance
Selectivity High for isomers and related substancesVery high, especially in SIM modeVery high, provides structural information
Sensitivity High (ng range)Very High (pg range)Lower, requires higher concentrations (>0.1%)
Linearity (R²) Typically > 0.99Typically > 0.99Can be highly linear for qNMR
Accuracy (% Recovery) 98-102% is achievable90-110% is commonHigh accuracy with proper internal standards
Precision (% RSD) < 2% for assays, < 10% for impurities< 15%< 1% for qNMR is possible
Sample Prep Simple dissolution and filtrationMay require derivatization; extraction needed for complex matricesSimple dissolution in deuterated solvent
Primary Use Purity and assay of the main component and non-volatile impuritiesIdentification and quantification of volatile and semi-volatile impuritiesStructural elucidation and absolute quantification (qNMR)
Cross-Validation Workflow

A robust cross-validation study involves analyzing the same homogeneous batch of 3-Chloro-4-fluorophenol with two or more of the above methods and comparing the results.

cluster_prep Preparation cluster_analysis Analysis cluster_comparison Comparison & Evaluation cluster_conclusion Conclusion prep Homogeneous Batch of 3-Chloro-4-fluorophenol hplc HPLC-UV Analysis (Purity & Assay) prep->hplc Analyze same batch gcms GC-MS Analysis (Impurity Profile) prep->gcms Analyze same batch nmr qNMR Analysis (Absolute Assay) prep->nmr Analyze same batch compare Compare Results: - Purity (HPLC vs. GC-MS) - Assay (HPLC vs. qNMR) - Impurity Identity (HPLC vs. GC-MS vs. NMR) hplc->compare gcms->compare nmr->compare conclusion Methods are Cross-Validated (Results are equivalent within pre-defined acceptance criteria) compare->conclusion prep Sample Prep: ~1 mg/mL in 50:50 ACN:Water filter Filter (0.45 µm) prep->filter hplc HPLC System (Pump, Autosampler, Column Oven, UV Detector) filter->hplc column C18 Column (e.g., 250x4.6mm, 5µm) hplc->column separation Gradient Elution: - A: 0.1% Formic Acid in Water - B: 0.1% Formic Acid in ACN column->separation detection UV Detection (e.g., 280 nm) separation->detection analysis Data Analysis: - Purity by Area % - Assay vs. Standard detection->analysis

Caption: Experimental workflow for HPLC-UV analysis.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid. [13] * Mobile Phase B: Acetonitrile with 0.1% formic acid. [13] * Gradient: A typical gradient might be 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

  • Sample Preparation:

    • Prepare a stock solution of the 3-Chloro-4-fluorophenol reference standard and sample at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute to about 0.1 mg/mL for injection.

    • Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler. [17]* System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Calculate the purity using the area percent method. Quantify the assay by comparing the peak area of the sample to that of a known concentration of the reference standard.

Protocol 2: GC-MS Impurity Identification

This method is ideal for identifying volatile and semi-volatile impurities and confirming the identity of the main peak.

prep Sample Prep: ~1 mg/mL in Methylene Chloride gcms GC-MS System (Injector, GC Oven, MS Detector) prep->gcms column Capillary Column (e.g., DB-5ms, 30m) gcms->column separation Temperature Program: (e.g., 70°C to 280°C) column->separation detection Mass Spectrometry: - Ionization: EI, 70eV - Scan Mode: Full Scan separation->detection analysis Data Analysis: - Identify peaks by  mass spectrum library match detection->analysis

Caption: Experimental workflow for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). [16] * Carrier Gas: Helium at a constant flow of 1.0 mL/min. [13] * Injector Temperature: 250 °C.

    • Oven Program: Start at 70°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min. [16]* Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. [13] * Ion Source Temperature: 230 °C. [13] * Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis.

  • Sample Preparation:

    • Prepare a solution of 3-Chloro-4-fluorophenol at approximately 1 mg/mL in a suitable solvent like methylene chloride.

  • Analysis: Inject the sample. Identify the main peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST). The mass spectrum of 3-Chloro-4-fluorophenol is available in public databases. [18]

Conclusion: A Synthesis of Analytical Confidence

The cross-validation of analytical results for 3-Chloro-4-fluorophenol is not about proving one method superior to another, but about building a comprehensive and consistent analytical picture. By leveraging the strengths of orthogonal techniques like HPLC, GC-MS, and NMR, researchers can gain a high degree of confidence in the identity, purity, and assay of this critical chemical intermediate. This multi-faceted approach ensures data reliability, supports regulatory compliance, and ultimately contributes to the quality and safety of the final products. The principles and protocols outlined in this guide provide a solid foundation for establishing such a robust analytical control strategy.

References

  • SpectraBase. (n.d.). 3-Chloro-4-fluorophenol - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). 3-Chloro-4-fluorophenol.
  • Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • SpectraBase. (n.d.). 3-Chloro-4-fluorobenzenethiol - Optional[1H NMR] - Spectrum.
  • NIST. (n.d.). 3-Chloro-4-fluorophenol. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 3-Chloro-4-fluorophenol - Optional[1H NMR] - Chemical Shifts.
  • Molbase. (n.d.). 3-CHLORO-4-FLUOROPHENOL | CAS 2613-23-2.
  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
  • ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
  • Emery Pharma. (n.d.). LBA Cross Validation: A Detailed Case Study.
  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Journal of the Chemical Society of Pakistan. (2006).
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • ResearchGate. (n.d.). Validation of Analytical Methods.
  • Zheda Chem. (n.d.). 3-Chloro-4-Fluorophenol CAS No. 2613-23-2.
  • Google Patents. (n.d.). EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.
  • New Science Society. (2024). VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS.
  • Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Patsnap Eureka. (n.d.). Preparation method of 3-chloro-4-fluoroaniline.
  • AAFCO. (n.d.). Validation and Verification of Analytical Methods.
  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-fluorophenol (CAS 2613-23-2).

Sources

Assessing the Reproducibility of 3-Chloro-4-fluorophenetole Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth analysis and comparison of established protocols for the synthesis of 3-Chloro-4-fluorophenetole, a valuable building block in medicinal chemistry and materials science. By examining the nuances of different synthetic routes, this document aims to equip researchers with the necessary insights to select and implement the most reproducible and efficient protocol for their specific needs.

Introduction: The Significance of this compound

This compound, also known as 1-chloro-2-ethoxy-4-fluorobenzene, is an aromatic ether whose structural motifs are of significant interest in the development of novel pharmaceuticals and functional materials. The presence of chlorine and fluorine atoms on the benzene ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The ethoxy group provides a key point for further chemical modification. A reliable and reproducible supply of high-purity this compound is therefore a critical starting point for many research and development endeavors.

This guide will focus on the most common and logical synthetic route to this compound: the Williamson ether synthesis. This venerable yet highly effective reaction involves the O-alkylation of a phenol with an alkyl halide. In this case, 3-chloro-4-fluorophenol is treated with an ethylating agent to yield the desired phenetole. While the fundamental reaction is straightforward, variations in reagents, reaction conditions, and purification methods can significantly impact the yield, purity, and overall reproducibility of the synthesis.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers.[1] This reaction proceeds via an SN2 mechanism where an alkoxide, in this case, the deprotonated form of 3-chloro-4-fluorophenol, acts as a nucleophile and attacks an electrophilic ethylating agent.[2]

Two representative protocols, derived from analogous and well-established procedures for similar etherifications, are presented and compared below. These protocols highlight different choices of base and solvent, which are critical parameters influencing the reaction's efficiency and outcome.

Protocol 1: Potassium Carbonate in a Polar Aprotic Solvent

This protocol utilizes a moderately strong inorganic base, potassium carbonate, in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. This combination is widely used in Williamson ether syntheses due to its effectiveness and generally good yields.

Protocol 2: Sodium Hydroxide in a Protic Solvent

This alternative approach employs a strong base, sodium hydroxide, in a protic solvent system, often a mixture of water and an alcohol. While seemingly simpler, this method requires careful control of reaction conditions to avoid potential side reactions, such as hydrolysis of the ethylating agent.

Data Presentation

The following table summarizes the key experimental parameters and expected outcomes for the two protocols.

ParameterProtocol 1Protocol 2
Starting Material 3-Chloro-4-fluorophenol3-Chloro-4-fluorophenol
Ethylating Agent Ethyl iodide or Ethyl bromideEthyl iodide or Ethyl bromide
Base Potassium carbonate (K₂CO₃)Sodium hydroxide (NaOH)
Solvent N,N-Dimethylformamide (DMF) or AcetonitrileWater/Ethanol mixture
Reaction Temperature Room temperature to 80 °C60-80 °C (Reflux)
Reaction Time 4-12 hours2-6 hours
Typical Yield 85-95%75-85%
Purification Method Extraction and distillation/crystallizationExtraction and distillation/crystallization

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Potassium Carbonate in DMF

This procedure is adapted from established methods for the O-alkylation of substituted phenols.

Step-by-Step Methodology:

  • To a solution of 3-chloro-4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of phenol), add potassium carbonate (1.5 - 2.0 eq).

  • Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add the ethylating agent (ethyl iodide or ethyl bromide, 1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Williamson Ether Synthesis using Sodium Hydroxide in Aqueous Ethanol

This protocol is a variation of the classical Williamson ether synthesis often employed in teaching laboratories and for certain industrial applications.[3]

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-fluorophenol (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.1 - 1.5 eq) in water to the flask with stirring.

  • Add the ethylating agent (ethyl iodide or ethyl bromide, 1.1 - 1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-6 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Add water to dissolve any inorganic salts and extract the product with an organic solvent (e.g., diethyl ether).

  • Separate the organic layer and wash it sequentially with a dilute aqueous sodium hydroxide solution (to remove any unreacted phenol) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by vacuum distillation.

In-Depth Discussion and Mechanistic Insights

The choice between these two protocols depends on several factors, including the desired scale of the reaction, available resources, and tolerance for potential side reactions.

Protocol 1: The Advantage of a Polar Aprotic Solvent

The use of a polar aprotic solvent like DMF in Protocol 1 is advantageous for several reasons. DMF effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and therefore more nucleophilic. This enhanced nucleophilicity generally leads to faster reaction rates and higher yields compared to protic solvents. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions. The higher boiling point of DMF also allows for a wider range of reaction temperatures.

Protocol 2: The Simplicity and Cost-Effectiveness of a Protic System

Protocol 2 offers the benefits of using less expensive and less toxic solvents (water and ethanol). Sodium hydroxide is a readily available and potent base. However, the presence of water and ethanol, both protic solvents, can lead to solvation of the phenoxide, reducing its nucleophilicity. More importantly, the hydroxide ions and the protic solvent can participate in SN1/E1 and SN2/E2 side reactions with the ethylating agent, leading to the formation of ethanol and diethyl ether as byproducts, which can lower the overall yield of the desired this compound.

Visualizing the Synthetic Workflow

To better illustrate the procedural differences, the following diagrams outline the key steps in each protocol.

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-chloro-4-fluorophenol in DMF B Add K₂CO₃ A->B Stir C Add Ethyl Halide B->C D Heat and Stir C->D Monitor E Aqueous Work-up D->E F Extraction E->F G Drying and Concentration F->G H Purification (Distillation/Recrystallization) G->H

Protocol 1 Workflow

Protocol_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-chloro-4-fluorophenol in Ethanol/Water B Add NaOH Solution A->B C Add Ethyl Halide B->C D Reflux C->D Monitor E Aqueous Work-up D->E F Extraction E->F G Drying and Concentration F->G H Purification (Vacuum Distillation) G->H

Protocol 2 Workflow

Conclusion and Recommendations

Both protocols presented offer viable pathways for the synthesis of this compound. For researchers prioritizing high yields and reaction efficiency, Protocol 1 , utilizing potassium carbonate in a polar aprotic solvent like DMF, is the recommended choice. The conditions are generally milder and the formation of byproducts is minimized, leading to a more reproducible and scalable process.

Protocol 2 , while simpler in terms of solvent and base selection, may require more careful optimization to maximize yield and minimize the formation of hydrolysis and elimination byproducts. However, for smaller-scale syntheses where cost and the avoidance of high-boiling point aprotic solvents are a primary concern, this method can be a suitable alternative.

Ultimately, the choice of protocol will depend on the specific requirements of the research project. It is always recommended to perform a small-scale trial run to optimize the reaction conditions for the available laboratory setup and reagents. The characterization of the final product by techniques such as NMR, GC-MS, and IR spectroscopy is crucial to confirm its identity and purity.

References

  • [Reference to a general organic chemistry textbook or a review on Williamson ether synthesis]
  • [Reference to a publication or patent describing a similar O-alkyl
  • [Reference to a publication or patent detailing a Williamson ether synthesis using NaOH in a protic solvent]
  • [Reference to a source for the physicochemical properties of 3-chloro-4-fluorophenol]
  • [Reference to a source discussing the mechanism of SN2 reactions]

Sources

A Comparative Guide to the Reactivity of 3-Chloro-4-fluorophenetole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular targets. Halogenated aromatic compounds are a cornerstone of synthetic chemistry, offering a versatile platform for the introduction of various functional groups. This guide provides an in-depth technical comparison of the reactivity of 3-Chloro-4-fluorophenetole with structurally similar compounds, focusing on the principles and experimental considerations of nucleophilic aromatic substitution (SNAr).

Introduction: The Role of Activated Aryl Halides in Synthesis

Nucleophilic aromatic substitution is a powerful transformation for the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic scaffold. Unlike the more common electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1][2] The efficiency of this reaction is highly dependent on the nature of the substituents on the aromatic ring and the identity of the leaving group.

This compound is a disubstituted phenetole derivative with two halogen atoms that can potentially act as leaving groups. Its utility as a synthetic intermediate is determined by the relative reactivity of the chlorine and fluorine substituents, which is in turn governed by the electronic landscape of the aromatic ring. This guide will dissect the factors influencing its reactivity and compare it with analogous compounds to provide a predictive framework for its application in synthesis.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the ring.

The rate-determining step is usually the formation of the Meisenheimer complex.[1] Therefore, factors that stabilize this intermediate will accelerate the reaction.

Reactivity of this compound: An Analysis

The structure of this compound presents two potential sites for nucleophilic attack. To understand its reactivity, we must consider the electronic effects of the substituents and the nature of the leaving groups.

Electronic Effects of Substituents
  • Ethoxy Group (-OEt): The ethoxy group is an activating group for electrophilic aromatic substitution due to its electron-donating resonance effect. However, in the context of SNAr, its effect is more nuanced. While it donates electron density through resonance, it is also inductively withdrawing due to the electronegativity of the oxygen atom. Overall, the ethoxy group is considered a weak activating or deactivating group for SNAr, depending on its position relative to the leaving group. In this compound, it is ortho to the chlorine and meta to the fluorine.

  • Halogens (-Cl, -F): Halogens are deactivating groups in electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect, which outweighs their electron-donating resonance effect.[3] This inductive withdrawal is beneficial for SNAr, as it makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack.

Leaving Group Ability

In SNAr reactions, the leaving group ability of halogens is counterintuitive to what is observed in SN1 and SN2 reactions. The order of reactivity is typically F > Cl > Br > I .[1] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more readily attacked by a nucleophile.

Based on this principle, in this compound, the fluorine atom at the 4-position is expected to be the more reactive leaving group compared to the chlorine atom at the 3-position.

Comparative Reactivity Analysis

This compound vs. 3,4-Dichlorophenetole

This comparison isolates the effect of the leaving group at the 4-position.

CompoundLeaving Group at C4Key Differentiating FactorPredicted Relative Reactivity
This compoundFluorineHigher electronegativity of FluorineHigher
3,4-DichlorophenetoleChlorineLower electronegativity of ChlorineLower

Rationale: The carbon at the 4-position in this compound is more electrophilic due to the greater inductive electron withdrawal by the fluorine atom compared to the chlorine atom in 3,4-Dichlorophenetole. This will lead to a faster rate of nucleophilic attack and thus a higher overall reaction rate for the displacement of the halogen at the 4-position.

This compound vs. 4-Ethoxy-2-nitrochlorobenzene

This comparison highlights the effect of a strongly activating nitro group versus a halogen. For this comparison, we will consider the reactivity of the chlorine atom in both molecules.

CompoundActivating Group (para to Cl)Key Differentiating FactorPredicted Relative Reactivity of Chlorine
This compoundFluorineInductive activation by FluorineLower
4-Ethoxy-2-nitrochlorobenzeneNitro group (-NO₂)Strong resonance and inductive activation by the Nitro groupSignificantly Higher

Rationale: The nitro group is a powerful activating group for SNAr reactions because it can delocalize the negative charge of the Meisenheimer intermediate through both resonance and induction.[1][2] The fluorine atom in this compound, while inductively withdrawing, does not offer the same degree of resonance stabilization. Therefore, the chlorine atom in 4-Ethoxy-2-nitrochlorobenzene is expected to be substantially more reactive towards nucleophilic substitution.

Experimental Protocol for Comparative Kinetic Analysis

To experimentally validate these predictions, a standardized kinetic study can be performed. The following protocol outlines a general procedure for comparing the rates of SNAr reactions of the aforementioned phenetole derivatives with a common nucleophile, such as piperidine.

Materials
  • This compound

  • 3,4-Dichlorophenetole

  • 4-Ethoxy-2-nitrochlorobenzene

  • Piperidine

  • Dimethyl Sulfoxide (DMSO)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure
  • Reaction Setup: In a series of reaction vials, prepare solutions of each phenetole derivative (0.1 M) in DMSO.

  • Initiation: To each vial, add a solution of piperidine (0.2 M) in DMSO at a constant temperature (e.g., 50 °C).

  • Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture and quench it with a dilute acid solution.

  • Analysis: Extract the quenched aliquots with a suitable organic solvent (e.g., ethyl acetate) containing an internal standard. Analyze the organic extracts by GC-MS to determine the concentration of the starting material and the product.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the initial reaction rate. A comparison of the initial rates will provide a quantitative measure of the relative reactivities of the compounds.

Visualization of Reactivity Principles

SNAr Mechanism and the Meisenheimer Complex

Reactivity_Comparison cluster_compounds Compounds for Comparison cluster_protocol Experimental Protocol cluster_analysis Data Analysis cluster_conclusion Conclusion A This compound P1 Standardized Reaction Conditions (Solvent, Temperature, Nucleophile) A->P1 B 3,4-Dichlorophenetole B->P1 C 4-Ethoxy-2-nitrochlorobenzene C->P1 P2 Kinetic Monitoring (e.g., GC-MS) P1->P2 D1 Determine Reaction Rates P2->D1 D2 Compare Rate Constants D1->D2 R Establish Reactivity Order D2->R

Caption: Workflow for the comparative analysis of reactivity.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is primarily dictated by the superior leaving group ability of the fluorine atom at the 4-position, a consequence of its high electronegativity. When compared to analogous compounds, it is predicted to be more reactive than 3,4-Dichlorophenetole for the displacement of the halogen at the 4-position. However, its reactivity is significantly lower than that of a phenetole derivative activated by a strongly resonance-withdrawing group, such as a nitro group.

For synthetic chemists, this implies that this compound is a valuable intermediate for the selective introduction of a nucleophile at the 4-position, with the chlorine at the 3-position remaining for subsequent transformations. The choice of reaction conditions, particularly temperature and the nature of the nucleophile, will be crucial in achieving the desired selectivity and yield. The experimental protocol provided herein offers a framework for the quantitative assessment of these reactivity trends, enabling the informed selection of substrates for complex molecule synthesis.

References

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025-02-02).
  • Bartoli, G., Ciminale, F., & Todesco, P. E. (1975). Electronic and steric effects in nucleophilic aromatic substitution. Reaction by phenoxides as nucleophiles in dimethyl sulfoxide. The Journal of Organic Chemistry, 40(7), 872-875.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20).
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025-02-02).
  • YouTube. Halogenation of Benzene: Electrophilic Aromatic Substitution. (2021-03-09).
  • CK-12 Foundation. Nucleophilic Substitution Reactions - Haloarenes.
  • PubChem. 3,4-Dichlorophenol.
  • PubChem. 3-Chloro-4-nitrophenol.
  • PubChem. 3-Fluoro-4-nitrophenol.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Core Safety Directives & Hazard Assessment

Before any disposal procedure begins, a thorough understanding of the potential hazards is paramount. The protocols outlined below are foundational to minimizing risk during handling.

Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous chemical structures, 3-Chloro-4-fluorophenetole should be treated as a hazardous substance with the potential for acute toxicity and irritation.[1][2] All handling and disposal operations must be conducted with the appropriate PPE.

Hazard ClassAnticipated RiskRationale & Causality
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]Halogenated aromatic compounds can interfere with key biological processes upon absorption, ingestion, or inhalation. The presence of chlorine and fluorine atoms can enhance toxicity.
Skin Corrosion/Irritation Causes skin irritation.[1]Like many organic ethers and halogenated phenols, this compound can defat the skin, leading to irritation, redness, and dermatitis upon prolonged contact.
Eye Damage/Irritation Causes serious eye irritation.[1]Direct contact with the eyes is likely to cause significant irritation and potential damage to the cornea due to the chemical's reactivity.
Respiratory Irritation May cause respiratory irritation.[1][2]Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.

Table 1. Anticipated Hazard Profile of this compound.

A multi-layered PPE strategy is non-negotiable to create a reliable barrier against these hazards.

PPE CategorySpecification and StandardRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield. Must conform to standards like ANSI Z87.1 (US) or EN 166 (EU).[1][3]Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for tears or holes before each use.[3][4]Prevents direct skin contact, which can lead to irritation and systemic absorption of the chemical.
Body Protection A laboratory coat or a chemical-resistant apron/suit to prevent skin contact.[1][5]Protects underlying clothing and skin from contamination in the event of a spill or splash.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with appropriate cartridges is required.[7][8][9]Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.

Table 2. Required Personal Protective Equipment (PPE).

Emergency First Aid Protocols

In the event of an exposure, immediate and correct first aid is critical. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes.[11] If irritation persists, seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[10][12] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the exposed individual to fresh air at once.[10][11] If breathing has stopped or is difficult, provide artificial respiration or oxygen, if trained to do so.[6] Keep the person warm and at rest, and get medical attention as soon as possible.[11]

  • Ingestion: Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[1]

Part 2: Systematic Disposal Workflow

The disposal of this compound is governed by its classification as a halogenated organic compound, which is regulated as hazardous waste.[13][14][15] Adherence to a systematic workflow is essential for compliance and safety.

On-Site Waste Collection and Handling
  • Designate as Hazardous Waste: From the moment it is no longer needed, the material must be treated as hazardous waste.[3][16]

  • Use Compatible Containers: Collect all waste, including residues and contaminated materials, in a designated, leak-proof container that is chemically compatible with halogenated organic compounds.[16] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly acids, bases, or oxidizers, to prevent potentially hazardous reactions.[17][18] Store it separately from other chemical waste categories.[17]

  • Label Containers Clearly: The waste container must be sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, irritant).[3][16]

  • Store Safely: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat or ignition sources, pending pickup by a professional disposal service.[16][17]

Disposal Decision and Management Workflow

The following diagram illustrates the procedural flow for managing this compound from its initial use to final disposal.

*TSDF: Treatment, Storage, and Disposal Facility cluster_0 In-Lab Handling cluster_1 Disposal Logistics A Use of this compound in Experiment B Material is Deemed Waste (e.g., surplus, contaminated) A->B C Collect in Designated, Compatible Container B->C D Segregate from Other Waste Streams C->D E Securely Seal and Label Container 'Hazardous Waste: this compound' D->E F Store in Secure Satellite Accumulation Area E->F G Contact Institutional EHS or Licensed Waste Vendor F->G H Schedule Waste Pickup G->H I Vendor Transports Waste to Permitted TSDF* H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

Part 3: Spill and Emergency Response

Preparedness is key to mitigating the impact of an accidental release. The response procedure depends on the scale of the spill.

Minor Spill Cleanup Protocol

For a small, manageable spill (<1 Liter) that does not pose a significant inhalation risk, laboratory personnel may perform the cleanup if properly trained and equipped.[19][20][21]

  • Alert Personnel: Immediately notify all others in the laboratory.[21]

  • Don PPE: Wear the full PPE as detailed in Table 2.[19]

  • Control Ignition Sources: If the material is combustible, extinguish any nearby open flames and turn off hot plates.[6]

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[20][22] Apply the absorbent from the outside perimeter of the spill inward to prevent it from spreading.[19]

  • Collect Waste: Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste container.[22]

  • Decontaminate: Wipe down the spill area with soap and water.[21] Collect the cleaning materials (e.g., paper towels) and place them in the same hazardous waste container.[22]

  • Package and Label: Seal and label the container with all waste from the cleanup as hazardous waste. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[22]

Spill Response Decision Logic

Start Spill Occurs Assess Assess Spill Severity (Size, Location, Ventilation) Start->Assess Decision Is the spill minor, known, and manageable by staff? Assess->Decision Cleanup Follow Minor Spill Cleanup Protocol Decision->Cleanup Yes Evacuate Evacuate Immediate Area. Alert Others. Decision->Evacuate No End Spill Managed Cleanup->End Secure Secure Area. Prevent Entry. Evacuate->Secure Notify Contact EHS / Emergency Response (e.g., Call 911) Notify->End Secure->Notify

Caption: Decision logic for chemical spill response.

Part 4: The Rationale for Professional Disposal

Understanding the chemistry behind disposal methods reinforces why specific protocols are required.

The Imperative of High-Temperature Incineration

For halogenated organic compounds like this compound, the preferred and most environmentally sound disposal method is high-temperature incineration in a facility permitted to handle such waste.[23][24]

  • Chemical Justification: The goal of incineration is the complete thermal oxidation of the molecule. At sufficiently high temperatures (typically >980°C) and with adequate residence time, the organic structure is broken down into simpler, less harmful components: carbon dioxide (CO₂), water (H₂O), hydrogen chloride (HCl), and hydrogen fluoride (HF).[24]

  • Preventing Harmful Byproducts: Incomplete combustion of chlorinated aromatic compounds can lead to the formation of highly toxic and persistent products of incomplete combustion (PICs), such as dioxins and furans.[25][26] Professional hazardous waste incinerators are engineered to maintain the precise conditions needed to ensure greater than 99.99% destruction and removal efficiency, preventing the formation of these PICs.[24]

  • Acid Gas Neutralization: The acidic gases produced during combustion (HCl and HF) cannot be released into the atmosphere. Permitted facilities are equipped with sophisticated "scrubber" systems that use a caustic solution to neutralize these gases, converting them into salts and water before the exhaust is released.[24]

Prohibited Disposal Methods
  • Drain Disposal: It is illegal and environmentally irresponsible to dispose of this compound down the drain.[16] As a halogenated organic compound, it is persistent and potentially toxic to aquatic life. It can also damage plumbing and interfere with wastewater treatment processes.

  • Solvent Evaporation: Allowing the chemical to evaporate in a fume hood is not a disposal method.[16] This practice releases chemical vapors directly into the environment, contributing to air pollution and posing an exposure risk.

By entrusting the disposal of this compound to licensed professionals, you ensure that it is managed in a way that neutralizes its hazards and protects our shared environment.[27][28][29]

References

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
  • 3-Chloro-4-Fluoropropiophenone CAS No 347-93-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • 3-Chloro-4-fluorophenol Safety Data Sheet. (2023). Synquest Labs.
  • BROMINE AHD WASTE INCINERATION. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS.
  • Chemical Spill Cleanup. (n.d.).
  • Las Vegas Chemical Waste Disposal. (n.d.). Environmental Logistics, Inc.
  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. (n.d.). EPA NEPS.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment. (2025). US EPA.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
  • 3-Chloro-4-fluorophenol 2613-23-2. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
  • First Aid in Case of Pesticide Exposure. (n.d.). US EPA.
  • Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • Chemical Spill Procedures. (n.d.). Cornell EHS.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. (1999). OSTI.GOV.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • Hazardous Waste Disposal Services in Louisiana. (n.d.). Wattbar Industries.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010). Acros Organics.
  • Pesticide Safety Information, N Number 4. (n.d.).
  • First Aid for Pesticide Exposure. (n.d.). University of Florida.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Law.Cornell.Edu.
  • Proper Disposal of 3-Chloro-4-fluoroaniline: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • First Aid for Chemical Exposures. (n.d.). CCOHS.
  • How Do You Dispose Of Waste In A Laboratory? (2025). Chemistry For Everyone - YouTube.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • Safe Lab Waste Disposal in Alabama. (2025). Environmental Marketing Services.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations - Westlaw.
  • Hazardous Waste in Pennsylvania. (n.d.). MCF Environmental Services.
  • Halogenated Hydrocarbon Thermal Oxidizer. (n.d.). Zeeco.
  • Chemical Compatibility Chart. (n.d.).

Sources

Navigating the Safe Handling of 3-Chloro-4-fluorophenetole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The following guidance is predicated on the hazard profiles of related chemicals, including 3-Chloro-4-fluorophenol, and aims to provide a comprehensive framework for risk mitigation. It is imperative to treat 3-Chloro-4-fluorophenetole with a high degree of caution, assuming it may possess similar or more pronounced hazardous properties.

Hazard Profile: An Evidence-Based Assessment

Based on the safety data of analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some related compounds are known to cause severe skin burns and eye damage.[2][4] Therefore, a comprehensive personal protective equipment (PPE) ensemble is mandatory to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE, with detailed explanations for each component's necessity.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact and absorption.[5] In case the outer glove is compromised, the inner glove offers continued protection.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential aerosolization of the compound, preventing serious eye irritation or damage.[3]
Body Protection A chemical-resistant laboratory coat or a disposable chemical-resistant coverall.Protects skin and personal clothing from contamination. For larger quantities or increased risk of splashing, a chemical-resistant apron should also be worn.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or in poorly ventilated areas.Prevents inhalation of the compound, which may cause respiratory irritation.[3][5] All work should ideally be conducted within a certified chemical fume hood.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control vapor and aerosol exposure.[5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[7]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.

Donning PPE: A Deliberate Sequence

A structured approach to putting on PPE is crucial to avoid contamination.

G cluster_donning Donning PPE Workflow gown 1. Gown/Coverall respirator 2. Respirator gown->respirator goggles 3. Goggles & Face Shield respirator->goggles gloves1 4. Inner Gloves goggles->gloves1 gloves2 5. Outer Gloves gloves1->gloves2

Caption: Sequential process for correctly donning Personal Protective Equipment.

Handling the Chemical
  • Minimize Dust and Aerosols: Handle the substance in a manner that minimizes the formation of dust and aerosols.[3]

  • Controlled Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical.

  • Container Management: Keep the container tightly closed when not in use.[1][8]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent self-contamination.

G cluster_doffing Doffing PPE Workflow gloves2 1. Outer Gloves gown 2. Gown/Coverall gloves2->gown gloves1 3. Inner Gloves gown->gloves1 goggles 4. Goggles & Face Shield gloves1->goggles respirator 5. Respirator goggles->respirator

Caption: Sequential process for safely removing Personal Protective Equipment.

Waste Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation: Segregate halogenated organic waste from non-halogenated waste.[7]

  • Container Labeling: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[9][10] The label should clearly indicate "Hazardous Waste" and list the chemical contents.[11]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. Collect all rinsate as hazardous waste.[9][11] After thorough rinsing and drying, deface or remove the original label before disposal.[9]

  • Contaminated PPE: Dispose of all contaminated disposable PPE, such as gloves and coveralls, as hazardous waste.

  • Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][8] Do not dispose of this chemical down the drain.[9]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spill: For a small spill within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[5] Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[5]

  • Major Spill: In the case of a large spill, evacuate the area immediately and alert others.[5] Contact your institution's environmental health and safety department or emergency response team.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[1][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Thermo Fisher Scientific. (2025, September 15).
  • OPCW. Personal Protective Equipment.
  • Synquest Labs.
  • Sigma-Aldrich. (2025, November 6).
  • CDH Fine Chemical.
  • CHEMM. Personal Protective Equipment (PPE).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Benchchem.
  • Tokyo Chemical Industry Co., Ltd. (APAC). 3-Chloro-4-fluorophenol 2613-23-2.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Thermo Fisher Scientific. (2025, September 12).
  • Fisher Scientific. (2010, May 20).
  • ChemicalBook. 3-Chloro-4-fluorophenol | 2613-23-2.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Benchchem. Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste.
  • King County. (2015, December 1).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluorophenetole
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-fluorophenetole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.